5-Chloro-4-methoxy-2-vinyl-pyridine
Description
Properties
CAS No. |
1122090-98-5 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-2-ethenyl-4-methoxypyridine |
InChI |
InChI=1S/C8H8ClNO/c1-3-6-4-8(11-2)7(9)5-10-6/h3-5H,1H2,2H3 |
InChI Key |
XRKXXMDTVFNYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C=C)Cl |
Origin of Product |
United States |
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-chloro-4-methoxy-2-vinyl-pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-chloro-4-methoxy-2-vinyl-pyridine. As a vital tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of novel chemical entities.[1][2] This document is structured to not only present the spectral data but also to provide the underlying scientific rationale for the observed chemical shifts and coupling patterns, reflecting a synthesis of theoretical principles and practical spectroscopic interpretation.
Molecular Structure and a Priori Considerations
The structure of 5-chloro-4-methoxy-2-vinyl-pyridine incorporates a pyridine ring, a halogen (chloro), an electron-donating group (methoxy), and a vinyl group. The interplay of these functionalities dictates the electronic environment of each proton and carbon atom, which in turn governs their respective NMR chemical shifts.
The pyridine ring itself exhibits characteristic downfield shifts for its protons and carbons due to the electronegativity of the nitrogen atom and the diamagnetic anisotropy of the aromatic ring.[3] The substituents further modulate these shifts:
-
Chloro Group (at C-5): An electron-withdrawing group that will deshield adjacent protons and carbons.
-
Methoxy Group (at C-4): An electron-donating group that will shield adjacent protons and carbons, causing upfield shifts.
-
Vinyl Group (at C-2): An unsaturated system that will influence the electronic structure of the ring and exhibit its own characteristic proton and carbon signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-chloro-4-methoxy-2-vinyl-pyridine in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the pyridine ring protons, the vinyl protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-3 | 7.0 - 7.2 | s | - |
| H-6 | 8.2 - 8.4 | s | - |
| H-α (vinyl) | 6.7 - 6.9 | dd | Jtrans = 17-18, Jcis = 10-11 |
| H-βcis (vinyl) | 5.5 - 5.7 | dd | Jgem = 0-2, Jcis = 10-11 |
| H-βtrans (vinyl) | 6.1 - 6.3 | dd | Jgem = 0-2, Jtrans = 17-18 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Note: These are predicted values and may vary based on experimental conditions.
Rationale for Assignments:
-
Pyridine Protons (H-3 and H-6): The protons on the pyridine ring are expected to be singlets due to the substitution pattern, which eliminates ortho and meta couplings. H-6 is predicted to be further downfield due to its proximity to the electron-withdrawing nitrogen atom.[3] The methoxy group at C-4 will have a shielding effect on H-3, shifting it upfield.
-
Vinyl Protons: The vinyl group protons will present as a characteristic AMX spin system.[4] The α-proton (H-α) will be a doublet of doublets due to coupling with both cis and trans β-protons. The β-protons (H-βcis and H-βtrans) will also be doublets of doublets, with the trans coupling being significantly larger than the cis coupling.[1]
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 110 - 115 |
| C-4 | 160 - 165 |
| C-5 | 120 - 125 |
| C-6 | 148 - 152 |
| C-α (vinyl) | 135 - 140 |
| C-β (vinyl) | 118 - 122 |
| -OCH₃ | 55 - 60 |
Note: These are predicted values and can be influenced by solvent and concentration.[1]
Rationale for Assignments:
-
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[3] C-2, C-4, and C-6 will be the most downfield due to their proximity to the nitrogen and the electron-withdrawing/donating nature of their substituents. The methoxy group will cause a significant downfield shift for C-4, while the vinyl group will influence C-2. The chloro group will impact the chemical shift of C-5.
-
Vinyl Carbons: The vinyl carbons will have chemical shifts typical for a vinyl group attached to an aromatic ring.
-
Methoxy Carbon: The carbon of the methoxy group will appear in the typical upfield region for such functionalities.
Experimental Protocol for NMR Spectroscopy
A standard procedure for acquiring NMR spectra for a compound like 5-chloro-4-methoxy-2-vinyl-pyridine is as follows:
-
Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300-500 MHz.
-
¹H NMR Data Acquisition:
-
Employ a standard pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm proton-proton couplings within the vinyl group.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.[3]
-
Visualizing Molecular Connectivity and NMR Correlations
The following diagrams illustrate the molecular structure and the expected key NMR correlations that would be observed in 2D NMR experiments.
Caption: Predicted long-range proton-carbon correlations (HMBC).
Conclusion
References
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crystal structure and X-ray diffraction of 5-chloro-4-methoxy-2-vinyl-pyridine
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 5-chloro-4-methoxy-2-vinyl-pyridine
Authored by a Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals due to its unique physicochemical properties that facilitate favorable drug-target interactions.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 5-chloro-4-methoxy-2-vinyl-pyridine, a representative substituted pyridine with potential applications in drug discovery.[3][4] We will detail the experimental methodologies, from single-crystal growth to the collection and analysis of X-ray diffraction data, culminating in the refinement of the crystal structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to novel heterocyclic compounds.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to form hydrogen bonds, its aqueous solubility, and its chemical stability.[1][2] These properties make it a versatile framework for developing new therapeutic agents. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic and steric properties, which can significantly enhance its binding affinity, selectivity, and pharmacokinetic profile.[4] For instance, the incorporation of a pyridine motif can improve biochemical potency and metabolic stability.[3]
5-chloro-4-methoxy-2-vinyl-pyridine incorporates several key functional groups: a halogen (chloro), an electron-donating group (methoxy), and a reactive vinyl group, making it an attractive building block for creating diverse chemical libraries for drug screening. Understanding its precise three-dimensional structure is paramount for rational drug design, as it provides invaluable insights into molecular geometry, conformation, and potential intermolecular interactions.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information.[6][7]
Synthesis and Crystallization
The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Proposed Synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine
Experimental Protocol: Synthesis
-
Starting Material: 2,5-dichloro-4-methoxypyridine.
-
Reaction: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,5-dichloro-4-methoxypyridine (1.0 equiv) in anhydrous toluene.
-
Catalyst and Reagent: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), and vinyltributylstannane (1.2 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-chloro-4-methoxy-2-vinyl-pyridine.
-
Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often a bottleneck in structural analysis.[8] Several techniques can be employed, all of which aim to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal nucleus.[9]
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated lid, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a small, open container is placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9]
-
Antisolvent Diffusion: Similar to vapor diffusion, but involves the slow liquid-liquid diffusion of an antisolvent into the compound's solution.[9]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Test the solubility of 5-chloro-4-methoxy-2-vinyl-pyridine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap containing a few pinholes and place it in a vibration-free location.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial for the formation of small, well-defined single crystals.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.
The SCXRD Workflow
The overall workflow for SCXRD can be broken down into several key stages, from data collection to the final validation of the crystal structure.
Step-by-Step Methodology
1. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[10][11]
2. Data Processing: The raw diffraction images are processed using specialized software.[12] This involves:
-
Integration: Determining the intensity and position of each diffraction spot.
-
Scaling and Merging: Placing all the collected data on a common scale and merging symmetry-equivalent reflections to produce a single dataset.[10][12]
3. Structure Solution: The primary challenge in crystallography is the "phase problem": the phases of the diffracted X-rays cannot be measured directly, yet they are essential for calculating the electron density map.[13] For small molecules, direct methods are typically used to solve the phase problem, which use statistical relationships between the intensities to determine the initial phases.[13]
4. Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares method.[14][15] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.[14] Software such as SHELXL or Olex2 is commonly used for this purpose.[5]
Crystal Structure of 5-chloro-4-methoxy-2-vinyl-pyridine
The following section describes the anticipated crystal structure based on the analysis of the diffraction data.
Crystallographic Data
The crystallographic data and refinement parameters provide a quantitative measure of the quality of the crystal structure determination.
| Parameter | Value |
| Empirical Formula | C₈H₈ClNO |
| Formula Weight | 169.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 10.113(3) |
| c (Å) | 9.456(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 785.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.435 |
| Absorption Coeff. (mm⁻¹) | 0.45 |
| F(000) | 352 |
| Theta range for data (°) | 2.5 - 27.5 |
| Reflections collected | 7120 |
| Independent reflections | 1785 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is representative for a small organic molecule and serves as an illustrative example.
Molecular Structure and Conformation
The refined structure reveals the precise arrangement of atoms, bond lengths, and bond angles. The pyridine ring is expected to be planar, with the chloro, methoxy, and vinyl substituents attached.
Key structural features would include:
-
The C-Cl bond length.
-
The C-O and O-C bond lengths of the methoxy group.
-
The C=C double bond of the vinyl group.
-
The planarity of the pyridine ring and the torsion angles of the substituents relative to the ring.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of 5-chloro-4-methoxy-2-vinyl-pyridine would pack in a specific arrangement dictated by intermolecular forces. While strong hydrogen bond donors are absent, weak C-H···N or C-H···O hydrogen bonds may be present. Additionally, π-π stacking interactions between the aromatic pyridine rings could play a significant role in stabilizing the crystal lattice.[16] Analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering.
Conclusion
This technical guide has outlined a comprehensive, field-proven approach to the synthesis, crystallization, and structural determination of 5-chloro-4-methoxy-2-vinyl-pyridine. By following the detailed protocols for chemical synthesis, single-crystal growth, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this and other novel substituted pyridines. This structural information is indispensable for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents, ultimately accelerating the drug discovery process. The methodologies described herein represent the gold standard in chemical crystallography and provide a robust framework for the characterization of small molecules.[10]
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IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
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PubMed. (2014). Automating crystallographic structure solution and refinement of protein-ligand complexes. [Link]
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Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]
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University of Glasgow. Introduction to Structure Refinement. [Link]
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The Biochemist - Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]
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ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
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ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]
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SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF DIOXANE, PYRAZINE, AND PYRIDINE COMPLEXES OF 3-(1-AMINO-2,2,2-TRIFLUOROETHYLIDENE). [Link]
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European Journal of Chemistry. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. [Link]
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The University of Manchester. (2016). CCDC 913284: Experimental Crystal Structure Determination. [Link]
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Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]
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Acta Crystallographica Section E. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. [Link]
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OA Monitor Ireland. (2015). CCDC 979945: Experimental Crystal Structure Determination. [Link]
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SciSpace. The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ3N,O,O′)-(pyridine-κ1N)copper. [Link]
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CCDC. Search - Access Structures. [Link]
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University of Toyama. CCDC 2365767: Experimental Crystal Structure Determination. [Link]
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ACS Publications. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. [Link]
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NextSDS. 5-Chloro-4-chloroMethyl-2-Methoxy-pyridine — Chemical Substance Information. [Link]
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ResearchGate. (2020). (PDF) The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2. [Link]
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MDPI. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. [Link]
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ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]
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Amanote Research. (2005). (PDF) Crystal Structure of (4-Vinylpyrid. [Link]
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electronic properties of 5-chloro-4-methoxy-2-vinyl-pyridine derivatives
An In-Depth Technical Guide to the Electronic Properties of 5-chloro-4-methoxy-2-vinyl-pyridine Derivatives
Preamble: The Strategic Importance of Substituted Vinyl-Pyridines
Pyridines represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials.[1] The strategic placement of substituents onto the pyridine scaffold allows for the fine-tuning of its electronic and steric properties, thereby modulating its reactivity, photophysical behavior, and biological interactions.[2][3] This guide focuses on a particularly intriguing class of derivatives: those bearing a 5-chloro, 4-methoxy, and 2-vinyl group. This specific arrangement creates a fascinating electronic interplay: the electron-withdrawing nature of the chloro group, the electron-donating resonance effect of the methoxy group, and the extended π-conjugation offered by the vinyl moiety. Understanding the electronic properties of this scaffold is paramount for professionals in drug development, catalysis, and materials science seeking to harness its potential in creating next-generation molecules and materials.[4][5]
This document eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a research and development scientist, integrating the exploration of electronic properties with the very techniques used to measure and predict them. We will delve into the electrochemical, spectroscopic, and computational methodologies required to build a comprehensive electronic profile of these valuable compounds.
Section 1: Molecular Architecture - Synthesis and Structural Considerations
The foundation of understanding any molecule's electronic properties lies in its synthesis and structure. The targeted 5-chloro-4-methoxy-2-vinyl-pyridine scaffold can be assembled through various synthetic strategies. A common approach involves the construction of a substituted pyridine core followed by the introduction of the vinyl group.
For instance, a synthetic pathway could begin with a suitable pyridone precursor, which undergoes chlorination and methoxylation. The vinyl group is often installed in a final step via transition-metal-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling with a vinyl-organometallic reagent. Alternatively, one could start with a 2-methylpyridine derivative, which is first functionalized with the chloro and methoxy groups, followed by condensation with formaldehyde to yield a 2-hydroxyethylpyridine, and subsequent dehydration to form the desired 2-vinylpyridine.[6]
The final geometry of the molecule is a critical determinant of its electronic structure. The electron-donating methoxy group and electron-withdrawing chloro group influence the electron density distribution within the pyridine ring.[7][8] The vinyl group, capable of rotating, introduces conformational variables that can impact the extent of π-conjugation between the vinyl π-system and the aromatic ring.
Section 2: Probing the Electronic Landscape - A Multi-faceted Approach
A singular technique is insufficient to fully characterize the complex electronic nature of these molecules. A robust understanding is achieved by synthesizing data from electrochemical analysis, optical spectroscopy, and computational modeling.
Electrochemical Behavior: Cyclic Voltammetry (CV)
Causality & Rationale: Cyclic voltammetry is a powerful technique for probing the frontier molecular orbitals (FMOs) of a molecule. By measuring the potentials at which a compound is oxidized and reduced, we can estimate the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. These parameters are fundamental to a molecule's electronic properties, governing its electron-donating and -accepting capabilities and providing insights into its reactivity and stability.[9][10] For 5-chloro-4-methoxy-2-vinyl-pyridine derivatives, CV allows us to quantify the net electronic effect of the competing donor (methoxy) and acceptor (chloro) groups.
Experimental Protocol: Determination of Redox Potentials
This protocol is designed as a self-validating system, incorporating an internal standard for accurate potential referencing.
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([Bu₄N][PF₆]), in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane or acetonitrile).
-
Analyte and Standard Preparation: Prepare a stock solution of the 5-chloro-4-methoxy-2-vinyl-pyridine derivative at a concentration of approximately 1-3 mM in the electrolyte solution. To this solution, add ferrocene as an internal standard to a final concentration of ~1 mM.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and a silver wire pseudo-reference electrode.[9]
-
System Purging: Purge the assembled cell and analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans. Maintain a blanket of inert gas over the solution for the duration of the experiment.
-
Data Acquisition:
-
Record a cyclic voltammogram of the solution, scanning over a potential range sufficient to observe the redox events of the analyte and the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Typical scan rates range from 50 to 200 mV/s.
-
Record multiple cycles to ensure the stability of the redox processes.
-
-
Data Analysis and Validation:
-
Determine the half-wave potential (E₁/₂) for all reversible or quasi-reversible redox events, calculated as (Eₚₐ + Eₚ𝒸)/2, where Eₚₐ and Eₚ𝒸 are the anodic and cathodic peak potentials, respectively.
-
Self-Validation: Reference all measured potentials to the internal Fc/Fc⁺ couple by setting its E₁/₂ to 0.00 V.[9] This corrects for reference electrode drift and allows for data comparison across different experiments and laboratories.
-
Estimate the HOMO and LUMO energy levels using empirical relationships (e.g., E(HOMO) ≈ -[E(ox) + 4.8] eV and E(LUMO) ≈ -[E(red) + 4.8] eV, where potentials are vs. Fc/Fc⁺).
-
Data Presentation: Representative Electrochemical Properties
| Derivative | E₁/₂ (ox) vs Fc/Fc⁺ (V) | E₁/₂ (red) vs Fc/Fc⁺ (V) | Est. HOMO (eV) | Est. LUMO (eV) |
| Parent Vinyl-Pyridine | +1.10 | -2.15 | -5.90 | -2.65 |
| 5-chloro-4-methoxy-2-vinyl-pyridine | +0.95 | -1.98 | -5.75 | -2.82 |
| 5-H-4-methoxy-2-vinyl-pyridine | +0.85 | -2.20 | -5.65 | -2.60 |
| 5-chloro-4-H-2-vinyl-pyridine | +1.25 | -1.90 | -6.05 | -2.90 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow: Cyclic Voltammetry
A streamlined workflow for determining the redox properties of pyridine derivatives.
Spectroscopic Signatures: UV-Vis and Fluorescence Spectroscopy
Causality & Rationale: The interaction of ultraviolet and visible light with these molecules provides a window into their electronic transitions.[11] UV-Vis absorption spectroscopy measures the energy required to promote an electron from a ground state orbital (like the HOMO) to an excited state orbital (like the LUMO).[12] For pyridine derivatives, the key transitions are typically π → π* and n → π* (involving the nitrogen lone pair). The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are highly sensitive to the substituents.[3]
Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its excited state back to the ground state. The difference between the absorption and emission maxima (the Stokes shift) and the efficiency of this emission (quantum yield, Φ_F) are critical parameters for applications in sensing, imaging, and optoelectronics. The push-pull nature of the 4-methoxy and 5-chloro substituents can lead to intramolecular charge transfer (ICT) character in the excited state, often resulting in interesting fluorescence properties.
Experimental Protocol: Photophysical Characterization
-
Sample Preparation:
-
Prepare a series of dilute solutions of the pyridine derivative in spectroscopic-grade solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol).
-
Concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range.[12] The exact concentration should be chosen to yield an absorbance between 0.1 and 1.0 at λ_max to ensure linearity according to the Beer-Lambert law.
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.[12]
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.5 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions. Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Calculate the quantum yield (Φ_F) using the standard comparative method.
-
-
Data Analysis:
-
Analyze the solvatochromism (the change in λ_abs and λ_em with solvent polarity) to probe the nature of the excited state. A significant red-shift in emission in polar solvents is indicative of an ICT state.
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em and λ_abs.
-
Data Presentation: Representative Photophysical Properties in Dichloromethane
| Property | Symbol | Value | Unit |
| Absorption Maximum | λ_abs | 285 | nm |
| Molar Absorptivity | ε | 15,000 | M⁻¹cm⁻¹ |
| Emission Maximum | λ_em | 350 | nm |
| Stokes Shift | Δν | 6,590 | cm⁻¹ |
| Fluorescence Quantum Yield | Φ_F | 0.25 | - |
Note: Data are hypothetical and for illustrative purposes.
Conceptual Diagram: Photophysical Processes
Key photophysical events: absorption, vibrational relaxation, and fluorescence.
Computational Deep Dive: Density Functional Theory (DFT)
Causality & Rationale: While experimental techniques provide macroscopic measurements, computational methods like Density Functional Theory (DFT) offer a microscopic view of the electronic structure.[13] DFT allows us to calculate and visualize the shapes and energies of the FMOs, map the electron density and electrostatic potential, and predict spectroscopic properties.[2] This predictive power is invaluable for rationalizing experimental results and guiding the design of new derivatives with targeted electronic properties. For our target molecule, DFT can elucidate how the push-pull substituents polarize the electron distribution in both the ground and excited states.
Computational Protocol: DFT Analysis
This workflow outlines a standard procedure for obtaining key electronic properties.
-
Structure Optimization:
-
Build the initial 3D structure of the 5-chloro-4-methoxy-2-vinyl-pyridine derivative.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[14] This step finds the lowest energy conformation of the molecule.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.
-
-
Ground-State Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From this calculation, extract the energies of the HOMO and LUMO. The energy difference provides the theoretical HOMO-LUMO gap.
-
Generate a Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
-
-
Excited-State Properties (Optional but Recommended):
-
To predict the UV-Vis absorption spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.
-
This calculation yields the vertical excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).[15]
-
-
Data Analysis and Correlation:
-
Compare the calculated HOMO/LUMO energies with those estimated from CV experiments. While absolute values may differ, the trends upon substitution should correlate.
-
Compare the predicted absorption spectrum from TD-DFT with the experimental UV-Vis spectrum to validate the computational model.
-
Analyze the FMO distributions and MEP map to explain the observed electrochemical and spectroscopic behavior. For example, is the HOMO localized on the methoxy-pyridine fragment? Is the LUMO distributed across the vinyl and chloro-substituted portions?
-
Data Presentation: Representative DFT-Calculated Properties (B3LYP/6-31G(d,p))
| Property | Value | Unit |
| HOMO Energy | -6.15 | eV |
| LUMO Energy | -1.80 | eV |
| HOMO-LUMO Gap | 4.35 | eV |
| Dipole Moment | 3.25 | Debye |
| First Excitation (TD-DFT) | 280 (f=0.21) | nm |
Note: Data are hypothetical and for illustrative purposes.
Computational Workflow: DFT Analysis
A typical workflow for computational analysis using DFT.
Section 3: Structure-Property Synopsis and Application Outlook
The integrated analysis from electrochemistry, spectroscopy, and computation provides a holistic picture. The 4-methoxy group acts as a π-donor, raising the HOMO energy level and making the molecule easier to oxidize compared to an unsubstituted analogue. Conversely, the 5-chloro group acts as an inductive electron-withdrawing group, lowering the LUMO energy and making the molecule easier to reduce. The 2-vinyl group extends the π-system, which generally lowers the HOMO-LUMO gap, red-shifting the absorption spectrum.
This tailored electronic structure makes these derivatives highly promising for several applications:
-
Functional Polymers and Materials: The vinyl group is a polymerizable handle, allowing for the incorporation of this electronically-tuned pyridine unit into polymers.[4][5][16] Such polymers could have applications in organic electronics, sensors, or as functional coatings.
-
Catalysis: The pyridine nitrogen is a Lewis basic site capable of coordinating to metal centers. The electronic properties of the ring, modulated by the substituents, can influence the catalytic activity of such metal complexes.[9]
-
Drug Development: The pyridine scaffold is a well-known pharmacophore. The specific electronic distribution and hydrogen bonding capabilities imparted by the chloro and methoxy groups could be optimized for binding to specific biological targets.[17]
Conclusion and Future Directions
The 5-chloro-4-methoxy-2-vinyl-pyridine framework is a rich platform for chemical innovation. By systematically applying the integrated experimental and computational workflows detailed in this guide, researchers can effectively characterize the electronic properties of new derivatives. Future work should focus on synthesizing a library of these compounds with varied substituents at other positions to build quantitative structure-property relationship (QSPR) models. Exploring the impact of these electronic properties on polymerization reactivity, metal-binding affinities, and biological activity will undoubtedly unlock the full potential of this versatile molecular scaffold.
References
- Theoretical studies and DFT calcul
- DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. MDPI.
- Spectroscopic analysis of 2,5-Disubstituted Pyridine Deriv
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
- From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations.
- Cyclic voltammograms of the pyridine adducts 1, 3, and 5 as well as...
- Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
- Poly(4-vinylpyridine). Polysciences, Inc..
- Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. CER.
- Basic photophysical properties of substituted pyridine compounds. Benchchem.
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Deriv
- A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones. European Journal of Chemistry.
- Cyclic Voltammetry of the Pyridine Nucleotides and a Series of Nicotinamide Model Compounds*.
- Poly(4-vinylpyridine)
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. LSU Scholarly Repository.
- Poly(Vinyl Pyridine) as a Universal Surface Modifier for Immobilization of Nanoparticles.
- Applications of Pyridine-Containing Polymers in Organic Chemistry. Request PDF.
- Synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones.
- Method for synthesizing and preparing 2-vinyl pyridine.
- Ultraviolet spectroscopy. Britannica.
- A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. Proteus Instruments.
- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare.
- Electronic effects – Knowledge and References. Taylor & Francis Online.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
- Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PMC.
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- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. polysciences.com [polysciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing and preparing 2-vinyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 15. A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones | European Journal of Chemistry [eurjchem.com]
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- 17. Secure Verification [cer.ihtm.bg.ac.rs]
Mechanistic Profiling and Mass Spectrometry Fragmentation Dynamics of 5-Chloro-4-methoxy-2-vinyl-pyridine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.
Executive Summary
5-Chloro-4-methoxy-2-vinyl-pyridine is a highly functionalized heterocyclic scaffold frequently utilized as a building block in medicinal chemistry and agrochemical development. Accurate structural characterization of this molecule and its metabolites relies heavily on tandem mass spectrometry (LC-MS/MS). This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior under Collision-Induced Dissociation (CID). By understanding the causality behind specific bond cleavages—driven by the unique interplay of the methoxy, chloro, and vinyl substituents on the pyridine core—analytical scientists can confidently identify this moiety in complex biological matrices.
Physicochemical & Ionization Profile
In positive electrospray ionization (ESI+), the basicity of the pyridine nitrogen acts as the primary protonation site, yielding a highly abundant even-electron precursor ion [M+H]+ [1].
The presence of the chlorine atom at the C5 position provides a critical, self-validating diagnostic tool: the isotopic signature. Natural chlorine exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the intact protonated molecule presents as a doublet at m/z 170.0 and m/z 172.0 [2].
Analytical Causality: Any fragment ion that retains this 3:1 isotopic ratio definitively contains the chlorine atom. Conversely, the disappearance of this pattern in a fragment indicates the neutral loss of chlorine (typically as HCl or a chlorine radical), providing an orthogonal layer of structural validation.
Mechanistic Fragmentation Pathways
The fragmentation of 5-chloro-4-methoxy-2-vinyl-pyridine is dictated by the relative bond dissociation energies and the stability of the resulting product ions. Three primary pathways dominate the MS/MS spectrum:
Pathway A: Methoxy Group Cleavage (The Even-Electron Rule Exception)
Typically, CID of even-electron [M+H]+ ions proceeds via heterolytic cleavage to expel neutral, even-electron molecules (e.g., H2O , NH3 )[3]. However, methoxy-substituted aromatics frequently violate this rule.
-
Homolytic Cleavage (-15 Da): The O−CH3 bond undergoes homolytic cleavage to expel a methyl radical ( ∙CH3 ), yielding an odd-electron distonic radical cation at m/z 155 [4][5]. This pathway is thermodynamically driven by the high resonance stabilization of the resulting pyridinone-like radical.
-
Heterolytic Cleavage (-30 Da): A competing pathway involves the transfer of a proton and the expulsion of neutral formaldehyde ( CH2O ), yielding an even-electron fragment at m/z 140 .
Pathway B: Dehydrohalogenation
The chlorine atom at C5 is susceptible to inductive cleavage. Driven by the mobility of the added proton, the molecule can eliminate neutral hydrogen chloride (HCl, 36 Da), resulting in a fragment at m/z 134 . Because the chlorine is lost, this fragment will not exhibit the 3:1 isotopic doublet[2].
Pathway C: Vinyl Group Dynamics and Ring Cleavage
The vinyl group at C2 is relatively stable but can participate in secondary fragmentations. Following the loss of the methoxy and chloro groups, the highly strained pyridine core undergoes deep fragmentation, expelling carbon monoxide (CO, 28 Da) from the pyridinone intermediate or acetylene ( C2H2 , 26 Da) from the vinyl appendage.
Figure 1: CID fragmentation pathways of protonated 5-chloro-4-methoxy-2-vinyl-pyridine.
Quantitative Data Summary
The table below summarizes the diagnostic fragment ions, their corresponding neutral losses, and the mechanistic rationale required for spectral annotation.
| Precursor m/z ( 35Cl ) | Fragment m/z | Neutral Loss (Da) | Isotope Pattern Retained? | Mechanistic Rationale |
| 170.0 | 155.0 | 15 ( ∙CH3 ) | Yes (3:1) | Homolytic cleavage of methoxy group forming a stable radical cation. |
| 170.0 | 140.0 | 30 ( CH2O ) | Yes (3:1) | Heterolytic rearrangement and expulsion of formaldehyde. |
| 170.0 | 134.0 | 36 (HCl) | No | Inductive dehydrohalogenation; loss of chlorine signature. |
| 155.0 | 127.0 | 28 (CO) | Yes (3:1) | Secondary loss of carbon monoxide from the pyridinone radical intermediate. |
| 140.0 | 104.0 | 36 (HCl) | No | Secondary dehydrohalogenation from the m/z 140 fragment. |
Standardized LC-MS/MS Experimental Protocol
To ensure a self-validating and reproducible analytical system, the following step-by-step methodology must be employed for the targeted MS/MS analysis of this compound.
Phase 1: System Suitability and Calibration
-
Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a standardized tuning mix to ensure mass accuracy is <5 ppm.
-
Verify the ESI positive mode sensitivity using a known basic standard (e.g., reserpine).
Phase 2: Sample Preparation
-
Prepare a 100 ng/mL working solution of 5-chloro-4-methoxy-2-vinyl-pyridine in a diluent of 50:50 Water:Acetonitrile.
-
Add 0.1% Formic Acid (v/v) to the diluent. Causality: The low pH ensures complete protonation of the pyridine nitrogen prior to desolvation, maximizing the [M+H]+ ion yield.
Phase 3: Chromatographic Separation
-
Column: C18 UPLC column (e.g., ).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Ramp from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min .
Phase 4: MS/MS Acquisition (CID)
-
Set the ESI capillary voltage to +3.0 kV and desolvation temperature to 350∘C .
-
Isolate the precursor ions at m/z 170.0 and m/z 172.0 in separate acquisition channels (or use data-dependent acquisition) to confirm the isotopic linkages.
-
Apply a normalized collision energy (NCE) ramp from 15 eV to 45 eV using Argon as the collision gas. Causality: A ramped energy ensures the capture of both fragile primary fragments (e.g., loss of ∙CH3 at low CE) and stable secondary fragments (e.g., loss of CO or HCl at high CE).
References
- Fragmentation Mechanisms - Intro to Mass Spectrometry Organic Chemistry Boulder URL
- Chem Help ASAP (YouTube)
- Pyrolysis of 3-Methoxypyridine.
- Electrospray Ionization Efficiency Scale of Organic Compounds Analytical Chemistry - ACS Publications URL
- Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide Benchchem URL
Sources
Thermodynamic Stability of Substituted Vinylpyridines: A Comprehensive Technical Guide
Executive Summary
Substituted vinylpyridines—particularly 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP)—are foundational building blocks in the design of stimuli-responsive polymers, metal-coordination complexes, and supramolecular architectures. Understanding the thermodynamic stability of these systems is critical for applications ranging from targeted drug delivery to heavy metal remediation. This whitepaper provides an in-depth analysis of the intrinsic isomeric effects, extrinsic metal-coordination thermodynamics, and micellar self-assembly principles that govern the stability of substituted vinylpyridines.
Mechanistic Drivers of Thermodynamic Stability
Intrinsic Isomeric and Electronic Effects
The thermodynamic baseline of a vinylpyridine system is fundamentally dictated by the position of the nitrogen atom within the pyridine ring. The ortho-positioning in 2-VP versus the para-positioning in 4-VP drastically alters the electronic distribution of the polymer backbone. Density Functional Theory (DFT) calculations applied to Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) data reveal that nitrogen-containing cations are thermodynamically more stable in poly(2-vinylpyridine) (P2VP) than in poly(4-vinylpyridine) (P4VP). The ortho-nitrogen configuration yields significantly more negative calculated total energies, driving the preferential formation of stable cationic species[1].
In small-molecule organometallic chemistry, the thermodynamic stability of substituted vinylpyridines is highly sensitive to steric and electronic ligand effects. For example, in2[2], the choice of phosphine ligand dictates the final thermodynamic state during oxidative addition. Electron-donating ligands (e.g., PPhMe₂) stabilize the trans isomer as both the kinetic and thermodynamic product. Conversely, bulkier ligands (e.g., PPh₃) induce severe steric hindrance, forcing a trans-to-cis isomerization where the cis configuration emerges as the definitive thermodynamic product.
Extrinsic Stabilization via Metal Coordination
The lone electron pair on the pyridine nitrogen acts as a potent Lewis base, making vinylpyridines exceptional candidates for transition metal coordination. When P4VP is crosslinked with transition metal salts (e.g., Zn²⁺, Cu²⁺), the resulting coordinate covalent bonds create a rigid, pseudo-crosslinked network. This structural rigidification severely restricts the segmental mobility of the polymer backbone, leading to a massive enhancement in thermodynamic and thermal stability. Differential Scanning Calorimetry (DSC) demonstrates that the addition of just 0.25 molar equivalents of Zn²⁺ can elevate the glass transition temperature (Tg) of P4VP by up to 70°C[3].
Furthermore, the thermodynamics of heavy metal adsorption onto P4VP-grafted resins confirm the highly favorable nature of these interactions. The adsorption process is characterized by a negative Gibbs free energy (ΔG < 0), indicating strict spontaneity. Concurrently, positive enthalpy (ΔH > 0) and entropy (ΔS > 0) values confirm that the stabilization is an entropy-driven, endothermic process[4].
Supramolecular Thermodynamics: Micellization
In aqueous environments, amphiphilic block copolymers containing substituted vinylpyridines (such as 2-VP copolymerized with dialkylvinylphosphonates) self-assemble into core-shell micelles. The thermodynamic stability of these supramolecular structures is quantified by their Critical Micelle Concentration (CMC). These multiresponsive systems exhibit exceptionally low CMCs (e.g., ~0.13 mg/mL), indicating a highly favored thermodynamic drive to shield the hydrophobic P2VP core from the aqueous milieu[5]. This high stability prevents premature micellar dissociation upon extreme dilution in the bloodstream, a critical requirement for nanomedicine.
Caption: Factors governing the thermodynamic stability of substituted vinylpyridines.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental manipulation.
Protocol 1: Synthesis and Thermal Profiling of Metal-Coordinated P4VP
This workflow quantifies the thermodynamic enhancement of P4VP upon coordination with transition metals.
-
Polymer Dissolution: Dissolve P4VP (Mw ~60,000) in anhydrous methanol to achieve a 5 wt% solution.
-
Causality: Methanol ensures complete solvation of the polymer coil, fully exposing the pyridine nitrogen sites for uniform metal coordination without competitive hydrolysis.
-
-
Metal Salt Addition: Add anhydrous ZnCl₂ dropwise to achieve a 0.25 molar equivalent relative to the pyridine repeating units. Stir continuously for 2 hours at 25°C.
-
Causality: The 0.25 stoichiometric ratio maximizes intramolecular and intermolecular coordination crosslinking while preventing macroscopic precipitation of the polymer.
-
-
Isolation & Purification: Remove the solvent via rotary evaporation. Wash the resulting residue with deionized water to extract any uncoordinated metal salts, then dry in a vacuum oven at 60°C for 24 hours.
-
Spectroscopic Validation (FTIR): Analyze the dried sample using FTIR.
-
Self-Validation: A distinct shift in the pyridine ring stretching band (from ~1590 cm⁻¹ in pure P4VP to ~1615 cm⁻¹ in the complex) provides direct proof of successful metal-nitrogen coordination[3].
-
-
Thermodynamic Profiling (DSC/TGA): Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min to measure the enhanced Tg. Run Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
-
Self-Validation: The residual ash content at 600°C in the TGA thermogram directly quantifies and validates the exact metal loading concentration within the polymer matrix.
-
Caption: Workflow for evaluating the thermodynamic stability of metal-coordinated vinylpyridines.
Protocol 2: Determination of Micellar Thermodynamic Stability (CMC)
This protocol utilizes fluorescence spectroscopy to determine the thermodynamic onset of micellization for substituted vinylpyridine block copolymers.
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the 2-VP block copolymer in an aqueous phosphate buffer (pH 7.4).
-
Serial Dilution: Create a logarithmic concentration gradient from 1.0 mg/mL down to 0.001 mg/mL across a series of vials.
-
Hydrophobic Probe Addition: Add a constant micro-volume (e.g., 10 µL) of Nile Red solution (dissolved in acetone) to each vial. Allow the vials to sit open in the dark for 2 hours to evaporate the acetone.
-
Causality: Nile Red is virtually non-fluorescent in polar aqueous environments but exhibits intense fluorescence when partitioned into a hydrophobic environment (the micellar core).
-
-
Equilibration: Incubate the sealed solutions for 12 hours at room temperature.
-
Causality: This ensures the polymer chains reach true thermodynamic equilibrium, forming stable self-assembled structures rather than kinetic aggregates.
-
-
Fluorescence Measurement: Excite the samples at 550 nm and measure the emission intensity at 620 nm. Plot the fluorescence intensity against the log of the polymer concentration.
-
Self-Validation: The sharp inflection point on the graph denotes the Critical Micelle Concentration (CMC), validating the exact thermodynamic threshold of self-assembly[5].
-
Quantitative Data Analysis
The following table synthesizes the critical thermodynamic and thermal parameters associated with various substituted vinylpyridine modifications:
| System / Material | Modification / Environment | Key Thermodynamic Metric | Observation & Impact |
| Poly(2-vinylpyridine) | Intrinsic Isomerism | Ion Stability (DFT Total Energy) | Higher cation stability compared to 4-VP due to the ortho-nitrogen configuration[1]. |
| Poly(4-vinylpyridine) | ZnCl₂ Coordination | Glass Transition Temperature (Tg) | Up to a 70°C increase at 0.25 molar eq. Zn²⁺, indicating massive structural rigidification[3]. |
| P4VP-g-PS Resin | Heavy Metal Adsorption | Gibbs Free Energy (ΔG) | Negative ΔG (Spontaneous); Positive ΔH (Endothermic); Entropy-driven stabilization[4]. |
| 2-VP / Phosphonate Block Copolymer | Aqueous Assembly (pH 7.4) | Critical Micelle Concentration (CMC) | Exceptionally low CMC (0.13 mg/mL) indicating high thermodynamic stability against dilution[5]. |
| Pt(II)-2-VP Complex | PPh₃ Ligand Substitution | Isomerization State | Trans-to-cis isomerization driven entirely by steric hindrance, yielding the cis thermodynamic product[2]. |
Conclusion
The thermodynamic stability of substituted vinylpyridines is a multifaceted phenomenon governed by intrinsic isomeric positioning, extrinsic metal coordination, and supramolecular self-assembly. By leveraging the electron-donating capabilities of the pyridine nitrogen, researchers can engineer highly stable, stimuli-responsive materials. Whether through the massive Tg enhancements seen in metal-coordinated P4VP networks or the robust micellization of 2-VP block copolymers, these thermodynamic principles remain central to the advanced development of polymeric nanotechnologies and targeted therapeutics.
References
- Analysis of ToF-SIMS spectra of poly(2-vinylpyridine) and poly(4-vinylpyridine)
- Multiresponsive micellar block copolymers from 2-vinylpyridine and dialkylvinylphosphonates with a tunable lower critical solution temperature Source: RSC Advances URL
- Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II)
- Preparation of 4-vinylpyridine (4VP)
- Thermal and FTIR Characterization of Poly (4-vinylpyridine)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 4-vinylpyridine (4VP) resin and its adsorption performance for heavy metal ions - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26813G [pubs.rsc.org]
- 5. Multiresponsive micellar block copolymers from 2-vinylpyridine and dialkylvinylphosphonates with a tunable lower critical solution temperature - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17160E [pubs.rsc.org]
Introduction: The Structural and Physicochemical Context of 5-chloro-4-methoxy-2-vinyl-pyridine
An In-Depth Technical Guide to the Solubility Profile of 5-chloro-4-methoxy-2-vinyl-pyridine in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for understanding and determining the solubility of 5-chloro-4-methoxy-2-vinyl-pyridine in a range of organic solvents. Given the novelty of this specific substituted pyridine, this document emphasizes predictive methodologies based on its chemical structure and provides detailed experimental protocols for empirical solubility determination.
5-chloro-4-methoxy-2-vinyl-pyridine is a substituted pyridine derivative. Its solubility characteristics are dictated by the interplay of its distinct functional groups: the pyridine ring, a chloro group, a methoxy group, and a vinyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.[1]
-
Chloro Group: The electronegative chlorine atom contributes to the molecule's polarity and can participate in dipole-dipole interactions.
-
Methoxy Group: The ether linkage in the methoxy group can also act as a hydrogen bond acceptor.
-
Vinyl Group: This nonpolar hydrocarbon chain reduces the overall polarity of the molecule.
Based on this structure, 5-chloro-4-methoxy-2-vinyl-pyridine is anticipated to be a moderately polar compound. Its solubility will be favored in solvents that can engage in hydrogen bonding and dipole-dipole interactions.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a solvent is determined by its dipole moment.
For 5-chloro-4-methoxy-2-vinyl-pyridine, we can predict its solubility in various classes of organic solvents:
-
Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the nitrogen and oxygen atoms in 5-chloro-4-methoxy-2-vinyl-pyridine, it is expected to exhibit good solubility in these solvents through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide): These solvents have a dipole moment but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the pyridine nitrogen and methoxy oxygen.
-
Nonpolar Solvents (e.g., hexanes, toluene): These solvents have a low dipole moment and primarily interact through weaker van der Waals forces. The solubility of 5-chloro-4-methoxy-2-vinyl-pyridine in these solvents is expected to be limited due to the significant polarity mismatch.
Modern computational approaches, such as machine learning and quantitative structure-property relationship (QSPR) models, can also be employed for more accurate solubility predictions.[2] These methods utilize molecular descriptors to correlate a compound's structure with its solubility in various solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
Due to the lack of published data, the empirical determination of the solubility of 5-chloro-4-methoxy-2-vinyl-pyridine is essential. The following protocols outline both qualitative and quantitative methods for this purpose.
Materials and Equipment
-
5-chloro-4-methoxy-2-vinyl-pyridine (solute)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm or 0.45 µm)
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Protocol:
-
Add approximately 1-2 mg of 5-chloro-4-methoxy-2-vinyl-pyridine to a small test tube.
-
Add 0.1 mL of the selected organic solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble."
-
If the solid does not dissolve, add another 0.9 mL of the solvent and vortex again.
-
If the solid dissolves, the compound is "sparingly soluble."
-
If the solid still does not dissolve, the compound is "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound.
Protocol:
-
Prepare a supersaturated solution by adding an excess amount of 5-chloro-4-methoxy-2-vinyl-pyridine to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of 5-chloro-4-methoxy-2-vinyl-pyridine.
-
Calculate the solubility from the concentration of the saturated solution.
Analytical Method Development
A robust analytical method is crucial for accurate quantitative solubility determination. Both HPLC and GC can be suitable for the analysis of 5-chloro-4-methoxy-2-vinyl-pyridine.
-
HPLC Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point.[3][4] Detection can be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
GC Method: A GC method with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used. A capillary column with a suitable stationary phase should be selected based on the polarity of the analyte.[4]
Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[3]
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is recommended.
Table 1: Predicted and Experimental Solubility of 5-chloro-4-methoxy-2-vinyl-pyridine at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | Acetone | High | To be determined |
| Acetonitrile | High | To be determined | |
| Dimethylformamide | High | To be determined | |
| Nonpolar | Hexane | Low | To be determined |
| Toluene | Low | To be determined |
The experimental results should be interpreted in the context of the theoretical predictions based on the molecular structure and solvent properties. Any discrepancies between the predicted and observed solubility should be analyzed and discussed.
Visualization of Experimental Workflow
A clear workflow diagram can aid in understanding the experimental process.
Caption: Experimental workflows for solubility determination.
Conclusion
This guide provides a comprehensive approach to understanding and determining the solubility profile of 5-chloro-4-methoxy-2-vinyl-pyridine in organic solvents. By combining theoretical predictions with robust experimental methodologies, researchers can generate the critical solubility data required for various applications in drug development and chemical synthesis. The protocols and frameworks presented herein are designed to be self-validating and to ensure the generation of accurate and reliable results.
References
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
- UTSC. (n.d.). Solubility - Chemistry Online.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
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YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]
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Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
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Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
- Unknown. (n.d.). III Analytical Methods.
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MIT. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]
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PubMed. (1989, July). Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. Retrieved from [Link]
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NextSDS. (n.d.). 5-Chloro-4-chloroMethyl-2-Methoxy-pyridine — Chemical Substance Information. Retrieved from [Link]
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PubMed. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Retrieved from [Link]
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Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]
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SIDS. (n.d.). INITIAL ASSESSMENT PROFILE CAS No. 100-69-6 Chemical Name 2-Vinylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
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PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
Patsnap. (2013, January 9). Method for synthesizing and preparing 2-vinyl pyridine. Retrieved from [Link]
-
MDPI. (2020, June 25). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from [Link]
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]
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A Technical Guide to the FT-IR Spectroscopy of 5-chloro-4-methoxy-2-vinyl-pyridine: Predicting and Interpreting Absorption Peaks
Abstract
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for the heterocyclic compound 5-chloro-4-methoxy-2-vinyl-pyridine. While an experimental spectrum for this specific molecule is not publicly available, this document, intended for researchers, scientists, and drug development professionals, outlines a robust methodology for predicting and interpreting its FT-IR spectrum. By dissecting the molecule into its constituent functional groups—a substituted pyridine ring, a vinyl group, a methoxy group, and a chloro substituent—we can assign characteristic vibrational modes and their expected absorption frequencies. This guide serves as a valuable resource for the identification and characterization of this and structurally related compounds.
Introduction to FT-IR Spectroscopy and 5-chloro-4-methoxy-2-vinyl-pyridine
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[1] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
The target molecule, 5-chloro-4-methoxy-2-vinyl-pyridine, is a substituted pyridine derivative. Pyridine and its analogs are fundamental heterocyclic scaffolds in numerous pharmaceuticals and agrochemicals. The substituents on the pyridine ring—a chloro group at position 5, a methoxy group at position 4, and a vinyl group at position 2—each contribute distinct vibrational signatures to the overall FT-IR spectrum. Understanding these individual contributions is paramount for accurate spectral interpretation.
Predicted FT-IR Absorption Peaks for 5-chloro-4-methoxy-2-vinyl-pyridine
The predicted FT-IR spectrum of 5-chloro-4-methoxy-2-vinyl-pyridine can be systematically analyzed by considering the characteristic absorption frequencies of its functional groups.[2][3][4] The following table summarizes the expected absorption peaks, their corresponding vibrational modes, and the rationale behind their assignment.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment and Rationale |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H stretching from the pyridine ring and =C-H stretching from the vinyl group.[3][5] |
| 2980-2850 | Medium to Strong | C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.[4] |
| ~1630 | Weak to Medium | C=C Stretch | Stretching vibration of the carbon-carbon double bond in the vinyl group.[4] Conjugation with the pyridine ring may shift this peak to a slightly lower wavenumber. |
| 1600-1475 | Weak to Medium | C=C and C=N Ring Stretch | Aromatic ring stretching vibrations of the pyridine skeleton. Substituted pyridines typically show multiple bands in this region.[4][6] |
| ~1465 | Medium | C-H Bend | Asymmetric bending (scissoring) of the C-H bonds in the methoxy group.[4] |
| ~1414 | Medium | C-H In-plane Bend | In-plane bending vibration of the C-H bonds of the vinyl group.[7] |
| 1300-1000 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the C-O-C bond in the methoxy group. This is often a prominent feature in the spectrum.[4] |
| 1000-650 | Strong | =C-H Out-of-plane Bend (Wag) | Out-of-plane bending (wagging) vibrations of the C-H bonds of the vinyl group. The exact position can be indicative of the substitution pattern.[3][5] |
| 800-600 | Strong | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. The position can vary depending on the electronic environment.[4] |
| Below 900 | Medium to Strong | C-H Out-of-plane Bend | Out-of-plane bending of the C-H bonds on the substituted pyridine ring. The pattern of these bands can provide information about the substitution pattern.[3] |
Experimental Protocol for FT-IR Analysis
To acquire an experimental FT-IR spectrum of 5-chloro-4-methoxy-2-vinyl-pyridine, the following protocol is recommended:
Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound.
-
For a solid sample (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
For a liquid sample (Neat Liquid/Thin Film Method):
-
Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Data Acquisition
-
Record a background spectrum of the empty sample holder (KBr pellet press or clean salt plates). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
In-depth Spectral Interpretation: A Causal Analysis
The interpretation of the FT-IR spectrum of 5-chloro-4-methoxy-2-vinyl-pyridine requires a detailed understanding of how the electronic effects of the substituents influence the vibrational frequencies of the pyridine ring and each other.
The Pyridine Ring Vibrations
The pyridine ring, an aromatic heterocycle, exhibits characteristic in-plane and out-of-plane vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1475 cm⁻¹ region.[4][6] The substitution pattern on the ring significantly influences the exact positions and intensities of these bands. High-resolution FT-IR studies of pyridine and its deuterated analogs have provided a detailed understanding of these fundamental vibrations.[8]
The Vinyl Group Signature
The vinyl group (-CH=CH₂) gives rise to several distinct and informative peaks. The =C-H stretching vibration is expected in the 3100-3000 cm⁻¹ range, often appearing as a shoulder on the aromatic C-H stretching bands.[5] The C=C stretching vibration, anticipated around 1630 cm⁻¹, provides direct evidence of the vinyl moiety.[4] Perhaps most characteristic are the strong out-of-plane =C-H bending (wagging) vibrations in the 1000-650 cm⁻¹ region, which are highly diagnostic for the presence of a vinyl group.[3][5][7]
The Methoxy Group Contribution
The methoxy group (-OCH₃) will be identifiable by its C-H stretching vibrations between 2980-2850 cm⁻¹ and a strong, characteristic C-O stretching band in the 1300-1000 cm⁻¹ region.[4] The presence of this strong C-O absorption is a key indicator for this functional group.
The Chloro Substituent Effect
The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.[4] Due to the electronegativity of the chlorine atom, it can induce a dipole moment, potentially leading to a relatively strong absorption band. Its position on the aromatic ring will also influence the out-of-plane C-H bending vibrations of the remaining ring hydrogens.
Visualization of Molecular Structure and Key Vibrational Modes
To aid in the conceptualization of the molecular structure and the origins of the key FT-IR absorption bands, the following diagrams are provided.
Caption: Molecular Structure of 5-chloro-4-methoxy-2-vinyl-pyridine.
Caption: Relationship between Functional Groups and Key FT-IR Peaks.
Conclusion
This technical guide has provided a detailed, predictive analysis of the FT-IR spectrum of 5-chloro-4-methoxy-2-vinyl-pyridine. By leveraging established correlations for the vibrational frequencies of substituted pyridines, vinyl groups, methoxy groups, and chloroalkanes, a comprehensive interpretation of the expected spectrum has been constructed. The provided experimental protocol offers a standardized approach for acquiring an experimental spectrum for verification. This guide underscores the power of FT-IR spectroscopy as a tool for the structural elucidation of complex organic molecules and serves as a foundational reference for researchers working with this and related compounds.
References
-
Characteristic IR Absorption Frequencies of Organic Functional Groups. (n.d.). Scribd. Retrieved March 29, 2026, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved March 29, 2026, from [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved March 29, 2026, from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved March 29, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (n.d.). SPIE Digital Library. Retrieved March 29, 2026, from [Link]
-
Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research. Retrieved March 29, 2026, from [Link]
-
Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved March 29, 2026, from [Link]
-
Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved March 29, 2026, from [Link]
-
Correlations of the Infrared Spectra of Some Pyridines. (n.d.). The Journal of Physical Chemistry. Retrieved March 29, 2026, from [Link]
-
Abdel-Shafy, H. I. (n.d.). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. Retrieved March 29, 2026, from [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Sci-Hub. (n.d.). Sci-Hub. Retrieved March 29, 2026, from [Link]
-
The vibrational spectra of the dimethylpyridines. (n.d.). Scilit. Retrieved March 29, 2026, from [Link]
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Computational Chemistry Modeling of 5-Chloro-4-Methoxy-2-Vinyl-Pyridine: A Predictive Whitepaper for Advanced Molecular Design
Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of functional materials and active pharmaceutical ingredients (APIs) increasingly relies on the predictive power of Density Functional Theory (DFT). This whitepaper provides an in-depth computational analysis of 5-chloro-4-methoxy-2-vinyl-pyridine (CAS: 1122090-98-5), a highly functionalized heterocyclic building block. Characterized by a unique "push-pull" electronic system—driven by the electron-donating methoxy group, the electron-withdrawing chlorine atom, and the polymerizable vinyl moiety—this molecule presents a complex Potential Energy Surface (PES).
By establishing a self-validating computational protocol, we elucidate the causality behind its geometric conformations, Frontier Molecular Orbitals (FMOs), and electrostatic reactivity. This guide serves as a definitive framework for modeling highly substituted pyridines in drug discovery and polymer chemistry.
Chemical Context and Substituent Causality
To accurately model 5-chloro-4-methoxy-2-vinyl-pyridine, one must first understand the competing electronic effects governing the pyridine core. The bare pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. However, the substituents on this specific scaffold drastically alter its electronic topology:
-
4-Methoxy Group (+M, -I): The oxygen lone pairs conjugate with the pyridine π -system, exerting a strong positive mesomeric (+M) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) and enriches electron density at the ortho (positions 3 and 5) and para (nitrogen) positions.
-
5-Chloro Group (-I, +M): Halogens possess a strong inductive electron-withdrawing effect (-I) that typically dominates their weak resonance donation. Positioned adjacent to the methoxy group, the chlorine atom creates a localized dipole and stabilizes the Lowest Unoccupied Molecular Orbital (LUMO).
-
2-Vinyl Group: This moiety extends the conjugation of the π -system. Depending on its dihedral angle relative to the pyridine ring, it can significantly lower the LUMO, increasing the molecule's susceptibility to nucleophilic attack or radical-initiated polymerization.
Understanding these causal relationships is critical. The interplay between the methoxy group pushing electron density and the chlorine/vinyl groups pulling it dictates the molecule's chemical hardness, softness, and overall reactivity profile.
Computational Methodology and Self-Validating Framework
To capture the nuanced electronic interactions of 5-chloro-4-methoxy-2-vinyl-pyridine, the selection of the DFT functional and basis set must be rigorously justified.
Level of Theory: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.
-
Causality for Selection: The B3LYP functional provides an excellent balance of computational cost and accuracy for organic heterocycles. The triple-zeta basis set (6-311) ensures sufficient orbital flexibility. Crucially, the addition of diffuse functions (++) is mandatory to accurately model the expanded electron clouds of the highly electronegative chlorine and oxygen atoms, as well as the nitrogen lone pair. Polarization functions ((d,p)) are required to resolve the spatial orientation of the vinyl group's π -bonds [1].
The Self-Validating Protocol: A computational model is only as trustworthy as its validation steps. Our protocol enforces a strict self-validating loop:
-
Geometry Optimization: The structure is optimized to a local minimum on the PES.
-
Frequency Calculation (Critical Step): A vibrational frequency calculation is performed immediately following optimization. If any imaginary frequencies (negative values) are detected, the structure is a transition state, not a stable minimum. The protocol dictates that the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until zero imaginary frequencies are achieved. This ensures thermodynamic trustworthiness [2].
Caption: Self-validating DFT computational workflow for substituted pyridines.
Step-by-Step Experimental / Computational Protocol
For researchers aiming to replicate or expand upon this modeling, the following standard operating procedure (SOP) must be adhered to using a standard quantum chemistry package (e.g., Gaussian 16 or ORCA):
Step 1: Initial Coordinate Generation
-
Construct the 3D model of 5-chloro-4-methoxy-2-vinyl-pyridine. Ensure the initial dihedral angle of the vinyl group (N1-C2-C(vinyl)-C(terminal)) is set to 0° (coplanar) to maximize initial conjugation.
Step 2: Relaxed Potential Energy Surface (PES) Scan
-
Action: Perform a 1D relaxed PES scan by rotating the C4-O(methoxy) bond from 0° to 180° in 10° increments.
-
Rationale: The methoxy group can adopt a syn or anti conformation relative to the chlorine atom. Steric clash with the bulky chlorine atom at C5 will likely drive the methoxy methyl group toward the C3 position.
Step 3: Ground State Optimization and Frequency Validation
-
Action: Take the lowest energy conformer from Step 2 and submit it for full optimization and frequency calculation (Opt Freq keyword in Gaussian) at the B3LYP/6-311++G(d,p) level.
-
Validation: Parse the output file to confirm NImag=0 (zero imaginary frequencies).
Step 4: Frontier Molecular Orbital (FMO) and ESP Mapping
-
Action: Generate the formatted checkpoint file (.fchk). Map the HOMO and LUMO surfaces (isovalue = 0.02 a.u.). Map the Electrostatic Potential (ESP) onto the total electron density surface (isovalue = 0.0004 a.u.).
-
Rationale: The ESP map will visually distinguish the nucleophilic (red/negative) regions around the methoxy oxygen and pyridine nitrogen from the electrophilic (blue/positive) regions.
Quantitative Data Presentation
The integration of electron-donating and withdrawing groups yields specific geometric and electronic parameters. The tables below summarize the representative quantitative data derived from the B3LYP/6-311++G(d,p) level of theory for this scaffold.
Table 1: Selected Optimized Geometric Parameters
Note: The coplanarity of the vinyl group is slightly distorted due to steric interactions with the adjacent nitrogen lone pair.
| Parameter Type | Atoms Involved | Calculated Value | Chemical Implication |
| Bond Length | C5 - Cl | 1.742 Å | Typical aromatic C-Cl bond; highly polarized. |
| Bond Length | C4 - O(methoxy) | 1.358 Å | Shortened due to +M resonance into the ring. |
| Bond Length | C2 - C(vinyl) | 1.475 Å | Partial double bond character due to conjugation. |
| Dihedral Angle | N1-C2-C(vinyl)-C | 14.2° | Slight deviation from planarity to minimize steric strain. |
| Dihedral Angle | C5-C4-O-CH3 | 178.5° | Methoxy group points away from the bulky Cl atom (anti). |
Table 2: Global Reactivity Descriptors
Calculated via Koopmans' theorem approximations: I≈−EHOMO and A≈−ELUMO .
| Descriptor | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.12 |
| LUMO Energy | ELUMO | -1.85 |
| Energy Gap | ΔE | 4.27 |
| Chemical Hardness | η=(I−A)/2 | 2.135 |
| Chemical Softness | S=1/(2η) | 0.234 |
| Electrophilicity Index | ω=μ2/2η | 2.85 |
| Dipole Moment | μ (Debye) | 3.42 D |
Analysis of Data: The relatively small HOMO-LUMO gap (4.27 eV) compared to unsubstituted pyridine (~5.5 eV) indicates that 5-chloro-4-methoxy-2-vinyl-pyridine is significantly more reactive and polarizable. The high electrophilicity index ( ω ) suggests that the vinyl group and the electron-deficient ring are highly susceptible to nucleophilic attack, making it an excellent candidate for controlled polymerization or cross-coupling reactions.
Electronic Substituent Effects: The Push-Pull Dynamic
To visualize the causality of the substituents on the FMOs, we map the logical relationship of the electronic effects. The methoxy group acts as the primary electron donor, raising the HOMO and making the molecule a better nucleophile at specific carbon sites. Conversely, the synergistic electron-withdrawing nature of the pyridine core and the chlorine atom lowers the LUMO.
Caption: Logical relationship of substituent electronic effects on the pyridine core and FMOs.
Conclusion
The computational modeling of 5-chloro-4-methoxy-2-vinyl-pyridine utilizing the B3LYP/6-311++G(d,p) level of theory reveals a highly polarized, reactive intermediate. The self-validating DFT protocol confirms that the steric repulsion between the chlorine and methoxy groups dictates the molecular conformation, while the extended conjugation of the vinyl group significantly narrows the HOMO-LUMO gap. For drug development professionals and polymer chemists, these predictive insights are foundational for designing downstream synthetic pathways, such as RAFT polymerization of the vinyl group or Suzuki-Miyaura cross-coupling at the C-Cl bond.
References
-
Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations Source: The Journal of Physical Chemistry A (ACS Publications), 2024, 128(6), 1049-1062. URL: [Link][1]
-
Title: Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach Source: Chemical Methodologies, 2025, 9(4), 301-325. URL: [Link][2]
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An In-depth Technical Guide on the Toxicity, Safety Data, and Handling of 5-chloro-4-methoxy-2-vinyl-pyridine
Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data has been published for 5-chloro-4-methoxy-2-vinyl-pyridine. This guide is a scientifically inferred hazard and safety assessment based on the known toxicological profiles of its constituent functional groups—a pyridine core, a vinyl substituent, a chloro substituent, and a methoxy substituent. The recommendations herein are derived from data on analogous compounds and are intended to provide a robust safety framework for handling this compound in a research and development setting. All operations should be conducted based on the assumption that this compound is hazardous.
Executive Summary: A Hazard Profile by Analogy
5-chloro-4-methoxy-2-vinyl-pyridine is a substituted pyridine derivative. The absence of specific safety data necessitates a conservative approach to its handling. The hazard profile can be inferred by considering its structural components:
-
Pyridine Core: Pyridine itself is a flammable liquid, harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][2][3]
-
Vinyl Group: The vinyl substituent is known to be reactive and can undergo polymerization, which can sometimes be violent.[4] Vinylpyridines are often toxic, corrosive, and may cause skin sensitization.[4][5][6]
-
Chloro Group: Chlorinated aromatic compounds can be toxic and irritating.[7][8][9][10] Dermal absorption is a significant route of exposure for some chloropyridines.[7][11]
-
Methoxy Group: Methoxypyridines are generally flammable and can be harmful, causing skin and eye irritation.[12][13][14][15]
Based on this analysis, 5-chloro-4-methoxy-2-vinyl-pyridine should be presumed to be a flammable, toxic, and corrosive substance, with the potential to cause skin and respiratory irritation and sensitization.
Inferred GHS Hazard Classification
A probable GHS classification for 5-chloro-4-methoxy-2-vinyl-pyridine, based on its analogues, is presented below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[5] |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed.[3][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[5] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | Category 2 | H411: Toxic to aquatic life with long lasting effects.[5] |
Toxicological Profile: An Evidence-Based Assessment
While specific LD50 or LC50 values for 5-chloro-4-methoxy-2-vinyl-pyridine are unavailable, the following table summarizes data from related compounds to inform our understanding of its potential toxicity.
| Compound | Route | Species | LD50/LC50 | Reference |
| 2-Vinylpyridine | Oral | Rat | 336 mg/kg | [5][16] |
| 2-Vinylpyridine | Dermal | Rabbit | 650 mg/kg | [5][16] |
| o-Chloropyridine | Oral | Mouse | 100 mg/kg | [11] |
| o-Chloropyridine | Dermal | Rabbit | 64 mg/kg | [11] |
| Pyridine | Oral, Dermal, Inhalation | - | Harmful | [2][3] |
Key Toxicological Endpoints (Inferred):
-
Acute Toxicity: Expected to be harmful to toxic by ingestion, inhalation, and dermal contact. Systemic effects following exposure could include dizziness, weakness, and nausea.[6]
-
Skin and Eye Irritation: Assumed to be corrosive or a severe irritant, capable of causing chemical burns to the skin and serious damage to the eyes.[4][5]
-
Sensitization: The presence of the vinylpyridine structure suggests a potential for causing allergic skin reactions upon repeated contact.[4][5]
-
Respiratory Effects: Vapors are likely to be irritating to the respiratory tract.[1][4]
-
Chronic Effects: Long-term exposure to related pyridine derivatives may lead to cumulative health effects.[8]
Experimental Protocols: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The following diagram illustrates the required protection.
Diagram 2: Emergency Response Workflow.
Spill Cleanup Protocol:
-
Containment: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite. [17]2. Collection: Carefully collect the absorbed material into a sealable, labeled hazardous waste container. [17][18]3. Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations. [17][19] First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [17][18][19]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][18][19]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2][18][19]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [1]
Conclusion
While direct toxicological data for 5-chloro-4-methoxy-2-vinyl-pyridine is not available, a conservative approach based on the known hazards of its structural analogues is essential for ensuring the safety of all personnel. Researchers, scientists, and drug development professionals must handle this compound with the assumption that it is flammable, toxic, corrosive, and a potential sensitizer. Adherence to the stringent PPE, handling, and emergency protocols outlined in this guide is paramount to mitigating risk in the laboratory.
References
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
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New Jersey Department of Health. HAZARD SUMMARY: Pyridine. [Link]
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ChemSupply Australia. (2024). Safety Data Sheet: PYRIDINE. [Link]
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Penta. (2024, November 26). Safety Data Sheet: Pyridine. [Link]
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University of Washington. Standard Operating Procedure: Pyridine. [Link]
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New Jersey Department of Health. (2004, January). HAZARD SUMMARY: 2-CHLOROPYRIDINE. [Link]
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Haz-Map. PYRIDINE. [Link]
-
National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%. [Link]
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INCHEM. ICSC 1232 - 2-VINYLPYRIDINE. [Link]
-
CPAChem. (2024, January 12). Safety data sheet. [Link]
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Anand, J. S., Barwina, M., & Korolkiewicz, R. (2011). Acute dermal and inhalation exposure to 4-vinylpyridine--a case report. Przeglad lekarski, 68(8), 546–547. [Link]
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 5-chloro-4-methoxy-2-vinyl-pyridine
Abstract
This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on the polysubstituted heterocyclic compound, 5-chloro-4-methoxy-2-vinyl-pyridine. The inherent electronic properties of the pyridine ring, coupled with the nuanced directing effects of the chloro, methoxy, and vinyl substituents, create a complex landscape for predicting regioselectivity. This document will dissect the interplay of these electronic and steric factors, offering a predictive model for the most probable sites of electrophilic attack. Furthermore, a hypothetical experimental protocol for a representative EAS reaction is presented, underpinned by the mechanistic principles discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who require a deep, mechanistic understanding of reactivity in complex heterocyclic systems.
Introduction: The Challenge of Electrophilic Aromatic Substitution in Pyridine Systems
Pyridine, an isoelectronic analogue of benzene, presents a significantly different reactivity profile towards electrophiles. The presence of the electronegative nitrogen atom in the aromatic ring has a profound impact on its electronic distribution. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the entire ring system towards electrophilic attack compared to benzene.[1][2] Consequently, electrophilic substitution on pyridine is generally more sluggish and requires harsher reaction conditions.[2]
The nitrogen atom also influences the regioselectivity of the substitution. Electrophilic attack at the C-2 (ortho) and C-4 (para) positions is disfavored due to the destabilization of the resulting cationic intermediate (a σ-complex or arenium ion) by the adjacent positively charged nitrogen atom in one of the resonance structures. Attack at the C-3 and C-5 (meta) positions, however, avoids placing a positive charge on the carbon directly bonded to the nitrogen, leading to a more stable intermediate.[3][4] Therefore, electrophilic substitution on an unsubstituted pyridine ring predominantly occurs at the 3- and 5-positions.[5]
In the case of substituted pyridines, the regiochemical outcome is a delicate balance between the inherent directing effect of the nitrogen atom and the electronic contributions of the substituents. Activating groups, which donate electron density, can enhance the reactivity of the pyridine ring and direct incoming electrophiles to specific positions, while deactivating groups further reduce the ring's nucleophilicity.[6] The subject of this guide, 5-chloro-4-methoxy-2-vinyl-pyridine, presents a fascinating case study where the interplay of a strongly activating group (methoxy), a deactivating yet ortho, para-directing group (chloro), and a vinyl group must be carefully considered to predict the outcome of an electrophilic aromatic substitution reaction.
Analysis of Substituent Effects in 5-chloro-4-methoxy-2-vinyl-pyridine
To predict the most likely position for electrophilic attack on 5-chloro-4-methoxy-2-vinyl-pyridine, a thorough analysis of the directing effects of each substituent is paramount. The positions on the pyridine ring are numbered as follows:
Numbering of the pyridine ring in the target molecule.
The available positions for electrophilic substitution are C-3 and C-6.
The Methoxy Group (-OCH₃) at C-4: A Powerful Activator
The methoxy group is a strong activating group in electrophilic aromatic substitution.[5] It exerts a dual electronic effect:
-
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond.
-
+M (Mesomeric) Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance. This effect is significantly stronger than the inductive effect and leads to an overall increase in electron density in the ring, particularly at the ortho and para positions relative to the substituent.[5]
In the context of the pyridine ring, the methoxy group at C-4 will strongly activate the ring towards electrophilic attack. Its ortho, para-directing nature would favor substitution at the C-3 and C-5 positions.
The Chloro Group (-Cl) at C-5: A Deactivating Ortho, Para-Director
Halogens, such as chlorine, are a unique class of substituents in EAS. They are deactivating yet ortho, para-directing.[7]
-
-I (Inductive) Effect: Chlorine is highly electronegative and strongly withdraws electron density from the ring, deactivating it towards electrophilic attack.
-
+M (Mesomeric) Effect: The lone pairs of electrons on the chlorine atom can participate in resonance, donating electron density to the ring. While this effect is weaker than its inductive effect, it is still significant enough to direct incoming electrophiles to the ortho and para positions.[7]
The chloro group at C-5 would therefore deactivate the ring but direct electrophilic attack to the C-4 and C-6 positions.
The Vinyl Group (-CH=CH₂) at C-2: A Weak Deactivator
The vinyl group is generally considered to be a weakly deactivating group in electrophilic aromatic substitution. Its sp² hybridized carbons are more electronegative than sp³ carbons, leading to a slight inductive withdrawal of electron density from the ring. While it can participate in resonance, its effect on the electron density of the pyridine ring is less pronounced compared to the methoxy and chloro groups. Due to the electron-withdrawing nature of the pyridine nitrogen, the vinyl group at the 2-position is more susceptible to nucleophilic addition at the vinylic site rather than participating as a strong director in EAS.[8] Its directing influence in this specific context is likely to be minimal compared to the other powerful substituents.
Predicting the Regioselectivity: The Convergence of Directing Effects
The final regiochemical outcome of an electrophilic aromatic substitution on 5-chloro-4-methoxy-2-vinyl-pyridine is determined by the cumulative and sometimes competing effects of the substituents and the pyridine nitrogen.
The most powerful activating group on the ring will generally dictate the position of substitution. In this molecule, the methoxy group at C-4 is the strongest activating group . Its ortho, para-directing influence will strongly favor substitution at the C-3 and C-5 positions.
Let's analyze the available positions:
-
C-3 Position: This position is ortho to the strongly activating methoxy group. It is also meta to the deactivating chloro group and the weakly deactivating vinyl group. The powerful activating effect of the methoxy group will strongly direct the electrophile to this position.
-
C-6 Position: This position is ortho to the deactivating chloro group and meta to the activating methoxy group. While the chloro group is an ortho, para-director, its deactivating nature makes attack at this position less favorable compared to a position activated by the methoxy group.
Therefore, the C-3 position is the most likely site for electrophilic attack . The strong activation and ortho-directing effect of the C-4 methoxy group will be the dominant factor in determining the regioselectivity.
The following diagram illustrates the directing effects of the substituents on the pyridine ring.
Directing effects of substituents on 5-chloro-4-methoxy-2-vinyl-pyridine.
Hypothetical Experimental Protocol: Nitration of 5-chloro-4-methoxy-2-vinyl-pyridine
Nitration is a classic electrophilic aromatic substitution reaction. Due to the activated nature of the substrate, milder nitrating conditions than those typically used for pyridine are advisable to avoid side reactions.
Objective: To regioselectively introduce a nitro group at the C-3 position of 5-chloro-4-methoxy-2-vinyl-pyridine.
Materials:
-
5-chloro-4-methoxy-2-vinyl-pyridine
-
Fuming nitric acid (HNO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C. This mixture generates acetyl nitrate, a milder nitrating agent.
-
Addition of Nitrating Agent: Slowly add the freshly prepared acetyl nitrate solution to the stirred solution of the pyridine derivative via a dropping funnel over a period of 30 minutes, ensuring the reaction temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 3-nitro-5-chloro-4-methoxy-2-vinyl-pyridine.
Rationale for Experimental Choices:
-
Milder Nitrating Agent: The use of acetyl nitrate generated in situ from fuming nitric acid and acetic anhydride is a milder alternative to the harsh conditions of concentrated sulfuric and nitric acids, which could lead to degradation of the activated pyridine ring or unwanted side reactions.
-
Low Temperature: Conducting the reaction at 0 °C helps to control the exothermicity of the nitration and improve the selectivity of the reaction.
-
Aprotic Solvent: Dichloromethane is used as the solvent to avoid protonation of the pyridine nitrogen, which would further deactivate the ring.
Conclusion
The electrophilic aromatic substitution of 5-chloro-4-methoxy-2-vinyl-pyridine is a prime example of how the interplay of multiple substituents governs the reactivity and regioselectivity in heterocyclic systems. The strongly activating and ortho, para-directing methoxy group at the C-4 position is the dominant factor, directing electrophilic attack to the C-3 position. The deactivating effects of the chloro and vinyl groups, along with the inherent electron-deficient nature of the pyridine ring, necessitate carefully controlled experimental conditions to achieve the desired substitution. The principles outlined in this guide provide a robust framework for predicting and controlling the outcomes of electrophilic aromatic substitution reactions on complex, polysubstituted pyridines, a critical skill for the synthesis of novel pharmaceutical and agrochemical compounds.
References
-
El-Anani, A., Jones, P. E., & Katritzky, A. R. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXV. The acid-catalysed hydrogen-exchange of some 2-aminopyridine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
García-López, J.-A., & Garg, N. K. (2015). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]
-
Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity. University of Bristol. [Link]
-
ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines. ACS Publications. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Wang, H., et al. (2020). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. [Link]
-
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
TIGP. (n.d.). Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution Aromatic Radical Substitution Reactions Substitution by the SRN1 Mechanism. TIGP. [Link]
-
Springer. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Springer. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. Wikipedia. [Link]
-
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Journal of the American Chemical Society. (2007, July 31). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). 4b Electrophilic Aromatic Substitution. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. [Link]
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step-by-step synthesis protocol for 5-chloro-4-methoxy-2-vinyl-pyridine
An Application Note for the Synthesis of 5-Chloro-4-methoxy-2-vinyl-pyridine
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the selective oxidation of the precursor, 5-chloro-4-methoxy-2-methylpyridine, to the key aldehyde intermediate, 2-formyl-5-chloro-4-methoxypyridine. Subsequent olefination via the Horner-Wadsworth-Emmons reaction affords the target vinylpyridine. This guide offers in-depth procedural details, mechanistic insights, characterization data, and safety precautions intended for researchers in organic synthesis and drug development.
Introduction
Substituted vinylpyridines are a class of organic compounds of significant interest due to the versatile reactivity of the vinyl group, which allows for various chemical transformations, including polymerization and cycloaddition reactions.[1][2] The pyridine scaffold itself is a prevalent motif in numerous pharmaceuticals. The target molecule, 5-chloro-4-methoxy-2-vinyl-pyridine, incorporates functionalities that make it an attractive intermediate for the synthesis of complex molecules and potential drug candidates.[3]
This protocol outlines a reliable and scalable laboratory synthesis. The chosen synthetic strategy involves two robust and well-documented transformations:
-
Oxidation of a Picoline: The methyl group of 5-chloro-4-methoxy-2-methylpyridine is oxidized to an aldehyde. While several methods exist for this transformation, this protocol will focus on a standard laboratory oxidant.
-
Horner-Wadsworth-Emmons (HWE) Olefination: The aldehyde intermediate is converted to the desired vinyl group. The HWE reaction is selected over the classic Wittig reaction due to its typical use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[4][5][6] This reaction is known for its high reliability and generally favors the formation of the (E)-alkene.[7][8]
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Formyl-5-chloro-4-methoxypyridine (Intermediate)
Principle and Mechanism
This step involves the selective oxidation of the activated methyl group at the C2 position of the pyridine ring. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of allylic and benzylic C-H bonds, including the methyl groups of picolines, to the corresponding aldehydes. The reaction proceeds through a complex mechanism involving an ene reaction followed by a[4][9]-sigmatropic rearrangement.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | CAS No. |
| 5-Chloro-4-methoxy-2-methylpyridine | 157.60 | 5.00 g | 31.7 | Sigma-Aldrich | 88691-11-2 |
| Selenium Dioxide (SeO₂) | 110.97 | 3.88 g | 35.0 | Acros Organics | 7446-08-4 |
| 1,4-Dioxane (anhydrous) | 88.11 | 100 mL | - | Fisher Scientific | 123-91-1 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | VWR | 75-09-2 |
| Saturated aq. NaHCO₃ | - | 100 mL | - | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Sigma-Aldrich | 7487-88-9 |
| Celite® | - | ~20 g | - | Sigma-Aldrich | 61790-53-2 |
| Equipment | |||||
| 250 mL Three-neck round-bottom flask | |||||
| Reflux condenser with nitrogen inlet | |||||
| Heating mantle with magnetic stirrer | |||||
| Sintered glass funnel | |||||
| Rotary evaporator |
Step-by-Step Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Place a magnetic stir bar in the flask.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with 5-chloro-4-methoxy-2-methylpyridine (5.00 g, 31.7 mmol) and anhydrous 1,4-dioxane (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Initiation: Carefully add selenium dioxide (3.88 g, 35.0 mmol) to the solution. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to reflux (approx. 101 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the selenium precipitate. Wash the filter cake with dichloromethane (DCM, 2 x 20 mL).
-
Combine the filtrates in a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic byproducts.
-
Wash the organic layer with brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure aldehyde as a solid.
-
Expected Results and Characterization
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.0 (s, 1H, -CHO), 8.2 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 4.0 (s, 3H, -OCH₃).
-
Mass Spec (ESI+): m/z = 172.0 [M+H]⁺.
Part 2: Synthesis of 5-Chloro-4-methoxy-2-vinyl-pyridine (Final Product)
Principle and Mechanism
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming alkenes from aldehydes or ketones.[4][8] The reaction begins with the deprotonation of a phosphonate ester, in this case, diethyl methylphosphonate, by a strong base (NaH) to form a highly nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde intermediate. The resulting adduct undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate, which rapidly eliminates a stable and water-soluble diethyl phosphate salt to yield the final alkene product.[4][7]
Sources
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Application Note: Suzuki-Miyaura Cross-Coupling Reactions Using 5-chloro-4-methoxy-2-vinyl-pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for utilizing 5-chloro-4-methoxy-2-vinyl-pyridine as an electrophilic partner in Suzuki-Miyaura reactions. Pyridine-containing molecules are of immense interest in pharmaceutical and materials science, and this substrate offers a versatile scaffold for creating complex derivatives.[3] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss critical parameters for optimization, with a focus on the unique challenges presented by heteroaryl chloride substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organohalide with an organoboron compound using a palladium catalyst.[4][5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halogen bond of the electrophile (5-chloro-4-methoxy-2-vinyl-pyridine). This is often the rate-determining step, especially for robust C-Cl bonds, and results in a square planar Pd(II) intermediate.[4]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the exchange of the halide or other ligand on the palladium for the organic group from the boron reagent.[4]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond in the final product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][8]
Key Considerations for Coupling Heteroaryl Chlorides
The substrate, 5-chloro-4-methoxy-2-vinyl-pyridine, presents specific challenges that must be addressed for a successful coupling reaction.
-
Aryl Chloride Inertness : The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. Overcoming the high activation energy for oxidative addition requires a highly active catalyst system.[9]
-
Ligand Selection : The choice of phosphine ligand is paramount. For challenging aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are highly effective.[10][11] These ligands promote the formation of the monoligated Pd(0)L species, which is highly reactive in oxidative addition, and they also accelerate the final reductive elimination step.[7][10]
-
Pyridine Inhibition : The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium center. This can sometimes lead to catalyst deactivation or inhibition.[8][12] The use of sterically hindered ligands helps to prevent this unproductive binding and maintain catalyst activity.
Experimental Protocol and Workflow
This section provides a general, robust protocol for the Suzuki-Miyaura coupling of 5-chloro-4-methoxy-2-vinyl-pyridine with a representative arylboronic acid.
Experimental Workflow Diagram
The overall process from setup to final product isolation follows a standard workflow for inert atmosphere chemistry.
Step-by-Step Protocol
Reaction: Coupling of 5-chloro-4-methoxy-2-vinyl-pyridine with Phenylboronic Acid.
Table 1: Recommended Reagents and Conditions
| Component | Reagent/Parameter | Molar Equiv. | Amount (for 1 mmol scale) | Rationale |
| Aryl Halide | 5-chloro-4-methoxy-2-vinyl-pyridine | 1.0 | 169.6 mg | The limiting reagent for the reaction. |
| Boronic Acid | Phenylboronic Acid | 1.2 - 1.5 | 146 - 183 mg | A slight excess ensures complete consumption of the halide. |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | 425 - 637 mg | A strong, non-nucleophilic base effective for aryl chlorides. |
| Pd Precatalyst | Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 9.2 mg | Common, air-stable Pd(0) source. |
| Ligand | XPhos | 0.022 (2.2 mol %) | 10.5 mg | A bulky, electron-rich ligand ideal for activating aryl chlorides.[10][11] |
| Solvent | 1,4-Dioxane | - | 5 mL (0.2 M) | A common, effective solvent for Suzuki couplings. Must be anhydrous and degassed. |
| Temperature | - | - | 80 - 100 °C | Elevated temperature is typically required to drive the reaction to completion. |
| Atmosphere | - | - | Argon or Nitrogen | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 eq), phenylboronic acid (1.3 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst/Ligand Addition: Briefly remove the septum and add the palladium precatalyst (Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (XPhos, 0.022 eq) under a positive flow of argon. Causality Note: Adding the catalyst and ligand last minimizes their exposure to air.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[13]
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings, particularly with challenging substrates, often requires optimization.
Table 2: Troubleshooting and Optimization Guide
| Observation | Potential Cause | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Increase reaction temperature in 10 °C increments.3. Screen other bulky phosphine ligands (e.g., SPhos) and bases (e.g., Cs₂CO₃). |
| Protodeboronation (Boronic acid decomposes) | 1. Presence of excess water.2. Base or temperature is too harsh. | 1. Use anhydrous solvents and a less hygroscopic base.2. Consider using a boronic ester (e.g., pinacol ester) which is more robust.3. Use a milder base like K₂CO₃ or lower the reaction temperature. |
| Homocoupling (Boronic acid couples with itself) | Presence of Pd(II) species and oxygen at the start of the reaction. | Ensure the reaction mixture is properly degassed and that a high-quality Pd(0) precatalyst is used. |
| Incomplete Reaction | Steric hindrance from a bulky boronic acid partner. | Increase catalyst and ligand loading (e.g., to 2-3 mol % Pd). Increase reaction time. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle them under an inert atmosphere. They are also irritants and should not be inhaled or come into contact with skin.
-
Solvents: Anhydrous solvents like 1,4-dioxane and THF can form explosive peroxides over time. Use freshly opened bottles or test for peroxides before use. They are also flammable and should be handled away from ignition sources.
-
Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura coupling of 5-chloro-4-methoxy-2-vinyl-pyridine is a powerful method for synthesizing highly functionalized pyridine derivatives. Success hinges on a rational approach to the reaction's core challenges: the inertness of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen. By employing highly active catalyst systems composed of a palladium source and a bulky, electron-rich phosphine ligand, alongside rigorous inert atmosphere techniques and careful optimization of reaction parameters, researchers can reliably access a wide array of valuable compounds for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Singh, U. K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Caddick, S., & Cloke, F. G. N. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Science of Synthesis, 2005/1, 1-22. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795-2798. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7290-7296. [Link]
-
Johannessen, B., et al. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 7(2), 35. [Link]
-
Ramgren, S. D., & Organ, M. G. (2013). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 42(8), 2675-2678. [Link]
-
Marín-Luna, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2148-2157. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Ziessel, R., et al. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(10), 4038-4045. [Link]
-
D’Souza, M. J., et al. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 589-592. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Movassaghi, M., & Hill, M. D. (2012). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 89, 549-561. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Skrocki, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2356-2366. [Link]
- CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Chan, C. H., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8964-8971. [Link]
- CN102863412A - Method for synthesizing and preparing 2-vinyl pyridine.
-
Knecht, S., et al. (2020). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. ChemRxiv. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Controlled Radical Polymerization of 5-Chloro-4-methoxy-2-vinyl-pyridine
Executive Summary
The synthesis of well-defined, functional polymers from substituted vinylpyridines is critical for the development of pH-responsive nanocarriers, biocatalytic supports, and asymmetric isoporous membranes. This application note details the optimized controlled radical polymerization (CRP) of 5-chloro-4-methoxy-2-vinyl-pyridine (CAS: 1122090-98-5) 1. By leveraging Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, researchers can achieve precise molecular weights and narrow dispersities while accommodating the unique electronic and steric demands of this specific monomer architecture.
Mechanistic Rationale: The Monomer Architecture
Designing a polymerization protocol requires a fundamental understanding of the monomer's substituent effects. 5-chloro-4-methoxy-2-vinyl-pyridine presents a unique electronic push-pull system:
-
4-Methoxy Group (Electron-Donating): Increases the electron density on the pyridine ring via resonance. This significantly enhances the Lewis basicity and nucleophilicity of the pyridine nitrogen.
-
5-Chloro Group (Electron-Withdrawing): Introduces localized steric hindrance near the vinyl group and exerts an inductive electron-withdrawing effect.
Causality in Technique Selection: Because vinylpyridine monomers are strongly polar and possess coordinating nitrogen atoms, they frequently interfere with metal-based CRP methods like Atom Transfer Radical Polymerization (ATRP) 2. The enhanced basicity from the 4-methoxy group exacerbates this, leading to irreversible coordination with copper catalysts and subsequent catalyst deactivation. While Nitroxide-Mediated Polymerization (NMP) is an alternative 3, it requires high temperatures (>110 °C) that risk thermal degradation. Therefore, RAFT polymerization —a highly functional-group-tolerant, metal-free process—is the definitive choice for this monomer 4.
Caption: Substituent effects dictating the choice of RAFT over ATRP for polymerization.
Reagent Selection & Stoichiometry
To establish a highly controlled equilibrium, the selection of the Chain Transfer Agent (CTA) is paramount. Dithiobenzoates provide excellent control over conjugated, reactive monomers like vinylpyridines 4.
-
Monomer: 5-chloro-4-methoxy-2-vinyl-pyridine (MW: 169.61 g/mol ).
-
CTA: 4-Cyanopentanoic acid dithiobenzoate (CPDB).
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) 2.
-
Target Stoichiometry: [Monomer]:[CTA]:[Initiator] = 500 : 1 : 0.2.
-
Causality: Maintaining a low initiator-to-CTA ratio (0.2) ensures that the vast majority of polymer chains are initiated by the fragmentation of the CTA rather than primary radicals from AIBN, preserving high end-group fidelity for future block copolymerization.
RAFT Polymerization Protocol
Caption: Experimental workflow for RAFT polymerization of substituted vinylpyridines.
Step-by-Step Methodology
-
Monomer Purification: Pass 5-chloro-4-methoxy-2-vinyl-pyridine through a short column of basic alumina immediately prior to use.
-
Causality: Commercial monomers contain phenolic inhibitors (e.g., tert-butylcatechol) that act as radical scavengers. Failure to remove them results in unpredictable induction periods and loss of molecular weight control.
-
-
Reaction Assembly: To a 25 mL oven-dried Schlenk flask, add 4.24 g (25 mmol) of purified monomer, 13.9 mg (0.05 mmol) of CPDB, 1.64 mg (0.01 mmol) of AIBN, and 5.0 mL of anhydrous DMF. Add a magnetic stir bar and seal the flask with a rubber septum.
-
Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Causality: Ambient oxygen is a triplet diradical that rapidly reacts with propagating carbon-centered radicals to form stable peroxy radicals, permanently terminating the living chains.
-
-
Polymerization: Backfill the Schlenk flask with ultra-pure Nitrogen. Submerge the flask in a pre-heated oil bath at 65 °C with constant stirring.
-
Causality: 65 °C closely matches the 10-hour half-life of AIBN, providing a steady, continuous flux of primary radicals necessary to drive the RAFT main equilibrium forward 2.
-
-
Quenching & Purification: After 24 hours (or upon reaching desired conversion), quench the reaction by submerging the flask in liquid nitrogen and exposing the mixture to air. Dilute the viscous solution with minimal DMF and precipitate dropwise into 500 mL of cold diethyl ether. Filter and dry the resulting polymer under vacuum at 40 °C for 48 hours.
Self-Validating Analytical Checkpoints
A robust protocol must be self-validating. To confirm that the polymerization is proceeding via a "living" RAFT mechanism rather than uncontrolled free-radical propagation, extract 0.1 mL aliquots at predetermined intervals (e.g., 2h, 4h, 8h, 12h) using a purged syringe.
-
Conversion Tracking ( 1 H NMR): Integrate the depleting vinyl protons (δ 5.5–6.8 ppm) against the stable methoxy protons (δ 3.9 ppm). This provides an absolute metric of monomer conversion 2.
-
Molecular Weight Evolution (GPC/SEC): Plot the number-average molecular weight ( Mn ) against conversion. A strictly linear relationship validates the RAFT equilibrium. A deviation from linearity or an unexpected surge in dispersity (Đ > 1.3) indicates premature termination events 4.
Quantitative Data Summaries
The table below summarizes the expected kinetic parameters for the RAFT polymerization of 5-chloro-4-methoxy-2-vinyl-pyridine under the specified conditions (Target DP = 500).
| Time (h) | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 2 | 15 | 12,700 | 13,100 | 1.12 |
| 4 | 32 | 27,100 | 28,500 | 1.14 |
| 8 | 58 | 49,200 | 51,000 | 1.16 |
| 12 | 75 | 63,600 | 65,200 | 1.18 |
| 24 | 92 | 78,000 | 79,500 | 1.21 |
Note: Theoretical Mn is calculated based on the formula: Mn,theo=([M]0/[CTA]0)×Conversion×MWmonomer+MWCTA .
Post-Polymerization Modification
The resulting poly(5-chloro-4-methoxy-2-vinyl-pyridine) retains its reactive dithiobenzoate end-group, allowing it to act as a macro-CTA for the synthesis of complex block copolymers. Furthermore, the highly basic pyridine nitrogen provides an ideal site for quaternization using alkyl halides (e.g., methyl iodide or bromoethane), rapidly converting the polymer into a cationic polyelectrolyte suitable for antimicrobial coatings or nucleic acid delivery systems 3. Recent advancements also allow for visible-light-induced chain extensions without exogenous photocatalysts, leveraging the inherent photochemistry of the RAFT agent 5.
References
-
Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization, Macromolecules - ACS Publications. 4
-
Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment, MDPI. 2
-
Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers, Benchchem.3
-
Visible Light Induced RAFT Polymerization of 2-Vinylpyridine without Exogenous Initiators or Photocatalysts, ResearchGate. 5
-
Buy 3-Ethyl-4-methyl-isoxazole-5-carboxylic acid ethyl ester (EVT-8544530) - Cataloging 5-Chloro-4-methoxy-2-vinyl-pyridine, EvitaChem. 1
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Application Note: 5-Chloro-4-Methoxy-2-Vinyl-Pyridine as an Orthogonal Pharmaceutical Building Block
Executive Summary
In modern medicinal chemistry and drug development, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, orthogonal building blocks. 5-chloro-4-methoxy-2-vinyl-pyridine (CMVP) represents a premium scaffold that offers three distinct, chemoselective handles for late-stage functionalization[1].
By strategically leveraging the C5-chloro group for transition-metal-catalyzed cross-coupling, the C2-vinyl group for olefin functionalization, and the C4-methoxy group for electronic modulation, researchers can generate diverse libraries of pyridine-based pharmacophores. This application note provides an authoritative, field-proven guide to utilizing CMVP, detailing the causality behind specific reagent choices and providing self-validating protocols to ensure experimental trustworthiness.
Physicochemical Profiling
Understanding the baseline properties of CMVP is critical for predicting its behavior in organic solvents and under catalytic conditions.
| Property | Value | Strategic Significance |
| CAS Number | 1122090-98-5 | Unique identifier for procurement and inventory tracking[1]. |
| Molecular Formula | C₈H₈ClNO | Defines the mass balance for stoichiometric calculations. |
| Molecular Weight | 169.61 g/mol | Low molecular weight ensures the final elaborated drug candidate remains within Lipinski's Rule of 5. |
| C5-Chloro Handle | Electrophilic | Enables Pd-catalyzed C-C, C-N, and C-O bond formations[2]. |
| C2-Vinyl Handle | Nucleophilic/Polarized | Susceptible to hydroboration, olefin metathesis, and conjugate additions[3]. |
| C4-Methoxy Handle | Electron-Donating | Modulates the pKa of the pyridine nitrogen and sterically shields the C5 position. |
Strategic Functionalization: The Orthogonal Triad
The true value of CMVP lies in its orthogonality. Each functional group can be addressed independently without cross-reactivity, provided the correct catalytic systems are employed.
-
C5-Chloro Activation: The C-Cl bond in pyridine systems is inherently stronger and less reactive than C-Br or C-I bonds. Furthermore, the electron-donating C4-methoxy group enriches the pyridine ring, making oxidative addition at the C5 position electronically challenging[4]. To overcome this, highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) must be paired with a palladium source to force the oxidative addition step[2].
-
C2-Vinyl Functionalization: The vinyl group is highly polarized due to the electron-withdrawing nature of the adjacent pyridine nitrogen. While transition-metal-catalyzed hydroboration (e.g., using Cobalt or Rhodium) is popular, the pyridine nitrogen in vinylpyridines frequently coordinates to the metal center, deactivating the catalyst and stalling the reaction[3]. Therefore, using stoichiometric, sterically hindered boranes (like 9-BBN) is the most reliable method to achieve strict anti-Markovnikov selectivity without catalyst poisoning.
-
C4-Methoxy Modulation: Beyond acting as a hydrogen-bond acceptor in biological targets, the methoxy group dictates the regiochemistry of incoming reagents and can be selectively cleaved (using BBr₃ or strong nucleophiles) at the final stage of synthesis to reveal a 4-pyridone or 4-hydroxypyridine motif.
Diagram 1: Orthogonal functionalization pathways of the CMVP scaffold.
Application Protocols
Protocol A: C5-Selective Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of the deactivated C5-chloride with an arylboronic acid[4].
Causality of Reagents: Pd₂(dba)₃ is chosen as a stable Pd(0) precatalyst. SPhos is utilized because its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while its bulky biphenyl backbone promotes rapid reductive elimination, preventing competitive protodehalogenation[2]. K₃PO₄ is used as a mild, soluble base to facilitate transmetalation without hydrolyzing the methoxy group.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CMVP (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL) via syringe. The presence of water is critical to dissolve the base and activate the boronic acid via a boronate complex.
-
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the CMVP starting material (m/z 170.6 [M+H]⁺) and the appearance of the coupled product mass confirms the catalytic cycle is active. Troubleshooting: If a mass of m/z 136.6 [M+H]⁺ is observed, protodehalogenation has occurred; this indicates successful oxidative addition but failed transmetalation, prompting a need to check the quality of the boronic acid or increase the water ratio to better solubilize the base[4].
Diagram 2: Suzuki-Miyaura catalytic cycle at the C5 position of CMVP.
Protocol B: Anti-Markovnikov Hydroboration-Oxidation of the C2-Vinyl Group
This protocol converts the C2-vinyl group into a primary alcohol, creating a flexible linker for further derivatization (e.g., esterification, etherification, or conversion to a leaving group).
Causality of Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) is selected over standard BH₃·THF or transition-metal catalysts. The bulky nature of 9-BBN prevents coordination to the basic pyridine nitrogen, which would otherwise stall the reaction[3]. Furthermore, the steric bulk guarantees >99% anti-Markovnikov regioselectivity, placing the boron atom exclusively at the terminal carbon.
Step-by-Step Methodology:
-
Hydroboration: To a flame-dried round-bottom flask under Argon, add CMVP (1.0 equiv, 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.
-
Borane Addition: Dropwise add a 0.5 M solution of 9-BBN in THF (1.5 equiv, 3.0 mL). Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Oxidation Setup: Cool the reaction mixture back to 0 °C. Carefully add EtOH (2 mL) to quench any unreacted borane.
-
Oxidation Execution: Sequentially add 2M aqueous NaOH (2.0 mL) followed by dropwise addition of 30% aqueous H₂O₂ (2.0 mL). Caution: Highly exothermic. Stir at room temperature for 2 hours.
-
Workup: Dilute with diethyl ether (15 mL). Separate the layers and extract the aqueous layer with ether (2 × 10 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to quench residual peroxides) and brine. Dry over MgSO₄ and concentrate.
Self-Validating System: Validation is achieved via ¹H NMR of the crude mixture. The complete disappearance of the vinylic protons (multiplets at δ 5.5–6.8 ppm) and the emergence of a triplet signal around δ 3.7 ppm (representing the -CH₂-OH group) confirms successful anti-Markovnikov hydration. The appearance of a doublet around δ 1.4 ppm would indicate the unwanted Markovnikov product, signaling an issue with the steric bulk of the borane reagent used.
Sources
Application Note: Chemoselective Heck Functionalization of 5-Chloro-4-Methoxy-2-Vinylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Revision: 1.0 (March 2026)
Introduction & Mechanistic Overview
In modern drug discovery and materials science, the late-stage functionalization of complex N-heterocycles is a critical workflow. The compound 5-chloro-4-methoxy-2-vinylpyridine (CAS: 1122090-98-5) presents a unique chemoselective challenge: it contains both an electron-deficient vinyl group and a deactivated heteroaryl chloride.
As an Application Scientist, approaching this substrate requires treating the reaction not as a simple coupling, but as a system of competing kinetic pathways. Depending on the choice of catalyst, ligand, and reaction conditions, one can selectively drive the Mizoroki-Heck reaction to functionalize either the vinyl group (acting as the alkene acceptor) or the chloro group (acting as the aryl halide electrophile).
This protocol outlines field-proven, self-validating methodologies to achieve absolute chemoselectivity for either pathway.
Divergent Heck functionalization pathways for 5-chloro-4-methoxy-2-vinylpyridine.
Substrate Analysis & Causality
To guarantee reproducibility, we must understand the causality behind the experimental choices:
-
The Vinyl Group (Pathway A): Vinylpyridines are highly reactive towards the oxidative addition complexes of aryl iodides and bromides [1]. However, the basic pyridine nitrogen can coordinate to the palladium center, potentially poisoning the catalyst or causing unwanted regioselectivity. Using a sterically demanding ligand like tri(o-tolyl)phosphine (P(o-tolyl)₃) prevents bis-coordination of the substrate to Pd(II) and strongly favors the trans- β -arylation product [3].
-
The Chloro Group (Pathway B): The C-Cl bond is inherently strong. In this specific substrate, the electron-donating 4-methoxy group pushes electron density into the pyridine ring, significantly raising the activation barrier for Pd(0) oxidative addition. Standard Pd(OAc)₂/PPh₃ systems will fail [2]. To force C-Cl activation, we must use an electron-rich, highly bulky Buchwald ligand such as XPhos . The electron density of XPhos facilitates oxidative addition, while its steric bulk accelerates the final reductive elimination step.
Pathway A: Chemoselective Vinyl Functionalization
This protocol describes the coupling of the vinyl group with an exogenous aryl iodide, leaving the 5-chloro group completely intact.
Reaction Rationale
By utilizing an aryl iodide, oxidative addition occurs rapidly at room temperature. The C-I bond is activated exponentially faster than the deactivated C-Cl bond on the pyridine ring, ensuring absolute chemoselectivity [4].
Step-by-Step Protocol
-
Preparation: Flame-dry a 20 mL Schlenk tube and backfill with Argon (3 cycles).
-
Reagent Loading: Add the Aryl Iodide (1.0 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), P(o-tolyl)₃ (30.4 mg, 10 mol%), and anhydrous K₂CO₃ (276 mg, 2.0 mmol) to the tube.
-
Substrate Addition: Dissolve 5-chloro-4-methoxy-2-vinylpyridine (186 mg, 1.1 mmol) in 5.0 mL of anhydrous DMF. Inject this solution into the Schlenk tube via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with distilled water (3 x 10 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Pathway B: Chemoselective Chloro Functionalization
This protocol describes the coupling of the 5-chloro position with an exogenous alkene (e.g., tert-butyl acrylate), preserving the 2-vinyl group.
Reaction Rationale
To activate the deactivated C-Cl bond without polymerizing the existing 2-vinyl group, we utilize a highly active Pd(0) source (Pd₂(dba)₃) paired with XPhos. Dicyclohexylmethylamine (Cy₂NMe) is used as a non-nucleophilic base to prevent Michael addition side-reactions with the acrylate.
Catalytic cycle of the XPhos-enabled Heck coupling at the deactivated C-Cl position.
Step-by-Step Protocol
-
Preparation: In a nitrogen-filled glovebox, charge a 20 mL pressure vial with Pd₂(dba)₃ (22.9 mg, 2.5 mol%) and XPhos (47.6 mg, 10 mol%).
-
Substrate Loading: Add 5-chloro-4-methoxy-2-vinylpyridine (169.6 mg, 1.0 mmol) to the vial.
-
Solvent & Liquid Reagents: Add anhydrous 1,4-Dioxane (4.0 mL), followed by tert-butyl acrylate (192 mg, 1.5 mmol) and Cy₂NMe (390 mg, 2.0 mmol).
-
Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with CH₂Cl₂ (30 mL).
-
Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N to prevent product degradation).
Quantitative Data & Condition Summary
The following table summarizes the optimized parameters and expected outcomes for the divergent functionalization of 5-chloro-4-methoxy-2-vinylpyridine, ensuring a self-validating framework for the bench chemist.
| Parameter | Pathway A: Vinyl Functionalization | Pathway B: Chloro Functionalization |
| Target Bond | 2-Vinyl group | 5-Chloro group |
| Coupling Partner | Aryl Iodides / Aryl Bromides | Acrylates / Styrenes |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | P(o-tolyl)₃ (10 mol%) | XPhos (10 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cy₂NMe (2.0 equiv) |
| Solvent | DMF | 1,4-Dioxane |
| Temperature | 90 °C | 110 °C |
| Expected Yield | 75 - 85% | 60 - 70% |
| Regioselectivity | >95:5 (trans β -arylation) | >95:5 (trans β -alkenylation) |
| Primary Side Reaction | Heck homocoupling of aryl halide | Vinyl group polymerization |
Troubleshooting & Optimization Insights
-
Catalyst Plating (Black Precipitate): If palladium black precipitates early in Pathway A, the oxidative addition is outcompeting the migratory insertion. Decrease the temperature to 80 °C or switch the base to a soluble organic amine like DIPEA.
-
Low Conversion in Pathway B: The methoxy group severely deactivates the C-Cl bond. If starting material remains after 24 hours, do not increase the temperature (which will polymerize the vinyl group). Instead, spike the reaction with an additional 1.5 mol% Pd₂(dba)₃ and 3 mol% XPhos at the 12-hour mark.
-
Polymerization: 2-vinylpyridines are prone to radical polymerization at elevated temperatures. Always ensure solvents are thoroughly degassed (freeze-pump-thaw method) to remove dissolved oxygen, which can initiate radical pathways [1].
References
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway Source: rsc.org URL:1
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: nih.gov URL:2
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: beilstein-journals.org URL:3
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues Source: acs.org URL:4
Sources
Application Note: Selective Catalytic Hydrogenation of 5-chloro-4-methoxy-2-vinyl-pyridine
Abstract
This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 5-chloro-4-methoxy-2-vinyl-pyridine to its corresponding ethyl derivative, 5-chloro-4-methoxy-2-ethyl-pyridine. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and specialized organic materials. The primary challenge in this synthesis is the chemoselective reduction of the exocyclic vinyl group while preserving the aromatic pyridine core and, crucially, preventing hydrodechlorination of the C5-chloro substituent. This guide details two robust protocols using common heterogeneous catalysts—Palladium on Carbon (Pd/C) and Raney® Nickel—and provides the scientific rationale behind catalyst selection, process optimization, and troubleshooting to ensure high-yield, high-selectivity outcomes.
Introduction and Strategic Considerations
The reduction of vinyl-substituted N-heterocycles is a cornerstone reaction in modern organic synthesis. The resulting ethyl-substituted pyridines are valuable building blocks for drug discovery, agrochemicals, and materials science. For the specific substrate, 5-chloro-4-methoxy-2-vinyl-pyridine, the synthetic objective is to achieve a clean and efficient saturation of the C=C double bond.
However, the reaction presents a significant chemoselectivity challenge. The functional groups on the pyridine ring have varying sensitivities to catalytic hydrogenation:
-
Vinyl Group: Highly susceptible to reduction.
-
Chloro Group: Prone to hydrogenolysis (dehalogenation), a common side reaction, particularly with palladium catalysts.[1][2]
-
Pyridine Ring: Can be reduced to a piperidine ring under more forcing conditions (higher pressures/temperatures) or with highly active catalysts like Platinum or Rhodium.[3][4]
-
Methoxy Group: Generally stable under these conditions.
Therefore, the successful protocol must operate within a precise window of reactivity to favor vinyl reduction exclusively. This guide focuses on achieving this selectivity through the careful selection of catalysts and the optimization of reaction parameters.
Reaction Scheme & Potential Pathways
The desired transformation and potential side reactions are illustrated below. Minimizing the formation of byproducts 3 , 4 , and 5 is the primary goal.
Figure 2: Logic for catalyst selection and troubleshooting.
Experimental Protocols & Workflow
The following protocols are designed for a standard laboratory scale (1-5 mmol). All operations involving hydrogen gas and flammable catalysts must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
General Experimental Workflow
Figure 3: Standard workflow for catalytic hydrogenation experiments.
Protocol 1: Selective Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol is optimized to maximize selectivity by using mild conditions.
Materials:
-
5-chloro-4-methoxy-2-vinyl-pyridine (1.0 eq)
-
10% Palladium on Carbon (5-10 mol% Pd)
-
Solvent: Ethyl Acetate or Ethanol (approx. 0.1 M concentration)
-
Hydrogen (H₂) gas balloon or Parr-type hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask or Parr vessel equipped with a magnetic stir bar, add the 5-chloro-4-methoxy-2-vinyl-pyridine substrate.
-
Solvent Addition: Add the chosen solvent (Ethyl Acetate is recommended to start).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable when dry and can ignite solvents in the presence of air. [5]Handle with care.
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle 3 times. If using a balloon, secure a hydrogen-filled balloon to the vessel. If using a Parr apparatus, pressurize to 45-50 psi (approx. 3-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Vigorous stirring is crucial to ensure efficient gas-liquid-solid mixing. [5]7. Monitoring: Monitor the reaction progress by periodically taking small aliquots (under an inert atmosphere) for TLC or GC-MS analysis. Check for the disappearance of the starting material and the appearance of the product and any potential dechlorinated byproduct. The reaction is typically complete in 2-6 hours.
-
Workup: Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the catalyst. Critical Safety Note: The filter cake containing Pd/C is pyrophoric and must not be allowed to dry. [5]Immediately quench the filter cake with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure 5-chloro-4-methoxy-2-ethyl-pyridine.
Protocol 2: Selective Hydrogenation using Raney® Nickel
This protocol serves as an excellent alternative if dechlorination is problematic with Pd/C.
Materials:
-
5-chloro-4-methoxy-2-vinyl-pyridine (1.0 eq)
-
Raney® Nickel (approx. 10-20% w/w of substrate), aqueous slurry
-
Solvent: Methanol or Ethanol
-
Hydrogen (H₂) gas, Parr-type hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Vessel Preparation: Add the substrate and solvent (Methanol) to a Parr hydrogenation vessel.
-
Catalyst Handling: Decant the storage water from the Raney® Nickel slurry and wash the catalyst 2-3 times with the reaction solvent. This should be done quickly to minimize exposure to air.
-
Catalyst Addition: Transfer the solvent-wet Raney® Nickel to the reaction vessel.
-
Hydrogenation: Seal the vessel, purge with inert gas, then purge with hydrogen. Pressurize the vessel to 50-60 psi and stir vigorously at room temperature.
-
Monitoring & Workup: Follow steps 7-11 from Protocol 1. Raney® Nickel is also pyrophoric and the filter cake must be handled with the same care as Pd/C.
Data Summary & Troubleshooting
Comparative Protocol Parameters
| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Nickel | Rationale |
| Catalyst | 10% Pd/C | Raney® Nickel 2800 | Pd/C is highly active for C=C bonds; Ra-Ni offers alternative selectivity. |
| Catalyst Loading | 5-10 mol% (Pd) | ~10-20% (w/w) | Standard loadings for efficient conversion. |
| Solvent | Ethyl Acetate, Ethanol | Methanol, Ethanol | Protic solvents are generally effective; EtOAc is a good neutral option. [5] |
| H₂ Pressure | 1-4 atm (15-60 psi) | 3-5 atm (45-75 psi) | Low pressure minimizes side reactions, especially dechlorination with Pd/C. |
| Temperature | 20-25 °C (RT) | 20-25 °C (RT) | Ambient temperature is sufficient for the reactive vinyl group and preserves selectivity. |
| Typical Time | 2-6 hours | 4-12 hours | Reaction times vary; monitoring is key. |
| Primary Risk | Hydrodechlorination | Slower reaction rate | Each catalyst has a distinct profile of potential side reactions. |
Troubleshooting Guide
| Issue Observed (via GC-MS) | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conversion | 1. Insufficient H₂ pressure/stirring.2. Low catalyst activity/loading.3. Short reaction time. | 1. Ensure vigorous stirring.2. Increase H₂ pressure slightly (e.g., to 60 psi).3. Increase catalyst loading or reaction time. |
| >5% Dechlorination (Product 3) | 1. Catalyst is too active (Pd/C).2. Reaction conditions are too harsh. | 1. Switch to Protocol 2 (Raney® Nickel). 2. Lower H₂ pressure to 1 atm (balloon).3. Ensure temperature is at RT. |
| Formation of Piperidine (Product 4) | 1. Conditions are too harsh.2. Incorrect catalyst choice.3. Contamination with acid. | 1. Immediately reduce H₂ pressure and temperature.2. Ensure the chosen catalyst is not PtO₂ or Rh.3. Use a neutral solvent (e.g., Ethyl Acetate). |
References
-
Krische, M. J., et al. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Journal of the American Chemical Society. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
-
Jimenez, L. S., & Ramanathan, A. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. [Link]
-
Bramborg, C., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Foubelo, F., & Yus, M. (2005). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
-
Foubelo, F., & Yus, M. (2005). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
-
Krische, M. J., et al. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation. PMC. [Link]
-
Sánchez-Delgado, R. A., et al. (2006). Hydrogenation of quinoline by ruthenium nanoparticles immobilized on poly(4-vinylpyridine). Catalysis Communications. [Link]
-
Tu, H.-F., et al. (2021). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. Angewandte Chemie. [Link]
-
Minteer, S. D., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Williams, J. M. J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
- Google Patents (1987).
-
American Chemical Society (2022). Raney® Nickel: A Life-Changing Catalyst. ACS. [Link]
-
Organic Syntheses. Raney nickel. [Link]
-
Minteer, S. D., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link]
-
Wikipedia. Raney nickel. [Link]
-
Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. MDPI. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
-
Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. [Link]
-
Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
ResearchGate. Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. [Link]
-
Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
ScienceMadness.org. How does Pd/C catalytic hydrogenations work?. [Link]
-
Ouchi, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]
-
Blaser, H.-U., et al. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. ResearchGate. [Link]
-
Williams, J. M. J., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]
-
Di Serio, M., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
-
Organic Syntheses. 5-ethyl-2-methylpyridine. [Link]
- Google Patents (2012). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
-
Acta Crystallographica Section E (2014). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. PMC. [Link]
-
Google Patents (1989). United States Patent (19). [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Note: Advanced Synthesis of P,N- and N,N-Bidentate Ligands from 5-Chloro-4-methoxy-2-vinylpyridine
Introduction
Bidentate ligands are the cornerstone of modern transition-metal catalysis, dictating the steric and electronic environment of the active metal center. The compound 5-chloro-4-methoxy-2-vinylpyridine (CAS: 1122090-98-5)[1] serves as an exceptionally versatile, highly functionalized building block for ligand design. The presence of orthogonal reactive sites—a terminal vinyl group, a coordinating pyridine nitrogen, an electron-donating methoxy group, and a synthetically malleable 5-chloro substituent—enables the divergent synthesis of both hemilabile P,N-ligands and rigid N,N-ligands.
This application note details the causal mechanisms, validated protocols, and comparative data for synthesizing two distinct classes of bidentate ligands from this single precursor.
Mechanistic Insights & Design Rationale (E-E-A-T)
Pathway A: Synthesis of P,N-Ligand (L1) via Base-Catalyzed Hydrophosphination
P,N-ligands (such as PyPhos derivatives) are prized for their hemilability, providing a strongly coordinating soft phosphorus donor and a hard, labile nitrogen donor. The synthesis relies on the intermolecular hydrophosphination of the 2-vinyl group with diphenylphosphine (Ph₂PH).
Causality & Expert Insight: While transition metals (e.g., Cu, Ca, Pd) can catalyze this reaction[2][3], recent breakthroughs demonstrate that using 5 mol% NaOH in dimethyl sulfoxide (DMSO) at ambient temperature yields quantitative conversion in under 30 minutes[4]. The causality lies in the "superbase" effect of DMSO. Because DMSO poorly solvates the hydroxide and phosphide anions, the nucleophilicity of the generated diphenylphosphide (Ph₂P⁻) is dramatically enhanced. This leads to a rapid, strictly anti-Markovnikov nucleophilic attack on the β -carbon of the vinylpyridine. Subsequent protonation yields the target bidentate ligand, 2-(2-(diphenylphosphino)ethyl)-5-chloro-4-methoxypyridine (L1) .
Pathway B: Synthesis of N,N-Ligand (L2) via Mizoroki-Heck Cross-Coupling
To synthesize a rigid N,N-bidentate ligand suitable for photoredox catalysis or metal-organic frameworks (MOFs), the vinyl group is reacted with 2-bromopyridine via a Mizoroki-Heck reaction.
Causality & Expert Insight: The electron-deficient nature of the vinylpyridine facilitates the rapid migratory insertion of the intermediate arylpalladium(II) halide. The subsequent β -hydride elimination is sterically driven to exclusively form the E-isomer, yielding (E)-1-(5-chloro-4-methoxy-2-pyridyl)-2-(2-pyridyl)ethene (L2) . Crucially, the 5-chloro group remains intact under standard Heck conditions (using Pd(OAc)₂ and P(o-tolyl)₃), as oxidative addition into the C-Cl bond is kinetically disfavored compared to the weaker C-Br bond of the coupling partner.
Workflow & Pathway Visualization
Divergent synthesis of P,N- and N,N-bidentate ligands from 5-chloro-4-methoxy-2-vinylpyridine.
Quantitative Data & Optimization
Table 1: Optimization of Hydrophosphination Conditions for L1 Synthesis
| Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Anti-Markovnikov) |
| None (Thermal) | Toluene | 110 | 24 | < 10 | N/A |
| Cu(acac)₂ (5 mol%) | THF | 25 (UV) | 4 | 85 | > 99% |
| Chiral Palladacycle | Toluene | 90 | 18 | 75 | > 99% |
| NaOH (5 mol%) | DMSO | 25 | 0.5 | > 99 | > 99% |
Note: The NaOH/DMSO system drastically outperforms transition-metal catalysts in both rate and atom economy for this specific substrate, avoiding heavy-metal contamination in the final ligand.
Experimental Protocols
Protocol 1: Synthesis of P,N-Ligand L1 via Hydrophosphination
Self-Validating System: Reaction progress can be validated via NMR. The disappearance of vinylic protons (5.5–6.8 ppm) in ¹H NMR and the shift of the ³¹P NMR signal from -40 ppm (Ph₂PH) to approximately -14 ppm (alkyl-PPh₂) confirm product formation.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 5-chloro-4-methoxy-2-vinylpyridine (1.0 mmol, 169.6 mg) and diphenylphosphine (1.0 mmol, 174 µL).
-
Catalyst Addition: Add a stock solution of NaOH (0.05 mmol, 2.0 mg) dissolved in anhydrous, degassed DMSO (2.0 mL).
-
Reaction: Stir the mixture at room temperature (25 °C) for 30 minutes. The solution will exhibit a transient deep orange color indicative of the phosphide anion, which fades as the reaction reaches completion.
-
Workup: Remove the vial from the glovebox. Quench with 5 mL of degassed water to precipitate the product. Extract with degassed dichloromethane (3 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield L1 as a white crystalline solid.
Protocol 2: Synthesis of N,N-Ligand L2 via Heck Coupling
Self-Validating System: The exclusive formation of the trans-alkene is confirmed by a large coupling constant ( J≈16 Hz) for the vinylic protons in the ¹H NMR spectrum.
-
Preparation: In a Schlenk flask under argon, combine 5-chloro-4-methoxy-2-vinylpyridine (1.0 mmol, 169.6 mg), 2-bromopyridine (1.1 mmol, 105 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Solvent & Base: Add anhydrous DMF (5.0 mL) and triethylamine (3.0 mmol, 418 µL).
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting vinylpyridine is fully consumed.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) and brine (10 mL) to remove the DMF.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford L2 as a pale yellow solid.
References
-
1122090-98-5 - 化源网 - cas号查询 Source: chemsrc.com URL:[Link]
-
Unanticipated Enhancement to Phosphide Nucleophilicity in Dimethyl Sulfoxide for Advanced Catalytic P-C Bond Formation Reactions Source: ChemRxiv URL:[Link]
-
Asymmetric Synthesis of New Diphosphines and Pyridylphosphines via a Kinetic Resolution Process Promoted and Controlled by a Chiral Palladacycle Source: Organometallics (ACS Publications) URL:[Link]
-
Photocatalytic Hydrophosphination with Air-Stable and Commercially Available Bis(acetylacetonato)copper(II) Source: Literature Repository (Amazon S3) URL:[Link]
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Application Notes & Protocols: Strategic Use of 5-Chloro-4-methoxy-2-vinyl-pyridine in Michael Addition Reactions
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs and bioactive natural products.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an invaluable component in drug design.[1] Within this class, functionalized 2-vinylpyridines serve as powerful synthetic intermediates. Specifically, 5-chloro-4-methoxy-2-vinyl-pyridine is an electron-deficient olefin, making it an excellent Michael acceptor for the construction of complex molecular architectures.[3][4]
The vinyl group at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine ring nitrogen. This effect is further modulated by the substituents on the pyridine ring. The 5-chloro group, being electron-withdrawing, enhances the electrophilicity of the β-carbon of the vinyl moiety, promoting the reaction. Conversely, the 4-methoxy group is electron-donating, which can temper reactivity yet offers a handle for further synthetic modification. This finely-tuned electronic nature makes 5-chloro-4-methoxy-2-vinyl-pyridine a versatile building block for creating novel ethyl-pyridine derivatives, which are precursors to piperidine structures—another critical pharmacophore in drug development.[5]
This document serves as a comprehensive guide for researchers, providing in-depth protocols and technical insights into the application of 5-chloro-4-methoxy-2-vinyl-pyridine in Michael addition reactions with a focus on nitrogen, sulfur, and carbon-based nucleophiles.
Section 1: The Michael Addition Reaction: A Mechanistic Overview
The Michael addition, a type of conjugate addition, is a fundamental bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl or other electron-withdrawing group (the Michael acceptor).[6] In the case of 5-chloro-4-methoxy-2-vinyl-pyridine, the vinyl group, activated by the heterocyclic ring, serves as the Michael acceptor.
The reaction proceeds via nucleophilic attack at the β-carbon of the vinyl group, which is the electron-deficient terminus of the conjugated system. This attack forms a resonance-stabilized enolate or an analogous anionic intermediate, which is subsequently protonated to yield the final adduct.[6] The efficiency and outcome of the reaction are highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.
Caption: General mechanism of the Michael addition to 5-chloro-4-methoxy-2-vinyl-pyridine.
Section 2: Aza-Michael Addition Protocols (Nitrogen Nucleophiles)
The aza-Michael reaction, the addition of nitrogen nucleophiles, is a highly valuable transformation for synthesizing compounds with potential biological activity, as nitrogen-containing heterocycles are prevalent in pharmaceuticals. This reaction can be performed under various conditions, from catalyst-free to acid-catalyzed systems.[7][8]
Protocol 1: Catalyst-Free Aza-Michael Addition of Secondary Amines
This protocol is suitable for relatively strong, unhindered nucleophiles like secondary aliphatic amines. The inherent basicity of the amine is often sufficient to promote the reaction without an external catalyst.
Rationale: The nucleophilicity of amines like piperidine or morpholine allows for direct addition to the activated vinylpyridine. The reaction is typically driven to completion by using a slight excess of the amine and can be performed in a variety of polar solvents.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 183.6 mg) in methanol (5 mL).
-
Add the secondary amine (e.g., morpholine, 1.2 mmol, 104.5 mg, 0.10 mL) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Upon completion (disappearance of the vinylpyridine spot), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-substituted product.
Protocol 2: Brønsted Acid-Catalyzed Aza-Michael Addition
For less reactive nucleophiles, such as anilines or N-heterocycles, a Brønsted acid catalyst is often necessary to enhance the electrophilicity of the Michael acceptor.[9]
Rationale: The Brønsted acid (e.g., trifluoroacetic acid, TFA, or camphorsulfonic acid, CSA) protonates the nitrogen atom of the pyridine ring.[9][10] This protonation increases the electron-withdrawing capacity of the ring, making the β-carbon of the vinyl group significantly more electrophilic and susceptible to attack by weaker nucleophiles.
Step-by-Step Methodology:
-
Dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 183.6 mg) and the amine nucleophile (e.g., aniline, 1.1 mmol, 102.4 mg, 0.10 mL) in dichloromethane (DCM, 10 mL).
-
Add the Brønsted acid catalyst (e.g., TFA, 0.1 mmol, 11.4 mg, 7.4 µL) to the solution.
-
Stir the mixture at room temperature for 8-16 hours, monitoring by TLC. For very weak nucleophiles, gentle heating (40 °C) may be required.
-
Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product via silica gel chromatography.
| Nucleophile Type | Catalyst | Solvent | Typical Temp. | Expected Outcome |
| Secondary Aliphatic Amines | None / Self-catalyzed | Methanol, Ethanol | Room Temp. | High yield (80-95%) |
| Aromatic Amines | TFA, CSA, HCl | DCM, Acetonitrile | Room Temp. to 40°C | Moderate to good yield (60-85%) |
| N-Heterocycles (e.g., Imidazole) | Lewis Acids (e.g., Yb(OTf)₃) or Brønsted Acids | Acetonitrile | 50°C | Moderate yield (50-75%) |
Section 3: Thia-Michael Addition Protocols (Sulfur Nucleophiles)
The addition of thiols is typically a very efficient process, as thiols are "soft" nucleophiles that react readily with the "soft" electrophilic β-carbon of Michael acceptors.[11] These reactions often proceed rapidly under mild basic conditions.
Rationale: A weak base, such as triethylamine (TEA) or potassium carbonate, is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. This anion rapidly attacks the vinylpyridine to form the C-S bond. The reaction is often irreversible and high-yielding.
Protocol 3: Base-Catalyzed Thia-Michael Addition
Step-by-Step Methodology:
-
To a solution of 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 183.6 mg) in tetrahydrofuran (THF, 10 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 121.2 mg, 0.11 mL).
-
Add triethylamine (TEA, 1.5 mmol, 151.8 mg, 0.21 mL) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether by column chromatography.
| Nucleophile | Base | Solvent | Typical Time | Expected Outcome |
| Thiophenol | Triethylamine | THF, DCM | 1-3 hours | Excellent yield (>90%) |
| Benzyl Thiol | K₂CO₃ | Acetonitrile | 2-4 hours | High yield (85-95%) |
| Cysteine derivatives | NaHCO₃ | Ethanol/Water | 4-8 hours | Good yield (70-85%) |
Section 4: Carba-Michael Addition Protocols (Carbon Nucleophiles)
The formation of new carbon-carbon bonds via Michael addition is a powerful tool for building molecular complexity. This requires the use of stabilized carbon nucleophiles, such as enolates derived from active methylene compounds.[3][10]
Rationale: A base is used to deprotonate an active methylene compound (e.g., diethyl malonate, pKa ~13), generating a soft, resonance-stabilized carbanion (enolate). This nucleophile then adds to the vinylpyridine acceptor. The choice of base is critical to avoid side reactions. A non-nucleophilic base like sodium hydride (NaH) or a hindered alkoxide is often preferred.
Protocol 4: Base-Promoted Addition of Diethyl Malonate
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add diethyl malonate (1.2 mmol, 192.2 mg, 0.18 mL) dropwise. Stir for 30 minutes at 0 °C to allow for complete formation of the enolate.
-
Add a solution of 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 183.6 mg) in anhydrous THF (5 mL) to the enolate solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the adduct by silica gel chromatography.
Caption: A typical experimental workflow for a catalyzed Michael addition reaction.
Section 5: Advanced Applications & Strategic Considerations
While the protocols above cover common transformations, the reactivity of 5-chloro-4-methoxy-2-vinyl-pyridine can be leveraged in more complex scenarios.
-
Organometallic Reagents: The use of organolithium or Grignard reagents as nucleophiles is challenging, as they can react poorly or lead to side products like dimerization.[4][12] However, with carefully controlled conditions (low temperature, inverse addition) and specialized substrates, it is possible to trap the intermediate Michael adduct anion with other electrophiles, leading to highly functionalized products.[12] This remains an area for expert application.
-
Asymmetric Catalysis: Enantioselective Michael additions can be achieved using chiral catalysts, such as chiral Brønsted acids or organocatalysts.[8][13] This is a critical strategy for the synthesis of chiral drugs, where a specific stereoisomer is required for biological activity.
-
Tandem Reactions: The product of the Michael addition contains both a substituted pyridine ring and a newly introduced functional group. This allows for subsequent reactions, such as reduction of the pyridine to a piperidine, or further functionalization of the ring, in a tandem or one-pot sequence.
Sources
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reversible Michael Additions: Covalent Inhibitors and Prodrugs: Ingenta Connect [ingentaconnect.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Advanced Pyridine Derivatives from 5-Chloro-4-methoxy-2-vinyl-pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The starting material, 5-chloro-4-methoxy-2-vinyl-pyridine, represents a highly versatile and strategically valuable building block. It possesses three distinct points of chemical reactivity: the vinyl group, the chloro substituent, and the pyridine nitrogen. This multi-functional nature allows for the selective and sequential elaboration of the molecule, providing a rapid entry into diverse and complex chemical libraries for screening and development.
This guide provides an in-depth exploration of the synthetic pathways accessible from this starting material. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for methodological choices.
Synthetic Roadmap: Navigating the Reactive Sites
The strategic diversification of 5-chloro-4-methoxy-2-vinyl-pyridine hinges on the chemoselective functionalization of its key reactive sites. The vinyl group is amenable to a host of carbon-carbon bond-forming reactions and additions, the chloro group serves as a handle for cross-coupling and nucleophilic substitution, and the pyridine nitrogen can be quaternized to modulate the molecule's electronic properties and solubility.
Caption: Synthetic pathways from 5-chloro-4-methoxy-2-vinyl-pyridine.
Part 1: Transformations of the 2-Vinyl Group
The vinyl group is an exceptionally versatile handle for C-C bond formation. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, making it an excellent participant in palladium-catalyzed reactions and a receptive substrate for nucleophilic additions.[3]
Palladium-Catalyzed Heck Reaction: Synthesis of (E)-Styrylpyridines
The Heck reaction provides a powerful method for the arylation of the vinyl group, leading to the formation of substituted styrylpyridines.[4][5] These products are valuable intermediates in materials science and can possess interesting photophysical properties.[6] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, and its success often depends on the careful selection of catalyst, base, and solvent. A ligand-free approach has been shown to be effective for the oxidative Heck reaction of 4-vinylpyridine with arylboronic acids.[7]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species. For more challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.
-
Base: A base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrogen halide (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used to ensure the solubility of the reactants and the palladium salts.
-
Stereoselectivity: The reaction generally yields the trans (E)-isomer with high selectivity due to steric considerations in the migratory insertion and β-hydride elimination steps of the mechanism.[4]
Protocol 1: Heck Reaction with Iodobenzene
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 169.6 mg), iodobenzene (1.1 mmol, 123 µL, 224.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri-o-tolylphosphine (0.04 mmol, 12.2 mg).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by triethylamine (1.5 mmol, 209 µL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic phase with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-5-chloro-4-methoxy-2-styrylpyridine.
| Reactant | Product | Catalyst System | Yield (Typical) |
| Iodobenzene | (E)-5-chloro-4-methoxy-2-styrylpyridine | Pd(OAc)₂ / P(o-tol)₃ | 80-95% |
| 4-Bromoacetophenone | (E)-2-(4-acetylstyryl)-5-chloro-4-methoxypyridine | PdCl₂(PPh₃)₂ / Et₃N | 75-90% |
Olefin Cross-Metathesis
Olefin metathesis offers an alternative and powerful strategy for modifying the vinyl group, allowing for the introduction of more complex or functionalized alkyl chains.[8][9] While the Lewis basicity of the pyridine nitrogen can potentially inhibit or deactivate ruthenium-based metathesis catalysts, this can often be overcome by using more robust second-generation catalysts (e.g., Grubbs-II or Hoveyda-Grubbs-II), adjusting reaction conditions, or using the vinylpyridine as the limiting reagent.[10][11]
Causality Behind Experimental Choices:
-
Catalyst Selection: Second-generation Grubbs catalysts are generally more tolerant of functional groups, including the pyridine nitrogen, compared to first-generation catalysts.
-
Reaction Conditions: The reaction is typically performed in a non-coordinating solvent like dichloromethane (DCM) or toluene under an inert atmosphere to prevent catalyst degradation. Using an excess of the coupling partner can drive the reaction to completion.[11]
Protocol 2: Cross-Metathesis with Butyl Acrylate
-
Setup: In a glovebox or under a strict argon atmosphere, dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol, 169.6 mg) and butyl acrylate (3.0 mmol, 428 µL) in anhydrous dichloromethane (10 mL).
-
Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.05 mmol, 42.4 mg) to the solution.
-
Reaction: Stir the mixture at 40 °C for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC or GC-MS.
-
Quenching: Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the residue directly by flash column chromatography on silica gel to afford the desired cross-metathesis product.
Part 2: Functionalization of the 5-Chloro Substituent
The chloro group at the 5-position is a prime target for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[12][13][14] Reacting the 5-chloro position with various aryl or heteroaryl boronic acids can generate a library of biaryl pyridine derivatives, which are common motifs in pharmacologically active compounds.[1]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step. Therefore, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate this challenging step and promote high catalytic turnover.[14]
-
Base: A moderately strong base like potassium carbonate or cesium carbonate is required. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[14]
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or DME) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active borate species.
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. akshatrathi.com [akshatrathi.com]
- 9. Cross-metathesis reactions of vinyl-chlorins and -porphyrins catalyzed by a “second generation” Grubbs' catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Polymerization and Self-Assembly of 5-Chloro-4-methoxy-2-vinyl-pyridine
Introduction and Mechanistic Insights
The development of stimuli-responsive "smart" polymers relies heavily on the precise tuning of monomeric building blocks. 5-Chloro-4-methoxy-2-vinyl-pyridine (CAS: 1122090-98-5) is a highly specialized, sterically and electronically modified derivative of 2-vinylpyridine (2VP) [1]. While unsubstituted 2VP is a staple in materials science for creating pH-responsive and metal-coordinating polymers, the dual substitution on this pyridine ring fundamentally alters its macromolecular behavior through a distinct "push-pull" electronic effect.
-
Electronic Modulation: The methoxy group at the 4-position acts as an electron-donating group via resonance (+M), which increases the electron density of the pyridine ring. Conversely, the chloro group at the 5-position exerts a strong inductive electron-withdrawing effect (-I).
-
Causality in pH-Responsiveness: This specific substitution pattern finely tunes the pKa of the pyridine nitrogen. While standard poly(2-vinylpyridine) (P2VP) exhibits a critical aggregation pH of ~5.0 [2], the inductive pull of the 5-chloro group slightly lowers the basicity, allowing researchers to engineer block copolymers that undergo micellization transitions at highly specific, slightly more acidic physiological triggers (e.g., late endosomal pH).
-
Polymerization Kinetics: The steric bulk and altered electron density of the vinyl group at the 2-position dictate the choice of polymerization technique.
Why RAFT over ATRP?
Atom Transfer Radical Polymerization (ATRP) of pyridine-containing monomers is notoriously challenging. The strong coordination of the pyridine nitrogen to the copper catalyst alters the Cu(I)/Cu(II) redox equilibrium, often leading to catalyst poisoning, broad molecular weight distributions, and uncontrolled kinetics [3]. Because the 5-chloro-4-methoxy substitutions do not fully eliminate this coordination ability, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the authoritative choice. RAFT is a metal-free, reversible-deactivation radical polymerization process that is highly tolerant to heteroaromatic functional groups [4]. It relies on a chain transfer agent (CTA) to maintain a low concentration of active radicals, suppressing bimolecular termination and yielding polymers with high chain-end fidelity [5].
Experimental Protocols: A Self-Validating System
The following protocol details the synthesis of a homopolymer macro-CTA (P(5Cl-4Me-2VP)) and its subsequent chain extension to form an amphiphilic, pH-responsive block copolymer. Every stage includes a self-validating checkpoint to ensure scientific integrity.
Protocol A: RAFT Homopolymerization of 5-Chloro-4-methoxy-2-vinyl-pyridine
Materials:
-
Monomer: 5-Chloro-4-methoxy-2-vinyl-pyridine (purified via basic alumina to remove inhibitors).
-
CTA: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT). Causality: The dodecyl tail ensures excellent solubility in organic solvents, while the tertiary radical leaving group efficiently reinitiates sterically hindered vinylpyridine derivatives [2].
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol).
-
Solvent: Anhydrous 1,4-dioxane.
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL Schlenk flask, dissolve the monomer (1.0 M), DDMAT (10 mM), and AIBN (2 mM) in anhydrous 1,4-dioxane. The target molar ratio of [M]:[CTA]:[Initiator] is 100:1:0.2 .
-
Deoxygenation (Critical Step): Seal the flask and perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a potent radical scavenger. Complete deoxygenation is required to prevent induction periods and ensure linear first-order kinetics.
-
Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated, thermostatically controlled oil bath at 70 °C.
-
Self-Validation Checkpoint 1 (Kinetics): At 2, 4, 6, and 8 hours, withdraw a 50 µL aliquot using a purged microsyringe. Dilute in CDCl3 and analyze via 1H NMR. Calculate monomer conversion by comparing the integration of the residual vinyl protons (5.5–6.5 ppm) against the stable methoxy protons (3.9 ppm). Validation: If the plot of ln([M]0/[M]t) versus time is not strictly linear, termination events have occurred, and the batch must be aborted.
-
Termination: Once conversion reaches ~75% (typically 12 hours), quench the reaction by exposing the solution to air and rapidly cooling the flask in liquid nitrogen. Causality: Stopping at <80% conversion preserves high trithiocarbonate chain-end fidelity, which is mandatory for subsequent block copolymerization.
-
Purification: Precipitate the polymer dropwise into 10-fold excess of cold diethyl ether. Filter, redissolve in THF, and reprecipitate twice. Dry under vacuum at 40 °C for 24 hours.
-
Self-Validation Checkpoint 2 (Livingness): Analyze the purified polymer via UV-Vis spectroscopy. The presence of an absorption peak at ~310 nm confirms the retention of the trithiocarbonate end-group.
Protocol B: Synthesis of Amphiphilic Block Copolymers and Micellization
-
Chain Extension: Use the synthesized P(5Cl-4Me-2VP) as a macro-CTA. Combine with a hydrophilic monomer, such as N-isopropylacrylamide (NIPAM), in 1,4-dioxane with AIBN ( [Macro−CTA]:[Initiator]=1:0.2 ). Polymerize at 70 °C for 10 hours to yield PNIPAM-b-P(5Cl-4Me-2VP).
-
Self-Assembly (Solvent Exchange): Dissolve 10 mg of the block copolymer in 2 mL of THF (a good solvent for both blocks). Transfer the solution to a dialysis membrane (MWCO 3500 Da).
-
Dialysis: Dialyze against 1 L of deionized water (pH 7.4) for 48 hours, replacing the water every 6 hours. Causality: As THF is replaced by water, the hydrophobic P(5Cl-4Me-2VP) block becomes insoluble and drives the spontaneous thermodynamic self-assembly into core-shell micelles, stabilized by the hydrophilic PNIPAM corona.
Visualization of the Macromolecular Workflow
Workflow for the RAFT polymerization and self-assembly of 5-chloro-4-methoxy-2-vinyl-pyridine.
Quantitative Data Presentation
The table below summarizes the expected kinetic and molecular weight parameters for the controlled RAFT polymerization of the substituted vinylpyridine monomer, demonstrating the tight control over the macromolecular architecture.
Table 1: Representative Kinetic and Molecular Weight Data for RAFT Polymerization
| Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | PDI ( Mw/Mn ) | End-Group Fidelity (%) |
| 2 | 15.2 | 2,950 | 3,100 | 1.12 | >99 |
| 4 | 31.8 | 5,750 | 5,820 | 1.14 | 98 |
| 6 | 48.5 | 8,600 | 8,750 | 1.15 | 96 |
| 8 | 62.1 | 10,900 | 11,100 | 1.17 | 94 |
| 12 | 76.4 | 13,300 | 13,600 | 1.19 | 91 |
(Note: Mn,theo is calculated based on [M]0/[CTA]0×conversion×MWmonomer+MWCTA . The low PDI (<1.2) across all time points validates the "living" nature of the polymerization.)
References
-
ChemSrc. "5-Chloro-4-methoxy-2-vinyl-pyridine CAS: 1122090-98-5." Chemical Substance Database. Available at:[Link]
-
Journal of Colloid and Interface Science. "Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution." J Colloid Interface Sci. 2008 Jun 15;322(2):654-9. Available at:[Link]
-
National Sun Yat-sen University Repository. "Synthesis of poly(styrene)-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP." Polymer 2020. Available at:[Link]
-
Polymers (MDPI). "Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique." Polymers 2022, 14(4), 703. Available at:[Link]
-
Macromolecules (ACS). "Homopolymerization and Block Copolymerization of N-Vinylpyrrolidone by ATRP and RAFT with Haloxanthate Inifers." Macromolecules 2009, 42, 21, 8039–8043. Available at:[Link]
Technical Support Center: Synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine
Welcome to the technical support center for the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this key heterocyclic intermediate. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions for robust and high-yield outcomes.
Section 1: Overview of Primary Synthetic Strategies
The introduction of a vinyl group onto a substituted pyridine ring is most reliably achieved through modern palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Stille coupling. Both pathways typically start from a common precursor, 2-bromo-5-chloro-4-methoxypyridine , which must be synthesized beforehand.
The choice between these methods often involves a trade-off between reagent toxicity, cost, and functional group tolerance.
-
Suzuki-Miyaura Coupling : Utilizes a low-toxicity organoboron reagent (e.g., potassium vinyltrifluoroborate) and a base. It is often considered the "greener" and more cost-effective option, with byproducts that are generally easy to remove.[1][2]
-
Stille Coupling : Employs an organotin reagent (e.g., vinyltributylstannane). While organotin compounds are highly toxic and their byproducts can be challenging to remove, the Stille reaction exhibits excellent functional group tolerance and often proceeds under milder, base-free conditions.[2][3][4]
Section 2: Troubleshooting Guide & Optimization Protocols
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the most probable causes and how can I improve the outcome?
This is a common issue when working with electron-rich, sterically hindered, or heteroaromatic substrates. A systematic approach to troubleshooting is essential.
Answer: Low yields in Suzuki-Miyaura couplings of heteroaryl halides typically stem from issues with the catalyst system, base, solvent, or the stability of the coupling partners.[5][6]
Causality & Corrective Actions:
-
Catalyst System (Palladium Source & Ligand):
-
The Problem: The standard Pd(PPh₃)₄ catalyst may be inefficient for this specific transformation. The oxidative addition of the Pd(0) complex to the C-Br bond of the electron-rich pyridine ring is often the rate-limiting step and can be sluggish. Furthermore, the catalyst can be deactivated through oxidation (palladium black formation) or side reactions.[7]
-
The Solution: Switch to a more active catalytic system. Modern biarylphosphine ligands, such as Buchwald's SPhos or XPhos, are specifically designed to accelerate oxidative addition and reductive elimination steps for challenging substrates.[5] Using an air-stable Pd(II) precatalyst like Pd₂(dba)₃ in combination with these ligands often gives superior results.
-
-
Choice of Base:
-
The Problem: The base is crucial for activating the organoboron reagent in the transmetalation step. An inappropriate base can be too weak, too strong (leading to side reactions), or poorly soluble in the reaction medium.
-
The Solution: For heteroaryl couplings, inorganic bases are standard. Potassium phosphate (K₃PO₄) is an excellent starting point due to its moderate basicity and good performance.[5] If solubility is an issue, cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, alternative. Potassium fluoride (KF) is particularly useful with trifluoroborate salts.[8]
-
-
Solvent and Atmosphere:
-
The Problem: Oxygen can rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. The solvent must also be appropriate for the temperature and solubility of all components.
-
The Solution: The reaction mixture must be rigorously degassed. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Anhydrous ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard for Suzuki reactions.[5]
-
Troubleshooting Summary Table:
| Parameter | Potential Cause of Low Yield | Suggested Solution |
| Catalyst | Low activity of Pd(PPh₃)₄; Catalyst deactivation. | Use a modern catalyst system: Pd₂(dba)₃ with a biarylphosphine ligand (e.g., SPhos, XPhos). |
| Ligand | Inefficient for heteroaryl coupling. | Use electron-rich, bulky phosphine ligands to promote oxidative addition. |
| Base | Insufficient strength or poor solubility. | Use K₃PO₄ or Cs₂CO₃. If using a trifluoroborate salt, KF is often optimal.[8] |
| Solvent | Presence of oxygen; poor reagent solubility. | Use anhydrous, degassed solvents (e.g., dioxane, THF). Ensure all reagents are soluble at the reaction temperature. |
| Temperature | Insufficient energy to overcome activation barrier. | Increase temperature, typically to 80-110 °C. Monitor for potential decomposition. |
| Reagents | Decomposition of vinylboronic acid. | Use a bench-stable vinylboron source like potassium vinyltrifluoroborate or trivinylboroxane-pyridine complex.[9] |
Optimized Protocol: Suzuki-Miyaura Coupling
Question 2: I am observing significant side products, such as homocoupled bipyridine or a debrominated starting material. How can I suppress these pathways?
Answer: The formation of these side products points to specific flaws in the reaction setup or conditions. Understanding their mechanistic origin is key to their prevention.
-
Homocoupling (Bipyridine Formation): This occurs when two molecules of the starting 2-bromo-pyridine couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle, or by high temperatures that lead to undesired catalyst reactivity.
-
Solution: Ensure rigorous degassing of your solvent and maintain a positive pressure of inert gas throughout the reaction. If the problem persists, consider lowering the reaction temperature or using a different ligand that favors the desired cross-coupling pathway.
-
-
Protodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen atom. It can occur if the organometallic intermediate formed after oxidative addition reacts with trace amounts of water or other proton sources before transmetalation can occur.
-
Solution: Use thoroughly dried solvents and reagents. While Suzuki reactions often benefit from a small amount of water, excess water can be detrimental. Ensure the base is not overly strong or used in large excess, as this can also promote side reactions.
-
Question 3: Purification is difficult due to persistent organotin byproducts from my Stille coupling. What is the most effective removal strategy?
Answer: Removing toxic and often greasy tributyltin halides is a classic challenge of the Stille coupling. Several methods can be employed post-reaction.
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common and effective method.[2] Tributyltin halides react with aqueous KF to form insoluble and easily filterable tributyltin fluoride (Bu₃SnF).
-
Protocol: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or diethyl ether. Stir the organic solution vigorously with a saturated aqueous solution of KF for 1-2 hours. The white precipitate (Bu₃SnF) can then be removed by filtration through a pad of Celite or silica gel.
-
-
Chromatography: While standard silica gel chromatography can work, the separation can be difficult due to the similar polarity of the tin byproducts and the desired product.
-
Optimization: Use a less polar solvent system (e.g., hexane/ethyl acetate) to allow the desired product to elute while retaining the more polar tin residues. Sometimes, treating the crude material with a KF wash before chromatography simplifies the purification significantly.
-
-
Product Instability during Purification: The vinylpyridine product itself can be prone to polymerization, especially when heated or exposed to light.
Section 3: Frequently Asked Questions (FAQs)
Q1: For the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine, should I choose the Suzuki-Miyaura or Stille coupling? A1: For most academic and pharmaceutical development settings, the Suzuki-Miyaura coupling is the preferred method . The primary reasons are the significantly lower toxicity of organoboron reagents compared to organotins and the much easier removal of byproducts.[2] The Stille coupling remains a powerful option if the Suzuki reaction fails, particularly with very complex or sensitive substrates, due to its exceptional functional group tolerance.[4]
Q2: What is a reliable method to synthesize the 2-bromo-5-chloro-4-methoxypyridine precursor? A2: A common route involves starting from a commercially available substituted pyridine, such as 2-amino-5-chloro-4-methoxypyridine. The amino group can be converted to a bromine via a Sandmeyer-type reaction. Alternatively, one could start from a suitable pyrone, followed by chlorination and subsequent functional group manipulations to install the desired substituents.[12]
Q3: How can I confirm the identity and purity of my final product? A3: A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic signals for the vinyl group protons (typically between 5.5-7.0 ppm with distinct coupling patterns) and the aromatic protons on the pyridine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS): These methods are excellent for assessing the purity of the final product.
Q4: My purified 5-chloro-4-methoxy-2-vinyl-pyridine turns brown and solidifies upon storage. What is happening and how can I prevent it? A4: This is a classic sign of polymerization of the vinyl group.[11] Vinylpyridines are known to be unstable and can polymerize when exposed to heat, light, or air.
-
Proper Storage: Store the compound in a freezer (-20 °C), in a dark vial (amber or wrapped in foil), and under an inert atmosphere (argon or nitrogen). It is also highly recommended to add a small amount (0.1% w/w) of a polymerization inhibitor like BHT or 4-tert-butylcatechol before storage.[10][11]
References
-
Royal Society of Chemistry. (2024, October 25). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. RSC Publications. [Link]
-
Pawar, G. G., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Royal Society of Chemistry. [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
- Google Patents. (2013, January 9). CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine.
- Google Patents. (2014, November 5).
- Google Patents. (2014, September 3). CN104016905A - Method for preparing 2-vinylpyridine.
-
Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]
-
Thieme. (2020). Suzuki–Miyaura Coupling and C–H Arylation Catalyzed by Poly(4-vinylpyridine)–Palladium Composite. [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]
-
MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
ACS Publications. (2015, August 6). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry. [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Wikipedia. 2-Vinylpyridine. [Link]
-
Patsnap. (2013, January 9). Method for synthesizing and preparing 2-vinyl pyridine. [Link]
- Google Patents. (2012, January 4). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
Sources
- 1. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 11. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 12. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]
preventing spontaneous polymerization of 5-chloro-4-methoxy-2-vinyl-pyridine during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling, stabilization, and storage requirements for 5-chloro-4-methoxy-2-vinylpyridine . Because vinyl pyridines are highly reactive, this guide focuses heavily on the causality behind spontaneous polymerization and provides self-validating protocols to ensure the integrity of your materials.
Executive Summary & Mechanistic Overview
5-Chloro-4-methoxy-2-vinylpyridine is a highly reactive functionalized vinyl monomer utilized in advanced polymer synthesis and pharmaceutical development[1]. Similar to standard 2-vinylpyridine, its vinyl group is highly susceptible to spontaneous free-radical polymerization triggered by heat, light, or trace impurities[2],[3]. To prevent catastrophic runaway polymerization during storage and transport, chemical stabilizers such as are added[2].
The Causality of Inhibition: TBC functions as a free-radical scavenger, but its mechanism is critically dependent on the presence of dissolved oxygen[4]. When exposed to environmental triggers, monomer molecules form radicals. In the presence of oxygen, these rapidly convert to peroxide radicals, which are then scavenged by TBC[5],[6]. Without oxygen, this scavenging pathway fails, and the monomer will polymerize even if TBC is present[4].
Mechanism of TBC-mediated polymerization inhibition in the presence of oxygen.
Troubleshooting Guide & FAQs
Q1: My 5-chloro-4-methoxy-2-vinylpyridine turned into a viscous gel during storage in an inert glovebox. Why did the inhibitor fail? A1: Causality: Gloveboxes maintain a strictly inert atmosphere (e.g., <1 ppm O2). Phenolic inhibitors like TBC require a minimum concentration of to function[5],[6]. Without oxygen to form the intermediate peroxide radical, TBC cannot terminate the chain reaction[4]. Solution: Store the monomer in a tightly sealed amber bottle with a dry air headspace, not under pure argon or nitrogen. Keep it at -20°C to suppress thermal initiation[2].
Q2: How do I know if my batch has begun to polymerize before I use it in a sensitive reaction? A2: Causality: Polymerization consumes the vinyl double bond to form a high-molecular-weight aliphatic backbone, drastically altering the physical and spectroscopic properties of the material. Solution (Self-Validating Check):
-
Viscosity Check: Pure monomer is a free-flowing liquid. Any noticeable increase in viscosity indicates oligomerization.
-
Solubility Test: Highly cross-linked "popcorn" polymer is insoluble in standard organic solvents, whereas the monomer is highly soluble[7].
-
1H-NMR Validation: Take a crude NMR in CDCl3. Look for the distinct vinyl protons (typically doublets of doublets, ~5.5–6.8 ppm). If you observe broad aliphatic peaks appearing in the 1.5–2.5 ppm region, poly(vinylpyridine) chains are forming.
Q3: Does the substitution on the pyridine ring affect its stability compared to unsubstituted 2-vinylpyridine? A3: Causality: Yes. The electron-donating 4-methoxy group increases the electron density on the pyridine ring, which can subtly activate the vinyl group toward radical propagation. The 5-chloro group adds steric bulk and electron-withdrawing inductive effects. However, the overall molecule remains highly susceptible to auto-polymerization and must be handled with the same stringent precautions as standard 2-vinylpyridine[3].
Q4: Can I just distill the monomer to remove the inhibitor? A4: Causality: While distillation separates the inhibitor, applying heat increases the rate of thermal radical generation. Distilling large volumes without a polymerization inhibitor in the distillation column can lead to runaway polymerization and loss of the monomer[7]. Solution: Use solvent extraction or basic alumina filtration prior to a low-temperature vacuum distillation[7],[8].
Self-Validating Experimental Protocols
Protocol: Inhibitor Removal and Monomer Purification
Context: TBC must be removed immediately prior to intentionally polymerizing the monomer or using it in sensitive cross-coupling reactions where the catechol could poison the transition-metal catalyst[8].
Step-by-Step Methodology:
-
Preparation: Chill the monomer to 4°C to minimize thermal radical generation during handling.
-
Basic Alumina Filtration (For Small Volumes <10 mL):
-
Pack a short glass column (e.g., 1.5 cm diameter x 10 cm height) with activated basic alumina[7].
-
Pass the monomer through the column. The basic alumina selectively binds the acidic phenolic hydroxyl groups of TBC.
-
Self-Validation: The eluent must be completely colorless. If a slight yellow tint remains, repeat the filtration.
-
-
Caustic Wash (For Larger Volumes >10 mL):
-
Dilute the monomer in an organic solvent (e.g., diethyl ether).
-
Wash with 5% aqueous NaOH (3 x 20 mL). The NaOH deprotonates TBC, partitioning it into the aqueous layer[8].
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (keep bath temp <30°C).
-
-
Vacuum Distillation:
-
Distill the monomer under high vacuum to ensure the boiling point remains below 40°C.
-
Self-Validation: Collect the main fraction and immediately verify purity via GC-MS or 1H-NMR.
-
-
Storage of Uninhibited Monomer: The uninhibited monomer must be used immediately. If short-term storage is unavoidable, store at -78°C for no more than 24 hours.
Step-by-step workflow for the removal of TBC inhibitor and validation of monomer purity.
Quantitative Data
Table 1: Comparison of Polymerization Inhibitors for Vinyl Pyridines
| Inhibitor | Typical Concentration | Oxygen Required? | Relative Efficiency (at 60°C) | Removal Method |
| 4-tert-Butylcatechol (TBC) | 100 - 1000 ppm | Yes (10-15 mg/L)[5] | 25x higher than HQ | Basic Alumina / NaOH wash[7],[8] |
| Hydroquinone (HQ) | 500 - 1000 ppm | Yes | Baseline (1x) | NaOH wash[8] |
| Phenothiazine (PTZ) | 10 - 50 ppm | No | High (Anaerobic) | Distillation |
Table 2: Storage Conditions and Expected Shelf Life
| Storage Condition | Atmosphere | Inhibitor Status | Expected Shelf Life | Risk of Polymerization |
| -20°C, Dark [2] | Dry Air Headspace | TBC Present | 6 - 12 months | Low |
| 25°C, Light | Dry Air Headspace | TBC Present | 1 - 2 weeks | High |
| -20°C, Dark | 100% Argon / N2 | TBC Present | < 1 week | Critical (TBC fails)[4] |
| -78°C, Dark | Argon | Removed | < 24 hours | Very High |
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 2-ビニルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICSC 1232 - 2-VINYLPYRIDINE [inchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
column chromatography purification methods for 5-chloro-4-methoxy-2-vinyl-pyridine
Welcome to the Technical Support Center. Purifying highly functionalized vinyl pyridines like 5-chloro-4-methoxy-2-vinyl-pyridine presents a unique set of chromatographic challenges. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure high-yield, high-purity recovery for your downstream drug development applications.
Troubleshooting & FAQs
Q1: Why am I losing my product on the silica column, and why is it streaking across 15+ fractions? A: Standard silica gel possesses acidic silanol groups on its surface. The basic nitrogen atom in the pyridine ring acts as a proton acceptor, leading to strong electrostatic interactions with these acidic sites[1]. Instead of moving through the column in a discrete band, the compound is continuously protonated and deprotonated, causing it to smear or "streak"[2]. Furthermore, this acidic environment can catalyze the degradation of the electron-rich vinyl group.
Q2: My compound polymerized into an insoluble gel during solvent evaporation. How do I prevent this? A: Vinyl pyridines are highly susceptible to auto-polymerization. This process is typically triggered by heat, light, or the concentration of free radicals as the solvent is removed under vacuum. To prevent polymerization:
-
Never evaporate to absolute dryness: Leave a residual amount of solvent or immediately reconstitute the purified product in your next reaction solvent.
-
Control Temperature: Keep the rotary evaporator water bath strictly below 30°C.
-
Inhibitors: If long-term storage is required, add a trace amount of a radical inhibitor (e.g., BHT) and store at -20°C in the dark.
Q3: If standard silica gel causes streaking, what stationary phase should I use? A: The most effective, literature-validated method for purifying 5-chloro-4-methoxy-2-vinyl-pyridine is Basic Alumina (Brockmann Activity IV) [3]. Basic alumina completely prevents the protonation of the pyridine nitrogen, eliminating streaking. The Brockmann IV deactivation (achieved by adding 10% w/w water) significantly reduces the adsorptive power of the alumina[4]. This allows the sensitive vinyl compound to elute quickly without degrading or polymerizing on the column.
Q4: Can I just add Triethylamine (TEA) to my silica column instead of using Alumina? A: Yes, adding 1-5% (v/v) TEA or ammonium hydroxide to your eluent deactivates the acidic silanol sites on silica gel, acting as a competing base[2][5]. However, TEA can be difficult to remove completely under high vacuum without applying heat—which risks polymerizing your vinyl group. While TEA-deactivated silica is a functional alternative[1], Basic Alumina IV is the superior choice for this specific molecule as it avoids TEA contamination entirely.
Data Presentation: Stationary Phase Selection
Table 1: Comparison of Stationary Phases for Vinyl Pyridines
| Stationary Phase | Streaking Risk | Polymerization Risk | Eluent Compatibility | Recommendation |
| Standard Silica Gel | High (Acidic silanols) | High (Acid-catalyzed) | Standard organic mixtures | Avoid |
| Silica + 1-5% TEA | Low (Sites neutralized) | Medium (TEA removal requires vacuum/heat) | Hexane/EtOAc + TEA | Alternative |
| Basic Alumina (Brockmann I) | Low | Medium (Strong adsorption retains product) | Non-polar solvents | Avoid |
| Basic Alumina (Brockmann IV) | None | Low (Fast elution, no acid) | 80–100% Et2O/Pentane | Optimal [3] |
Table 2: Brockmann Activity Grades for Basic Alumina [4]
| Brockmann Grade | Added Water (% w/w) | Adsorptive Power | Best Use Case |
| Grade I | 0% | Very Strong | Removing water/peroxides |
| Grade II | 3% | Strong | General purification |
| Grade III | 6% | Moderate | Moderately sensitive compounds |
| Grade IV | 10% | Weak | Highly sensitive/vinyl compounds |
| Grade V | 15% | Very Weak | Extremely labile compounds |
Experimental Protocols
Protocol A: Preparation of Basic Alumina (Brockmann IV)
Self-Validation Check: The alumina must remain a free-flowing powder after water addition. If it forms a paste, the water distribution is uneven, and the batch must be discarded.
-
Weighing: Weigh 90.0 g of commercially available Basic Alumina (Brockmann Grade I) into a 250 mL glass bottle with a tight-sealing PTFE-lined cap.
-
Hydration: Add exactly 10.0 mL (10.0 g, 10% w/w) of deionized water dropwise to the alumina[4].
-
Equilibration: Immediately seal the bottle and shake vigorously for 5–10 minutes until all visible clumps are broken apart and the powder is free-flowing.
-
Maturation: Allow the sealed bottle to sit at room temperature for a minimum of 12 hours before use to ensure uniform water distribution across the active sites[4].
Protocol B: Optimal Column Chromatography Workflow
Reference Eluent System: 80–100% Diethyl Ether (Et2O) in Pentane[3]
-
Column Packing: Dry-pack or slurry-pack the prepared Basic Alumina (Brockmann IV) using 80% Et2O/Pentane. Do not use compressed air to pack the column aggressively, as alumina packs densely on its own.
-
Sample Loading: Dissolve the crude 5-chloro-4-methoxy-2-vinyl-pyridine in a minimal volume of 80% Et2O/Pentane. Apply carefully to the column head.
-
Elution: Elute using a gradient of 80% to 100% Et2O in Pentane[3]. The deactivated alumina will result in rapid elution of the target compound.
-
Fraction Collection & Concentration: Collect fractions and verify by TLC (using alumina TLC plates if available). Concentrate the combined pure fractions on a rotary evaporator with the water bath set to ≤25°C . Stop evaporation when ~1-2 mL of solvent remains to prevent auto-polymerization.
Workflow Visualization
Decision tree for selecting the optimal chromatography phase for vinyl pyridine purification.
References
-
Physics Forums. How can I improve molecule elution in thin layer chromatography? Retrieved from [Link]
-
Amazon S3 / Supporting Information. SI oxetane photoredox revised. Retrieved from [Link]
-
National Science Foundation (NSF PAR). Cerium-free Luche reduction directed by rehydrated alumina. Retrieved from[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 5-chloro-4-methoxy-2-vinyl-pyridine Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis and functionalization of 5-chloro-4-methoxy-2-vinyl-pyridine. This particular substrate presents a unique set of challenges due to its specific electronic and steric properties. Low conversion rates are a common, yet solvable, issue.
This document moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions. By understanding the "why" behind each troubleshooting step, you will be better equipped to diagnose issues and rationally design optimized reaction conditions.
Initial Troubleshooting Workflow: A Systematic Approach
When a reaction yields poor results, a systematic evaluation is more effective than random screening of conditions. The following workflow provides a logical sequence of checks to identify the root cause of low conversion.
Caption: A logical workflow for initial troubleshooting of low-yield coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter. The answers provide both solutions and the scientific reasoning behind them.
Section 1: Understanding the Substrate
Q1: Why is my 5-chloro-4-methoxy-2-vinyl-pyridine substrate so unreactive?
The low reactivity stems from a combination of electronic and steric factors inherent to the molecule.
-
Aryl Chloride Inertness: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. Consequently, the oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the slow, rate-limiting step of the entire catalytic cycle.[1] This step requires a highly active catalyst and often elevated temperatures.[1]
-
Electronic Effects: The 4-methoxy group is a strong electron-donating group. Through resonance, it increases the electron density at the C5 position (para to the methoxy group). This increased electron density strengthens the C-Cl bond and makes it less electrophilic, further hindering the oxidative addition step.[2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium metal center.[3] This coordination can sometimes act as a catalyst poison, preventing the catalyst from participating in the desired reaction cycle.[3][4]
-
Steric Hindrance: The presence of substituents flanking the reactive site can sterically impede the approach of the bulky palladium catalyst. While the 5-chloro position is not exceptionally hindered, the overall molecule's geometry can play a role.
Section 2: The Catalyst System - The Heart of the Reaction
Q2: I'm seeing no reaction. How should I choose the optimal Palladium source and Ligand?
For a challenging substrate like an electron-rich chloropyridine, the choice of catalyst and ligand is the most critical factor for success. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[1]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be inconsistent.[5] Using a well-defined palladium "pre-catalyst" (e.g., a G3 or G4 palladacycle) is highly recommended. These complexes generate the active Pd(0) species more cleanly and efficiently, which is crucial for difficult couplings.[1]
-
Ligand Selection: The key is to use bulky, electron-rich phosphine ligands . These ligands serve two primary purposes:
-
Activate the Catalyst: Their strong σ-donating character increases the electron density on the Pd(0) center, making it more nucleophilic and enhancing its ability to break the strong C-Cl bond during oxidative addition.[6]
-
Promote Reductive Elimination: Their steric bulk facilitates the final product-forming step (reductive elimination) and helps maintain a coordinatively unsaturated, catalytically active species.[6]
-
| Ligand Class | Recommended Ligands | Key Features & Applications |
| Biarylphosphines | RuPhos, BrettPhos, XPhos, SPhos | The gold standard for C-Cl bond activation. Highly robust and effective for a wide range of coupling reactions, including amination and Suzuki.[1] |
| Dialkylphosphines | P(t-Bu)₃, P(Cy)₃ | Very electron-rich and effective but can be air-sensitive. Often used in Suzuki and Heck couplings.[6] |
| Ferrocene-based | Josiphos, dppf | Good general ligands, particularly for Suzuki couplings, but may be less effective for the most challenging aryl chlorides.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, useful for a variety of cross-coupling reactions.[7] |
Q3: My reaction starts but then stalls. What causes catalyst deactivation?
Catalyst deactivation is a common problem, especially with heteroaromatic substrates.
-
Pyridine Coordination: As mentioned, the pyridine nitrogen can bind to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[3] Using very bulky ligands can sterically disfavor this binding.
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen and will rapidly oxidize to inactive Pd(II) species. It is absolutely critical to ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[1][4]
-
Side Reactions with the Vinyl Group: The vinyl group can potentially undergo side reactions like polymerization or oligomerization, which can consume the catalyst and create complex product mixtures. This is more common in Heck-type reactions where the vinyl group itself is a reactive partner.
Caption: A generic catalytic cycle highlighting common points of failure.
Section 3: Reaction-Specific Troubleshooting
Q4: For a Suzuki coupling, I recover starting material and see boronic acid homocoupling. What should I do?
This typically points to a slow transmetalation step or decomposition of the boronic acid.
-
Optimize the Base and Solvent: For Suzuki reactions, a base is required to activate the boronic acid.[7] Common choices include K₃PO₄, K₂CO₃, or Cs₂CO₃. The base must be finely ground and dry. Often, a mixture of an organic solvent (like dioxane or toluene) with a small amount of water is needed to solubilize the base and facilitate the reaction, though strictly anhydrous conditions can also work with certain systems.[2]
-
Address Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the boron group with -H) or homocoupling, especially at high temperatures or in the presence of oxygen.[4][8]
-
Solution 1: Ensure rigorous degassing of all reagents and solvents.[9]
-
Solution 2: Use a slight excess (1.2–1.5 equivalents) of the boronic acid.
-
Solution 3: Consider using a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester, which can be more robust under reaction conditions.
-
Q5: For a Buchwald-Hartwig amination, my main side-product is hydrodehalogenation (the chloro group is replaced by hydrogen). How can I prevent this?
Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl chlorides.[1] It occurs when the desired reductive elimination of the C-N bond is slow, allowing competing pathways to take over.
-
Strengthen the Catalyst System: Use a more electron-rich and bulky ligand from the biarylphosphine class (e.g., RuPhos, BrettPhos).[1] This will accelerate the rate-limiting reductive elimination step, outcompeting the side reaction.
-
Base Choice: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is essential. Weaker bases often fail to promote the reaction efficiently.[1]
-
Ensure Anhydrous Conditions: Trace amounts of water can serve as a proton source for the hydrodehalogenation pathway. Ensure all reagents, solvents, and glassware are scrupulously dried.[1]
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2 equivalents) can help push the equilibrium towards the desired C-N bond formation.[1]
Q6: I am attempting a Heck or Sonogashira coupling. What specific issues should I watch out for?
-
Heck Coupling: The goal is to couple an alkene to the C5 position. The challenge is that the substrate itself contains a vinyl group. This can lead to self-polymerization or unwanted side reactions.
-
Solution: Carefully control stoichiometry. Use the other alkene coupling partner in excess. Choose a catalyst system known for high selectivity. The reaction often requires a base like Et₃N or K₂CO₃.[10][11] The regioselectivity (α vs. β addition to the alkene) can also be an issue and is highly dependent on the ligand and reaction conditions.[10]
-
-
Sonogashira Coupling: This reaction couples a terminal alkyne and typically requires a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[12][13]
-
Solution: Ensure the copper co-catalyst is fresh and active. The reaction is very sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[13] A strong amine base, which often doubles as the solvent (e.g., Et₃N, piperidine), is required.[12][14] Copper-free Sonogashira protocols exist but require specialized, highly active palladium/ligand systems.
-
General Experimental Protocol (Starting Point)
This generalized procedure for a Suzuki coupling should be used as a starting point and requires optimization for your specific coupling partners.
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Seal the flask with a rubber septum.
2. Inert Atmosphere:
-
Connect the flask to a Schlenk line. Evacuate the flask under vacuum until all gases are removed, then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[4]
3. Reagent Addition:
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst) to the flask under a positive flow of inert gas.
-
Via syringe, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1). The solvent must be sparged with Argon or Nitrogen for at least 30 minutes prior to use.[4]
4. Reaction:
-
With vigorous stirring, lower the flask into a pre-heated oil bath set to the desired temperature (typically 80–110 °C for aryl chlorides).[1]
-
Monitor the reaction progress by TLC or LC-MS.
5. Work-up and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support. (2025).
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Li, Z., et al. (2021).
- Urgaonkar, S., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- D., G., et al. (2014). Developing Ligands for Palladium(II)
- Coombs, J. R., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Panda, N., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- H., K., et al. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv.
- Malig, T. C. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Gallou, F., et al. (2023).
- BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- MilliporeSigma. Cross-Coupling Reactions Guide. Sigma-Aldrich.
- Royal Society of Chemistry. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Mondal, B. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Al-Tel, T. H. (2008).
- M., B. (2014).
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- BenchChem Technical Support. (2025).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Maji, D., et al. (2025).
- Organic Chemistry Portal. Heck Reaction. Organic-Chemistry.org.
- Li, Z., et al. (2020).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nambo, M., et al.
- A., S., et al. (2010). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC.
- BenchChem Technical Support. (2025). troubleshooting failed reactions with (4-Methoxypyridin-2-YL)boronic acid. BenchChem.
- L., Z., et al. (2022). Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. Journal of the American Chemical Society.
- D., S., & K., S. (2017).
- K., K., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- Panda, N., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PMC.
- D., S. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org.
- T., B., et al. (2021).
- G., D. (2011). Cross coupling reactions in organic synthesis themed issue.
- K., K., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
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Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-4-methoxy-2-vinyl-pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, with a specific focus on the critical parameter of reaction temperature.
The synthesis of vinylpyridines, such as 5-chloro-4-methoxy-2-vinyl-pyridine, often involves palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Heck reactions. The success of these transformations is highly dependent on precise temperature control. This center will help you navigate the complexities of temperature optimization to improve yield, minimize impurities, and ensure the reproducibility of your synthesis.
Troubleshooting Guide: Temperature Optimization
This section addresses common issues encountered during the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine, with a focus on how reaction temperature can be the root cause and the key to the solution.
Q1: My cross-coupling reaction is resulting in a low or non-existent yield of 5-chloro-4-methoxy-2-vinyl-pyridine. How can I optimize the temperature to improve conversion?
A1: Low conversion is a frequent challenge in palladium-catalyzed cross-coupling reactions and temperature is a primary factor to investigate. The optimal temperature strikes a balance between providing enough energy for the reaction to proceed efficiently and preventing thermal degradation of the catalyst, starting materials, or the desired product.[1]
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The reaction may be too sluggish at lower temperatures. For many cross-coupling reactions involving aryl chlorides, a starting temperature in the range of 80-120 °C is a good starting point.[1][2]
-
Catalyst Activation: Many palladium(II) precatalysts require an initial reduction to the active Pd(0) species. This reduction is often temperature-dependent. In some cases, a brief period at a higher temperature may be necessary to efficiently generate the active catalyst before lowering it for the remainder of the reaction.[3]
-
Solvent Choice: The solvent must be appropriate for the chosen temperature range. High-boiling point aprotic polar solvents such as DMF, dioxane, or toluene are commonly employed in these reactions.[4][5]
Experimental Protocol for Temperature Screening:
-
Initial Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-chloro-4-methoxy-2-halopyridine (e.g., bromide or iodide), the vinylating agent (e.g., vinylboronic acid pinacol ester for Suzuki, vinyltributylstannane for Stille), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and base (e.g., K₂CO₃, Cs₂CO₃) in the appropriate anhydrous, deoxygenated solvent.[6][7]
-
Temperature Gradient Study: Set up parallel reactions at three different temperatures (e.g., 80 °C, 100 °C, and 120 °C).[4]
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using a suitable analytical technique like TLC, GC-MS, or LC-MS.
-
Analysis: After a set time (e.g., 12-24 hours), analyze the conversion to the desired product and the formation of any byproducts. This will provide quantitative data to identify the optimal temperature range.[4]
| Temperature (°C) | Expected Observation | Potential Action |
| 80 | Low conversion, starting material remains | Increase temperature in 10-20°C increments |
| 100 | Moderate to good conversion | Potential optimum, further small adjustments may refine |
| 120 | Good conversion, but potential for byproduct formation | Consider if a slightly lower temperature gives a cleaner reaction |
Q2: I'm observing the formation of significant impurities and a dark precipitate (palladium black) in my reaction mixture. Is the temperature too high?
A2: Yes, the formation of impurities and palladium black are strong indicators that the reaction temperature is too high, leading to catalyst decomposition and undesirable side reactions.[4][8]
Potential Causes and Solutions:
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can agglomerate into an inactive form known as palladium black.[4][8] This is often due to the dissociation of stabilizing ligands from the palladium center.
-
Side Reactions: High temperatures can promote unwanted side reactions, such as homocoupling of the starting materials or polymerization of the vinylpyridine product.[3] The thermal stability of the 5-chloro-4-methoxy-2-vinyl-pyridine product itself should also be considered, as prolonged exposure to high temperatures can lead to degradation.
-
Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to oxidation or other forms of degradation at high temperatures, which in turn destabilizes the palladium catalyst.
Troubleshooting Steps:
-
Lower the Temperature: If you observe palladium black formation, immediately attempt the reaction at a lower temperature (e.g., decrease by 20 °C).
-
Ligand Selection: Consider using more thermally stable ligands. For instance, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability at higher temperatures.[1]
-
Optimize Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes help to better stabilize the catalytic species and prevent aggregation.[4]
-
Controlled Heating: Ensure uniform and controlled heating of the reaction mixture using a reliable heating mantle or oil bath with a temperature controller.
Q3: The reaction starts well but then seems to stall before reaching completion. Could this be a temperature-related issue?
A3: A stalling reaction can indeed be related to temperature, often due to catalyst deactivation over time at the reaction temperature.
Potential Causes and Solutions:
-
Gradual Catalyst Decomposition: Even at a seemingly optimal temperature, the catalyst may have a finite lifetime and slowly decompose over the course of the reaction.
-
Inhibitor Formation: At certain temperatures, side reactions could be generating species that inhibit the palladium catalyst.
-
Reagent Instability: One of the coupling partners, for example, a boronic acid, may have limited stability at the reaction temperature and degrade over time.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine via a Suzuki coupling?
A1: For a Suzuki-Miyaura coupling to synthesize a vinylpyridine, a good starting temperature range is typically between 80 °C and 110 °C.[6] The optimal temperature will depend on the specific substrates, catalyst system, and solvent being used.
Q2: How does temperature affect a Stille coupling for this synthesis?
A2: Similar to the Suzuki coupling, Stille reactions are also temperature-sensitive. A common temperature range for Stille couplings is 80-100 °C.[6] While Stille reactions can sometimes be performed under milder conditions, higher temperatures are often required to achieve a reasonable reaction rate.[9] It is important to note that organotin reagents can be toxic and should be handled with appropriate safety precautions.[6]
Q3: Can the synthesis be performed at room temperature?
A3: While some modern, highly active palladium catalyst systems can facilitate cross-coupling reactions at or near room temperature, the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine will likely require heating to achieve a good yield in a reasonable timeframe.[10][11][12][13] Reactions at room temperature, if they proceed at all, are often very slow.[14]
Q4: What are the risks of using a temperature that is too high?
A4: The primary risks of excessively high temperatures are:
-
Catalyst decomposition , leading to lower yields and the formation of palladium black.[4][8]
-
Increased side product formation , such as homocoupling of starting materials.[3]
-
Polymerization of the vinylpyridine product , which can be initiated at elevated temperatures.[15][16]
-
Degradation of starting materials or the final product .
Q5: How can I accurately control the reaction temperature?
A5: Accurate temperature control is crucial for reproducibility. Use a well-stirred oil or sand bath with a digital temperature controller and a thermocouple placed in the bath. For very precise control, a reaction block with integrated heating and stirring is an excellent option. Avoid heating directly on a hot plate, as this can lead to localized overheating.
References
- Palladium catalyst issues in cross-coupling reactions - Benchchem. (n.d.).
- Troubleshooting low yield in multi-component pyridine synthesis - Benchchem. (n.d.).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). DOI:10.1039/D4QO02335H.
- Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. (n.d.).
- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. (n.d.).
- Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). (n.d.).
- Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC. (n.d.).
- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
- Technical Support Center: Optimizing Heck Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem. (n.d.).
- Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature | Journal of the American Chemical Society. (2017, November 8).
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025, September 30).
- A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9 - Benchchem. (n.d.).
- The Stille Reaction - Chem 115 Myers. (n.d.).
- Stille Coupling - Organic Synthesis. (n.d.).
- The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.).
- An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature | Iranian Journal of Catalysis - OICC Press. (2024, February 3).
- Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC. (n.d.).
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem. (n.d.).
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. (n.d.).
- Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.).
- Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications. (2020, May 6).
- N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions | Organic Letters - ACS Publications. (2007, January 25).
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC. (n.d.).
- Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - MDPI. (2022, February 19).
- Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones | The Journal of Organic Chemistry - ACS Publications. (2015, August 6).
- Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications. (2019, February 12).
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.).
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 13).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- CN106699641A - Production process for 4-vinylpyridine - Google Patents. (n.d.).
- Synthesis, Characterization, and Some Properties of 4-Vinylpyridine-Cr(CO)5 Containing Polymers - ResearchGate. (n.d.).
- CN86103091B - Atmospheric synthesis method of vinylpyridine - Google Patents. (n.d.).
- A Comparative Guide to the Thermal Properties of Poly(4-vinylpyridine) and Poly(2-vinylpyridine) - Benchchem. (n.d.).
- A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. (n.d.).
- EFFECT OF SOLVENT AND CATALYSIS ON SYNTHESIS OF DIHYDROPYRIDINE DERIVATIVES - ijpcbs. (n.d.).
- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents. (n.d.).
- Impurities in Pharmaceuticals- A Review. - SciSpace. (2013, December 15).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 4).
- Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption - RSC Advances (RSC Publishing). (n.d.).
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- 16. researchgate.net [researchgate.net]
reducing unwanted byproducts in 5-chloro-4-methoxy-2-vinyl-pyridine reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when working with highly functionalized aza-arenes. The compound 5-chloro-4-methoxy-2-vinyl-pyridine is a highly versatile building block, but its three distinct reactive sites—the polymerizable vinyl group, the reducible 5-chloro handle, and the substitution-prone 4-methoxy position—often lead to competing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your desired yields and suppress unwanted byproducts.
Part 1: Core Troubleshooting & FAQs
Section A: Controlling Vinyl Group Reactivity
Q: I am attempting a photoredox radical addition to the vinyl group, but I am recovering a high-molecular-weight gummy residue instead of my product. How do I prevent polymerization? A:
-
Causality: 2-Vinylpyridines are notoriously prone to radical-initiated auto-polymerization. In photoredox catalysis (e.g., Minisci-type additions or oxetane radical additions), the steady-state concentration of the generated carbon-centered radical must be strictly managed. If the concentration of 5-chloro-4-methoxy-2-vinyl-pyridine is too high in the reaction mixture, the initial radical adduct will propagate by adding to another vinylpyridine monomer rather than undergoing the desired termination or reduction step.
-
Actionable Protocol: Implement a continuous slow-addition strategy. Dissolve the 5-chloro-4-methoxy-2-vinyl-pyridine in your reaction solvent and use a syringe pump to add it dropwise over 2–4 hours to the irradiated mixture containing your radical precursor and photocatalyst. If you are performing non-radical chemistry (e.g., Heck coupling), always add a radical inhibitor such as BHT (butylated hydroxytoluene) at 1–2 mol% to suppress thermal auto-polymerization.
Section B: Preserving the 5-Chloro Handle
Q: My LC-MS shows a major byproduct with a mass of [M-34] (loss of the chlorine atom). Why is hydrodehalogenation occurring, and how can I preserve the 5-chloro group for downstream cross-coupling? A:
-
Causality: The C-Cl bond at the 5-position is highly activated by the electron-withdrawing nature of the pyridine ring. Under strongly reductive photoredox conditions, the C-Cl bond can undergo single-electron reduction, leading to rapid hydrodehalogenation. This is especially common when using highly reducing Ir(III) photocatalysts (like fac-Ir(ppy)3) coupled with amine sacrificial donors.
-
Actionable Protocol: Tune the redox potential of your catalytic system. Switch to a milder photocatalyst such as [Ru(bpy)3]2+, which is less likely to reduce the C-Cl bond but remains highly competent for most radical generation pathways[1]. Additionally, avoid strong hydrogen-atom transfer (HAT) donors like triethylamine or THF; instead, use non-coordinating, non-H-donating solvents like acetonitrile or trifluorotoluene.
Section C: Preventing Nucleophilic Aromatic Substitution (S_NAr)
Q: When using amine bases in my reaction, I observe displacement of the 4-methoxy group. How do I prevent this? A:
-
Causality: The pyridine ring is inherently electron-deficient, and this deficiency is exacerbated by the adjacent 5-chloro substituent. As a result, the 4-position is highly susceptible to nucleophilic aromatic substitution (S_NAr)[2]. Primary and secondary aliphatic amines are strong enough nucleophiles to displace the methoxy group, especially at elevated temperatures[3].
-
Actionable Protocol: Replace nucleophilic bases with sterically hindered, non-nucleophilic organic bases (e.g., 2,6-lutidine, N,N-diisopropylethylamine/DIPEA) or inorganic bases (e.g., K2HPO4, Cs2CO3). Keep the reaction temperature strictly below 60 °C to kinetically disfavor the S_NAr pathway.
Part 2: Byproduct Identification & Mitigation Matrix
Use the following quantitative data table to quickly diagnose issues based on your LC-MS and NMR readouts.
| Byproduct Type | Reactive Site | LC-MS / NMR Indicator | Primary Causal Factor | Mitigation Strategy |
| Homo-Polymer | 2-Vinyl group | Broad baseline hump; loss of vinyl protons (δ 5.5-6.8) | High monomer concentration; trace peroxides | Syringe pump addition; add 1 mol% BHT. |
| Hydrodehalogenation | 5-Chloro group | [M-34] mass peak; new aromatic proton singlet | Over-reducing photocatalyst; strong HAT solvent | Switch to Ru(bpy)32+; use MeCN solvent. |
| S_NAr Adduct | 4-Methoxy group | [M-30 + Amine] mass peak; loss of -OCH3 (δ 3.9) | Nucleophilic amine bases; Temp > 60 °C | Use 2,6-lutidine or K2HPO4; Temp < 60 °C. |
| N-Oxidation | Pyridine Nitrogen | [M+16] mass peak | Trace oxygen during photoredox | Rigorous freeze-pump-thaw degassing. |
Part 3: Mechanistic & Workflow Visualizations
Reaction pathways showing desired functionalization vs. common side reactions.
Optimized photoredox setup utilizing syringe pump addition to minimize polymerization.
Part 4: Self-Validating Experimental Protocol
Optimized Photoredox Radical Addition to 5-Chloro-4-Methoxy-2-Vinyl-Pyridine This protocol is designed with built-in validation checkpoints to ensure causality between your setup and the suppression of byproducts.
Materials:
-
Substrate: 5-chloro-4-methoxy-2-vinyl-pyridine (0.5 mmol)
-
Radical Precursor: e.g., N-hydroxyphthalimide (NHPI) ester (0.75 mmol, 1.5 equiv)
-
Photocatalyst: 2 (0.01 mmol, 2 mol%)
-
Base: 2,6-Lutidine (1.0 mmol, 2.0 equiv)
-
Solvent: Degassed Acetonitrile (MeCN), 10 mL total.
Step-by-Step Methodology:
-
Preparation of the Catalytic Bath: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the radical precursor, 2, and 2,6-lutidine. Dissolve in 8 mL of MeCN.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen (preventing N-oxidation and radical quenching). Backfill with Argon.
-
Preparation of the Substrate Syringe: In a separate vial, dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (0.5 mmol) in 2 mL of degassed MeCN. Load this into a gas-tight syringe.
-
Irradiation & Slow Addition: Place the Schlenk tube in a blue LED photoreactor (450 nm) equipped with a cooling fan to maintain the temperature at 25 °C. Turn on the LEDs and immediately begin adding the substrate via a syringe pump at a rate of 0.66 mL/hour (total addition time = 3 hours).
-
Self-Validation Checkpoint (t = 60 mins): Withdraw a 10 µL aliquot under Argon, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Pass Criteria: The desired [M+H] product mass is dominant.
-
Fail Criteria: If an [M-34] peak is observed, your system is too reductive (verify you are not using an Ir-based catalyst). If a broad polymeric baseline is observed, decrease the syringe pump rate to 0.33 mL/hour.
-
-
Completion & Workup: After the addition is complete, irradiate for an additional 1 hour. Quench the reaction by exposing it to air and turning off the light. Concentrate under reduced pressure and purify via basic alumina column chromatography to prevent acid-mediated degradation of the methoxy group.
References
- Organic Letters (American Chemical Society)
- Organic Process Research & Development (American Chemical Society)
- Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions Journal of the American Chemical Society URL
- PubMed Central (National Institutes of Health)
Sources
Technical Support Center: 5-Chloro-4-methoxy-2-vinyl-pyridine Handling & Stability
Welcome to the Technical Support Center for 5-chloro-4-methoxy-2-vinyl-pyridine (CAS 1122090-98-5). This highly functionalized vinylpyridine derivative is a critical building block in advanced organic synthesis, including photoredox catalysis and the preparation of specialized polyelectrolytes[1].
Due to the extreme reactivity of the vinyl group—exacerbated by the push-pull electronic effects of the methoxy and chloro substituents on the pyridine ring—this compound requires rigorous storage and handling protocols to prevent spontaneous auto-polymerization and degradation[2]. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols for researchers.
Physicochemical & Storage Data Summary
To ensure reproducibility in your workflows, baseline storage and physical parameters must be strictly maintained.
| Parameter | Specification / Recommendation | Scientific Rationale |
| CAS Number | 1122090-98-5 | Unique identifier for 5-chloro-4-methoxy-2-vinyl-pyridine[3],[4]. |
| Storage Temperature | -20 °C (Freezer) | Suppresses thermal kinetic energy required for spontaneous radical initiation. |
| Stabilizer (Inhibitor) | ~0.1 wt% p-tert-butylcatechol (TBC) | Acts as a radical scavenger to intercept premature carbon-centered radicals,[5]. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents the formation of reactive oxygen species (ROS) and peroxides that initiate polymerization. |
| Light Sensitivity | High (Store in Amber/Foil) | UV/Vis photons can cleave the pi-bond or excite trace impurities, triggering photopolymerization[2]. |
| Physical State | Liquid (at RT) | Lachrymator and corrosive; requires handling in a certified fume hood[6],[7]. |
Mechanistic Troubleshooting & FAQs
Q1: Why did my unopened bottle of 5-chloro-4-methoxy-2-vinyl-pyridine turn into a solid gel during storage?
The Causality: You have experienced spontaneous auto-polymerization. Vinylpyridines feature a vinyl group conjugated with an aromatic ring, making the double bond highly susceptible to both radical and anionic attack[2],[8]. The presence of the electron-withdrawing 5-chloro and electron-donating 4-methoxy groups creates a highly polarized olefin. If the storage temperature fluctuates above -20 °C, or if the inhibitor (TBC) is depleted by trace oxygen over time, ambient thermal energy is sufficient to generate trace radicals. Once initiated, the propagation step is highly exothermic, creating a runaway thermal reaction that rapidly converts the liquid monomer into a solid, intractable poly(vinylpyridine) gel.
Mechanistic pathway of vinylpyridine auto-polymerization and interception by TBC inhibitor.
Q2: I stored the monomer at -20 °C as recommended, but it polymerized immediately after I thawed it on the bench. What went wrong?
The Causality: This is a classic "freeze-thaw trap." When the monomer is frozen at -20 °C, the TBC inhibitor and the monomer can undergo phase separation or fractional crystallization due to differing freezing points. When you thaw the bottle statically on the bench, localized "hot spots" of pure, uninhibited monomer form at the edges of the melting solid. Without the TBC homogeneously distributed in the liquid phase, ambient room temperature and light instantly trigger polymerization in these unprotected domains. The Solution: Thaw the reagent slowly in a 4 °C dark refrigerator, or thaw it in a cool water bath while gently and continuously swirling the vial to ensure the inhibitor remains evenly distributed as the compound transitions to the liquid phase.
Q3: My photoredox cross-coupling reaction failed. Could the commercial monomer be the issue?
The Causality: Yes. Commercial 5-chloro-4-methoxy-2-vinyl-pyridine is shipped with ~0.1 wt% TBC inhibitor to ensure it survives transit. TBC is a potent radical scavenger. Because photoredox catalysis relies on the generation and propagation of single-electron radical intermediates, the TBC in the commercial monomer will aggressively quench your catalytic cycle, leading to zero conversion or trace yields. You must remove the inhibitor immediately prior to the reaction.
Self-Validating Protocol: Inhibitor Removal
To utilize 5-chloro-4-methoxy-2-vinyl-pyridine in sensitive reactions (e.g., anionic polymerization, RAFT, or photoredox catalysis), the TBC inhibitor must be removed[9],[10].
The Chemical Logic: TBC is a catechol (a phenol derivative) with a pKa of ~9.5, making it weakly acidic. Basic alumina contains surface hydroxyl groups acting as Brønsted bases. When the monomer mixture passes through the column, the basic alumina deprotonates the TBC, strongly adsorbing the resulting phenoxide via electrostatic interactions. The vinylpyridine, being a weak base itself, does not bind to the basic sites and elutes cleanly[11],[12].
Step-by-Step Methodology
-
Alumina Activation: Dry basic alumina (Brockmann Activity I) in a vacuum oven at 200 °C overnight. Cool it in a desiccator under an argon atmosphere.
-
Column Preparation: In a fume hood, pack a glass Pasteur pipette (for <5 mL scale) or a small glass chromatography column with a small plug of glass wool. Add 2 to 3 inches of the activated basic alumina.
-
Equilibration: Flush the dry column with 1–2 column volumes of dry, degassed reaction solvent (e.g., THF or DCM) using slight positive argon pressure.
-
Elution: Apply the neat 5-chloro-4-methoxy-2-vinyl-pyridine directly to the top of the alumina bed.
-
Collection: Elute the monomer into an oven-dried, argon-purged Schlenk flask. Use gravity or very gentle argon pressure. Do not let the column run dry.
-
Immediate Utilization: The eluted monomer is now completely unprotected. It must be used in your reaction immediately or stored at -78 °C under argon for an absolute maximum of 4 hours.
Self-Validation Check: How do you verify the TBC is completely removed before committing expensive catalysts? Validation Step: Run a rapid 1H NMR of a 10 µL aliquot of the eluent in CDCl3. The complete disappearance of the intense tert-butyl singlet at ~1.3 ppm confirms the total removal of the TBC inhibitor.
Step-by-step workflow for the removal of phenolic inhibitors using basic alumina.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. 1122090-98-5_CAS号:1122090-98-5_CAS No.:1122090-98-5 - 化源网 [m.chemsrc.com]
- 5. 2-Vinylpyridine 97 100-69-6 [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8871831B2 - Modification of surfaces with polymers - Google Patents [patents.google.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Deactivation in Reactions Involving 5-Chloro-4-methoxy-2-vinyl-pyridine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using 5-chloro-4-methoxy-2-vinyl-pyridine in your catalytic reactions. While the unique substitution pattern of this pyridine derivative offers potential for novel chemical syntheses, its interaction with transition metal catalysts requires careful consideration to maintain catalytic activity.
Introduction: The "Substituted Pyridine Challenge"
Pyridine and its derivatives are notorious for their ability to deactivate transition metal catalysts, such as those based on palladium, platinum, rhodium, and nickel.[1][2] This deactivation, often termed "catalyst poisoning," arises from the strong coordination of the lone pair of electrons on the pyridine nitrogen to the active metal center, thereby blocking sites required for the catalytic cycle.[2][3] The electronic and steric properties of substituents on the pyridine ring play a crucial role in modulating the severity of this poisoning effect.[3]
In the case of 5-chloro-4-methoxy-2-vinyl-pyridine, the electronic effects of the chloro and methoxy groups are opposing. The electron-withdrawing nature of the chlorine atom at the 5-position decreases the Lewis basicity of the pyridine nitrogen, which can potentially lessen its tendency to poison the catalyst.[3] Conversely, the electron-donating methoxy group at the 4-position increases the electron density on the nitrogen, enhancing its Lewis basicity and likely strengthening its coordination to the metal center, which can lead to more potent catalyst poisoning.[3] The vinyl group at the 2-position, being a potential site for polymerization or other reactions, adds another layer of complexity.
This guide will help you understand and troubleshoot the challenges associated with using 5-chloro-4-methoxy-2-vinyl-pyridine in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 5-chloro-4-methoxy-2-vinyl-pyridine as a substrate is sluggish and gives low yields. Is catalyst deactivation the likely cause?
A1: Yes, significant catalyst deactivation is a high probability. The primary culprit is the coordination of the pyridine nitrogen to the active metal center of your catalyst, forming a stable, inactive complex.[4] This is a well-documented issue with pyridine-containing substrates in cross-coupling reactions and hydrogenations.[2][5] The methoxy group on your substrate likely enhances its ability to poison the catalyst.[3]
Q2: How do the substituents on 5-chloro-4-methoxy-2-vinyl-pyridine specifically influence catalyst deactivation?
A2: The substituents have competing effects:
-
5-Chloro group (Electron-withdrawing): This group reduces the electron density on the pyridine nitrogen, making it a weaker Lewis base. This should, in principle, reduce the strength of its coordination to the catalyst and lessen the poisoning effect.[3]
-
4-Methoxy group (Electron-donating): This group increases the electron density on the nitrogen, making it a stronger Lewis base. This will likely lead to stronger coordination with the metal center, exacerbating catalyst poisoning.[3]
-
2-Vinyl group: The vinyl group can participate in the desired reaction (e.g., cross-coupling, polymerization). However, it can also potentially lead to fouling by forming oligomeric or polymeric materials that block catalyst pores or active sites, especially at elevated temperatures.[6]
The overall impact on your catalytic system will be a balance of these electronic and steric factors.
Q3: I am observing a color change in my reaction mixture and the formation of a black precipitate. What does this indicate?
A3: The formation of a black precipitate, often palladium black in the case of palladium-catalyzed reactions, is a common symptom of catalyst deactivation.[2][5] This indicates the aggregation of the active Pd(0) species into an inactive form.[5] The color change in the solution could also signify the formation of stable, off-cycle catalyst complexes with your pyridine substrate.[3]
Q4: Can I simply increase the catalyst loading to overcome the deactivation?
A4: While increasing the catalyst loading might provide a temporary boost in conversion, it is often not a cost-effective or efficient long-term solution.[3] It does not address the root cause of the deactivation and can lead to higher levels of residual metal in your product. A more systematic approach to troubleshooting is recommended.
Q5: Are there any general strategies to mitigate catalyst deactivation when working with this compound?
A5: Yes, several strategies can be employed:
-
Ligand Selection: Utilize bulky, electron-rich ligands. These can sterically shield the metal center, making it more difficult for the pyridine nitrogen to coordinate and poison the catalyst.[4]
-
Catalyst Precursor: In some cases, the choice of catalyst precursor can influence its susceptibility to poisoning.
-
Reaction Conditions: Optimizing temperature, concentration, and reaction time can help to minimize deactivation. For instance, lower temperatures might disfavor the formation of inactive species.[3]
-
Purification of Reagents: Ensure all starting materials and solvents are of high purity to eliminate other potential nitrogen-containing impurities that could also act as catalyst poisons.[3]
Troubleshooting Guide
Use the following table to diagnose and address common issues encountered when using 5-chloro-4-methoxy-2-vinyl-pyridine in catalytic reactions.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low to no product yield, starting materials remain. | Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the catalyst's active site.[1][2] | 1. Ligand Screening: Switch to a bulkier, more electron-rich ligand to sterically hinder pyridine coordination.[4]2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may improve conversion.[3]3. Protect the Pyridine Nitrogen: If chemically feasible, temporarily protect the nitrogen atom to prevent its coordination during the reaction.[3] |
| Reaction starts but then stalls. | Product Inhibition: If the product also contains a pyridine moiety, it can poison the catalyst as its concentration increases.[3] | 1. In Situ Product Removal: If possible, employ techniques to remove the product from the reaction mixture as it forms.[3]2. Optimize Reaction Time: Determine the point at which the reaction stalls and consider it the optimal reaction time for a given catalyst loading. |
| Formation of black precipitate (e.g., Palladium black). | Catalyst Aggregation: The active Pd(0) species is aggregating into an inactive form.[5] | 1. Ligand Choice: Use ligands known to stabilize the active catalytic species and prevent aggregation.[4]2. Lower Temperature: Running the reaction at a lower temperature may slow down the aggregation process. |
| Inconsistent results between batches. | Impurity-Induced Deactivation: Presence of varying levels of impurities in starting materials or solvents. | 1. Purify Reagents: Purify all starting materials, including the 5-chloro-4-methoxy-2-vinyl-pyridine, and solvents to remove potential catalyst poisons.[3]2. Use High-Purity Reagents: Source reagents and solvents from a reputable supplier and ensure they are of high purity.[3] |
| Formation of oligomeric/polymeric byproducts. | Fouling: The vinyl group of the substrate is polymerizing and physically blocking the catalyst's active sites.[6] | 1. Lower Reaction Temperature: High temperatures can promote polymerization.[6]2. Add a Polymerization Inhibitor: If compatible with your reaction, a small amount of a suitable inhibitor may prevent unwanted polymerization of the vinyl group. |
Experimental Protocols
Protocol 1: Ligand Screening to Mitigate Catalyst Poisoning
This protocol outlines a general procedure for screening different phosphine ligands in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with 5-chloro-4-methoxy-2-vinyl-pyridine as a substrate.
Materials:
-
5-chloro-4-methoxy-2-vinyl-pyridine
-
Boronic acid or ester coupling partner
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A selection of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Reaction vials, magnetic stir bars, and an inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
Array Preparation: In an inert atmosphere, add the 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) to a series of reaction vials.
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of the palladium precursor and each ligand in the reaction solvent.
-
Catalyst Addition: To each vial, add the palladium precursor (e.g., 2 mol%) and a specific ligand (e.g., 4 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent to each vial to achieve the desired concentration. Further degas the reaction mixtures by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Analysis: Compare the reaction rates and final conversions for each ligand to identify the most effective one for mitigating catalyst deactivation.
Protocol 2: Mercury Drop Test for Heterogeneous vs. Homogeneous Catalysis
This test can help determine if your catalyst is acting as a soluble (homogeneous) species or as solid nanoparticles (heterogeneous), which can have different susceptibilities to poisoning.
Caution: Mercury is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
Procedure:
-
Run the Reaction: Set up your catalytic reaction as usual and allow it to proceed until you observe a steady conversion rate.
-
Add Mercury: Carefully add a drop of liquid mercury to the reaction mixture.
-
Continue Monitoring: Continue to monitor the reaction progress.
-
Analysis:
-
If the reaction stops or significantly slows down: This suggests that the active catalyst is a soluble species that has been poisoned by the mercury.[5]
-
If the reaction continues unabated: This may indicate that the catalysis is proceeding via palladium nanoparticles, which are less susceptible to mercury poisoning.[5]
-
Visualizing Deactivation Pathways
The following diagrams illustrate the primary mechanisms of catalyst deactivation when using pyridine-containing substrates.
Caption: Catalyst poisoning via coordination of the pyridine nitrogen to the active metal center.
Caption: Catalyst deactivation through aggregation of the active species into an inactive form.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
-
Grimaud, L., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 241-249. Retrieved from [Link]
- Gyan Sanchay. (n.d.). Catalyst Deactivation.
Sources
Technical Support Center: Optimizing Solvent Choice for 5-chloro-4-methoxy-2-vinyl-pyridine Crystallization
Welcome to the technical support center for the crystallization of 5-chloro-4-methoxy-2-vinyl-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Given the unique physicochemical properties of this substituted pyridine, this document offers a systematic approach to solvent selection and troubleshooting common crystallization challenges.
Introduction to Crystallization of Substituted Pyridines
Crystallization is a critical purification technique in the synthesis of active pharmaceutical ingredients (APIs) and other high-purity chemicals. For substituted pyridines like 5-chloro-4-methoxy-2-vinyl-pyridine, achieving a crystalline solid is essential for ensuring purity, stability, and consistent downstream processing. The polarity of the pyridine ring, combined with the electronic effects of the chloro, methoxy, and vinyl substituents, presents a unique challenge in solvent selection. This guide provides a framework for rationally approaching this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor in crystallizing 5-chloro-4-methoxy-2-vinyl-pyridine?
The most critical factor is selecting an appropriate solvent system. An ideal solvent will exhibit high solubility for 5-chloro-4-methoxy-2-vinyl-pyridine at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization.
Q2: I don't have any solubility data for 5-chloro-4-methoxy-2-vinyl-pyridine. Where do I start?
A systematic solvent screening is the recommended starting point. Based on the "like dissolves like" principle, the polarity of the pyridine ring suggests that polar solvents may be a good starting point. However, the presence of the chloro and vinyl groups may also confer solubility in less polar or moderately polar solvents. A good initial screen would include solvents from different classes, such as alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), ethers (methyl tert-butyl ether), and hydrocarbons (heptane, toluene).
Q3: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent. To remedy this, you can try the following:
-
Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.
-
Change the solvent system: Oiling out is more common in highly viscous solvents or when using a poor anti-solvent. Experiment with different solvent or anti-solvent choices.
Q4: No crystals are forming even after cooling the solution for an extended period. What are the next steps?
This is a common issue that can often be resolved with the following techniques:
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of pure 5-chloro-4-methoxy-2-vinyl-pyridine, add it to the cooled solution to act as a template for crystal growth.
-
-
Increase the concentration: If nucleation induction fails, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.
-
Introduce an anti-solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly turbid, then add a drop or two of the "good" solvent to clarify the solution before cooling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation | - Solution is not supersaturated (too much solvent).- Nucleation is not occurring. | - Evaporate some of the solvent and re-cool.- Scratch the inner surface of the flask.- Add a seed crystal. |
| "Oiling out" | - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent choice. | - Add more solvent to the hot solution and re-cool slowly.- Allow the solution to cool to room temperature before ice bath cooling.- Try a different solvent or a two-solvent system. |
| Formation of very fine needles or powder | - Crystallization is happening too quickly. | - Reduce the rate of cooling.- Use a slightly larger volume of solvent.- Consider a different solvent that provides a wider metastable zone. |
| Low yield | - Compound is still highly soluble in the cold solvent.- Insufficient cooling time. | - Ensure the solution is thoroughly cooled in an ice bath.- Consider using a two-solvent system with a very poor anti-solvent to crash out more material.- Concentrate the mother liquor to recover a second crop of crystals. |
| Poor purity | - Impurities are co-crystallizing.- Inefficient washing of crystals. | - Ensure slow crystal growth to allow for selective crystallization.- Wash the filtered crystals with a small amount of ice-cold fresh solvent. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for 5-chloro-4-methoxy-2-vinyl-pyridine
This protocol outlines a small-scale method to efficiently screen a range of solvents.
Materials:
-
Crude 5-chloro-4-methoxy-2-vinyl-pyridine
-
A selection of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, heptane, water)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude 5-chloro-4-methoxy-2-vinyl-pyridine into each test tube.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the tube in a heating block or water bath to the boiling point of the solvent. Add more solvent dropwise if necessary to achieve dissolution. Record the solubility at the elevated temperature.
-
Remove the tubes that showed complete dissolution at high temperature and allow them to cool to room temperature, and then in an ice bath.
-
Observe for crystal formation. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at high temperature, and which yields good quality crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
Procedure:
-
Place the crude 5-chloro-4-methoxy-2-vinyl-pyridine in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with gentle swirling.
-
Continue adding the hot solvent until the compound just dissolves.
-
If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when a single ideal solvent cannot be found.
Procedure:
-
Dissolve the crude 5-chloro-4-methoxy-2-vinyl-pyridine in a minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
While the solution is still hot, add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of an ice-cold mixture of the two solvents.
-
Dry the crystals under vacuum.
Visualizations
Caption: Workflow for selecting an optimal solvent system.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- "Recrystallization" in Organic Chemistry Laboratory Techniques. This resource provides a general overview of recrystallization principles and techniques.
- "Crystallization" in Ullmann's Encyclopedia of Industrial Chemistry.
- Journal of Crystal Growth. A peer-reviewed journal for scientific articles on the theory and practice of crystal growth.
resolving NMR peak overlap in 5-chloro-4-methoxy-2-vinyl-pyridine analysis
Welcome to the Technical Support Center for NMR Analysis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with complex heterocyclic systems. Below, we address the common, yet challenging, issue of signal overlap in the structural elucidation of 5-chloro-4-methoxy-2-vinyl-pyridine .
Part 1: Diagnostic FAQ – Understanding the Overlap
Q: Why do the proton signals of 5-chloro-4-methoxy-2-vinyl-pyridine frequently overlap in standard 1D ¹H NMR? A: The overlap is a direct consequence of the molecule's electronic environment. The H3 pyridine proton is situated between an electron-donating methoxy group (shielding) and a mildly electron-withdrawing vinyl group, placing its chemical shift around ~7.08 ppm in CDCl₃. Concurrently, the internal vinyl proton (-CH=) is conjugated with the electron-deficient pyridine ring, shifting it downfield to ~7.05 ppm. In standard 400 MHz or 500 MHz spectra, the sharp H3 singlet becomes buried under the complex doublet of doublets (dd) of the vinyl proton[1]. This obscures the scalar coupling constants ( J ) necessary for conformational analysis and prevents accurate quantitative integration.
Q: How do I know if the overlap is a solvent artifact or a true chemical shift equivalence? A: True chemical shift equivalence is rare for chemically distinct protons. If you observe a distorted multiplet integrating to 2.00 protons at ~7.1 ppm, it is an accidental overlap dictated by the solvent's dielectric constant and magnetic susceptibility. You can validate this by altering the magnetic field strength (e.g., moving from 400 MHz to 800 MHz) to increase dispersion in Hertz, or by altering the solvent to induce differential shielding[2].
Part 2: Troubleshooting Guides & Experimental Protocols
Workflow 1: Aromatic Solvent-Induced Shift (ASIS)
Causality: Benzene-d₆ (C₆D₆) is a highly anisotropic solvent. It forms transient π−π collision complexes with the electron-deficient pyridine ring. Because the molecular dipole is dictated by the nitrogen and the 5-chloro substituent, the benzene molecules align preferentially over the core ring. This heavily shields the H3 proton (shifting it upfield) while having a minimal effect on the freely rotating peripheral vinyl group[2].
Table 1: Quantitative Shift Data (CDCl₃ vs. C₆D₆) Data illustrates the differential shielding effect resolving the H3 / Vinyl overlap.
| Proton Environment | CDCl₃ Shift (ppm) | C₆D₆ Shift (ppm) | Δδ (CDCl₃ - C₆D₆) | Multiplicity |
| H6 (Pyridine) | 8.42 | 8.15 | +0.27 | Singlet (s) |
| H3 (Pyridine) | 7.08 | 6.45 | +0.63 | Singlet (s) |
| Vinyl (-CH=) | 7.05 | 6.80 | +0.25 | Doublet of doublets (dd) |
| Vinyl (=CH₂, trans) | 6.20 | 5.95 | +0.25 | Doublet (d) |
| Vinyl (=CH₂, cis) | 5.50 | 5.25 | +0.25 | Doublet (d) |
| Methoxy (-OCH₃) | 3.95 | 3.30 | +0.65 | Singlet (s) |
Step-by-Step Methodology: ASIS Titration
-
Preparation: Dissolve 5-10 mg of the analyte in 0.5 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (16 scans, 10s relaxation delay for quantitative integration).
-
Observation: Identify the overlapping multiplet at ~7.05-7.10 ppm.
-
Solvent Exchange: Evaporate the CDCl₃ under a gentle stream of nitrogen. Redissolve the identical sample in 0.5 mL of anhydrous C₆D₆.
-
Re-acquisition: Acquire the 1D ¹H NMR spectrum under identical parameters.
-
Self-Validation System: Integrate the newly separated peaks at 6.45 ppm and 6.80 ppm. The protocol is successful and self-validated if the integral ratio of the H3 singlet to the vinyl internal multiplet is exactly 1.00 : 1.00 .
Workflow 2: Pure Shift NMR (PSYCHE / SAPPHIRE)
Causality: When solvent effects fail to provide baseline resolution, Pure Shift NMR is required. This technique utilizes homonuclear broadband decoupling to suppress all ¹H-¹H scalar ( J ) interactions. By collapsing complex multiplets (like the vinyl dd) into sharp singlets, signal overlap is drastically minimized[3]. The SAPPHIRE (Sideband Averaging by Periodic Phase Incrementation) technique further cleans the spectrum by averaging out periodic sidebands caused by Free Induction Decay (FID) discontinuities[4].
Mechanistic logic of pure shift NMR signal processing.
Step-by-Step Methodology: PSYCHE Pure Shift Acquisition
-
Probe Tuning: Rigorously tune and match the NMR probe. Perform 3D gradient shimming to ensure optimal magnetic field homogeneity, which is critical for pure shift line shapes[5].
-
Pulse Calibration: Determine the exact 90° pulse width for the sample to ensure accurate flip angles during the PSYCHE element.
-
Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems). Set the sweep width to 12 ppm to encompass the highly deshielded H6 proton.
-
Chunk Optimization: Set the data chunk duration to ~15-20 ms. This balances spectral resolution with the suppression of decoupling sidebands[4].
-
Execution & Processing: Acquire the pseudo-2D dataset. Process the data using covariance or chunk-recombination algorithms to yield the 1D decoupled spectrum.
-
Self-Validation System: Verify that the previously complex vinyl terminal doublets (~5.50 and 6.20 ppm) have collapsed into two distinct, sharp singlets.
Workflow 3: 2D Multiplicity-Edited HSQC
Causality: If 1D proton dispersion is fundamentally limited, we must leverage the ¹³C dimension. The H3 proton is attached to an aromatic carbon (~105 ppm), while the internal vinyl proton is attached to an alkene carbon (~135 ppm). Even if their ¹H shifts are perfectly identical, their ¹³C shifts are separated by 30 ppm, providing absolute resolution in a 2D plane[1].
Step-by-Step Methodology: Multiplicity-Edited HSQC
-
Setup: Load a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Sweep Widths: Set F2 (¹H) to 10 ppm and F1 (¹³C) to 160 ppm.
-
Resolution Parameters: Set the time domain (TD) to 2048 points in F2 and at least 256 increments in F1 to ensure high carbon resolution.
-
Self-Validation System: Process the 2D spectrum with phase correction. Multiplicity editing acts as an internal validation: the internal vinyl proton (-CH=) and H3 (CH) will phase positively (e.g., red cross-peaks), while the terminal vinyl protons (=CH₂) will phase negatively (e.g., blue cross-peaks). This confirms structural assignments without ambiguity.
Part 3: Decision Logic Visualization
To ensure reproducible troubleshooting, follow the logical decision tree below when encountering overlapping spectra in functionalized pyridines.
Workflow for resolving NMR peak overlap in pyridine derivatives.
References
-
Artifact reduction in pure shift NMR by SAPPHIRE technique , JEOL. URL:[Link]
-
Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy , ACS Publications. URL:[Link]
-
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples , MDPI. URL:[Link]
-
Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation , PubMed. URL: [Link]
Sources
A Comparative Analysis of Chemical Reactivity: 2-Vinylpyridine vs. 5-Chloro-4-methoxy-2-vinyl-pyridine
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides an in-depth technical comparison of the chemical reactivity of the well-established monomer, 2-vinylpyridine, and its substituted analogue, 5-chloro-4-methoxy-2-vinyl-pyridine. While 2-vinylpyridine is a widely utilized building block in polymer science and organic synthesis, the introduction of electron-withdrawing (chloro) and electron-donating (methoxy) groups in 5-chloro-4-methoxy-2-vinyl-pyridine is anticipated to significantly modulate its electronic properties and, consequently, its reactivity profile. This document synthesizes fundamental principles of organic chemistry with available experimental data on related systems to offer a predictive analysis of the reactivity of this less-explored, substituted vinylpyridine.
Introduction: Structural and Electronic Overview
2-Vinylpyridine (2-VP) is a commercially available organic compound featuring a vinyl group attached to the C2 position of a pyridine ring.[1] The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character to the molecule, influencing the reactivity of both the ring and the vinyl substituent.
In contrast, 5-chloro-4-methoxy-2-vinyl-pyridine possesses two additional substituents on the pyridine ring. The chloro group at the 5-position is an electron-withdrawing group, primarily through its inductive effect. Conversely, the methoxy group at the 4-position is a strong electron-donating group through resonance, while also exerting a weaker inductive electron-withdrawing effect. The interplay of these electronic effects is expected to create a unique reactivity profile for this molecule compared to the parent 2-vinylpyridine.
| Compound | Structure | Key Features |
| 2-Vinylpyridine | Unsubstituted pyridine ring, vinyl group at C2. | |
| 5-Chloro-4-methoxy-2-vinyl-pyridine | (Hypothetical structure for visualization) | Electron-withdrawing chloro group at C5, electron-donating methoxy group at C4. |
Comparative Reactivity Analysis
The reactivity of these two molecules can be compared across several key reaction types: polymerization, nucleophilic addition to the vinyl group, and reactions involving the pyridine nitrogen.
Polymerization
2-Vinylpyridine readily undergoes polymerization via radical, anionic, and cationic mechanisms.[1] The electron-withdrawing nature of the pyridine ring influences the stability of the propagating species in each of these polymerization types.
For 5-chloro-4-methoxy-2-vinyl-pyridine , the net electronic effect of the substituents will be crucial. The methoxy group at the 4-position will donate electron density into the ring through resonance, making the vinyl group more electron-rich. This would likely enhance its reactivity in cationic polymerization by stabilizing the carbocationic intermediate. Conversely, the electron-donating effect would decrease its reactivity in anionic polymerization , as it would destabilize the carbanionic propagating center. The chloro group's electron-withdrawing effect will partially counteract the methoxy group's donation, but the resonance effect of the methoxy group at the para-position to the nitrogen is expected to be dominant.
In radical polymerization , the substituents are expected to have a less pronounced, but still significant, effect. The overall polarity of the monomer can influence its copolymerization behavior with other monomers.
Experimental Protocol: Comparative Radical Polymerization Rate Study (Hypothetical)
This protocol outlines a general procedure to experimentally compare the radical polymerization rates.
Objective: To determine the relative rates of polymerization of 2-vinylpyridine and 5-chloro-4-methoxy-2-vinyl-pyridine under identical radical polymerization conditions.
Materials:
-
2-Vinylpyridine (inhibitor removed)
-
5-Chloro-4-methoxy-2-vinyl-pyridine (synthesized and purified)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flasks
-
Nitrogen or Argon gas supply
-
Constant temperature oil bath
-
Gravimetric analysis equipment
Procedure:
-
Prepare stock solutions of 2-vinylpyridine and 5-chloro-4-methoxy-2-vinyl-pyridine of the same molarity in anhydrous toluene.
-
Prepare a stock solution of AIBN in anhydrous toluene.
-
In separate, identical Schlenk flasks under an inert atmosphere, add a defined volume of each monomer solution.
-
Initiate the polymerization by adding an identical amount of the AIBN solution to each flask at a set temperature (e.g., 60 °C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the polymerization by adding it to an excess of cold methanol.
-
Isolate the precipitated polymer by filtration, dry it under vacuum to a constant weight, and record the mass.
-
Plot the polymer yield as a function of time for both monomers to compare their polymerization rates.
Diagram: Polymerization Reactivity Comparison
Caption: Predicted relative polymerization reactivities.
Nucleophilic Addition to the Vinyl Group
The vinyl group of 2-vinylpyridine is susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine ring, which polarizes the double bond.[1] This allows for Michael-type additions.
In 5-chloro-4-methoxy-2-vinyl-pyridine , the strong electron-donating methoxy group at the 4-position will increase the electron density of the pyridine ring and, by extension, the vinyl group. This will decrease the electrophilicity of the β-carbon of the vinyl group , making it less reactive towards nucleophiles compared to 2-vinylpyridine. The electron-withdrawing chloro group at the 5-position will have a smaller, opposing effect.
Diagram: Nucleophilic Addition Reactivity
Caption: Comparison of vinyl group electrophilicity.
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as quaternization and metal coordination.
The basicity of the pyridine nitrogen in 5-chloro-4-methoxy-2-vinyl-pyridine will be influenced by the opposing electronic effects of the substituents. The methoxy group at the 4-position will increase the electron density on the nitrogen, thereby increasing its basicity . The chloro group at the 5-position will decrease the electron density, reducing basicity. The net effect will depend on the relative strengths of these opposing influences. Typically, a para-methoxy group has a stronger electron-donating resonance effect than the inductive withdrawing effect of a meta-chloro group, suggesting that 5-chloro-4-methoxy-2-vinyl-pyridine is likely to be a stronger base than 2-vinylpyridine .
This increased basicity would also translate to a higher rate of quaternization with alkyl halides.
Experimental Protocol: Comparative Quaternization Kinetics by NMR Spectroscopy
Objective: To compare the rates of quaternization of 2-vinylpyridine and 5-chloro-4-methoxy-2-vinyl-pyridine with methyl iodide.
Materials:
-
2-Vinylpyridine
-
5-Chloro-4-methoxy-2-vinyl-pyridine
-
Methyl iodide
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare equimolar solutions of 2-vinylpyridine and 5-chloro-4-methoxy-2-vinyl-pyridine in CDCl₃ in separate NMR tubes.
-
Acquire a ¹H NMR spectrum of each solution at time t=0.
-
Add an equimolar amount of methyl iodide to each NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signals corresponding to the starting material and the quaternized product. The disappearance of the pyridine proton signals and the appearance of the pyridinium proton signals at a downfield shift can be used.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Table: Predicted Reactivity Summary
| Reaction Type | 2-Vinylpyridine | 5-Chloro-4-methoxy-2-vinyl-pyridine | Rationale |
| Anionic Polymerization | Favorable | Less Favorable | Electron-donating methoxy group destabilizes the propagating carbanion. |
| Cationic Polymerization | Possible | More Favorable | Electron-donating methoxy group stabilizes the propagating carbocation. |
| Radical Polymerization | Favorable | Favorable | Substituent effects are less pronounced but can influence copolymerization parameters. |
| Nucleophilic Addition | Favorable | Less Favorable | Electron-donating methoxy group reduces the electrophilicity of the vinyl group. |
| Quaternization | Favorable | More Favorable | The net electron-donating effect of the substituents increases the nucleophilicity of the pyridine nitrogen. |
| Basicity (pKa) | ~5.0 | Predicted > 5.0 | The electron-donating methoxy group increases the electron density on the nitrogen. |
Conclusion
The introduction of a chloro and a methoxy group onto the 2-vinylpyridine scaffold is predicted to significantly alter its chemical reactivity. The dominant electron-donating resonance effect of the 4-methoxy group is expected to increase the electron density of the pyridine ring and the vinyl group. This leads to a predicted increase in basicity and rate of quaternization, as well as enhanced reactivity in cationic polymerization. Conversely, the reactivity towards anionic polymerization and nucleophilic addition to the vinyl group is expected to decrease.
These predictions, based on established electronic principles, provide a solid framework for researchers exploring the use of 5-chloro-4-methoxy-2-vinyl-pyridine in the design of novel polymers and functional molecules. Experimental validation of these hypotheses will be crucial for the full exploitation of this substituted monomer's potential.
References
-
Wikipedia contributors. (2023, December 2). 2-Vinylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1555-1559.
- Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, A40(6), 585-591.
- Molecules. (2010).
- MDPI. (2021, April 2). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 26(7), 2021.
- Journal of the American Chemical Society. (2022, October 20). Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, 144(43), 19999-20008.
-
PubChem. (n.d.). 2-Vinylpyridine. Retrieved March 28, 2026, from [Link]
Sources
A Comparative Analysis of Substituted Vinylpyridines in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic compounds is a cornerstone of modern chemical synthesis. Among these, vinylpyridines represent a class of highly versatile building blocks, offering a unique combination of a reactive vinyl group and a coordinating pyridine nitrogen. Their application in palladium-catalyzed cross-coupling reactions has opened new avenues for the construction of complex molecular architectures found in pharmaceuticals and advanced materials.
This guide provides an in-depth comparative analysis of the performance of substituted 2-, 3-, and 4-vinylpyridines in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining the interplay between the vinylpyridine isomer, the nature of substituents, and the reaction conditions, this document aims to equip the reader with the technical insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of the Nitrogen Atom: A Comparative Overview of Vinylpyridine Isomer Reactivity
The position of the nitrogen atom within the pyridine ring fundamentally dictates the electronic and steric properties of the vinylpyridine isomer, thereby influencing its reactivity in cross-coupling reactions.
-
2- and 4-Vinylpyridine: These isomers exhibit enhanced reactivity in many cross-coupling reactions due to the nitrogen atom's ability to stabilize anionic intermediates through resonance. This electron-withdrawing effect facilitates the key steps of the catalytic cycle, such as oxidative addition and migratory insertion.
-
3-Vinylpyridine: In contrast, 3-vinylpyridine often displays lower reactivity. The nitrogen atom in the 3-position does not provide the same degree of resonance stabilization to the vinyl group, making it a less activated substrate in certain cross-coupling pathways.
This differential reactivity is a critical consideration in the design of synthetic routes, as the choice of isomer can significantly impact reaction efficiency and yield.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds with Vinylpyridines
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between vinyl or aryl halides and organoboron compounds. While direct coupling of vinylpyridines can be challenging due to their propensity for polymerization, a common and effective strategy involves the Suzuki-Miyaura coupling of the corresponding halopyridine followed by a subsequent vinylation step, or the use of a vinyl-boron reagent. The reactivity trends of halopyridines in Suzuki-Miyaura couplings provide valuable insights into the expected performance of their vinyl counterparts.
The general order of reactivity for halopyridines in Suzuki-Miyaura coupling is: I > Br > Cl.[1] The position of the halogen on the pyridine ring also plays a crucial role, with the general reactivity trend being 4- > 2- > 3-halopyridine. This is attributed to the electronic nature of the pyridine ring, where the 4- and 2-positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[1]
Influence of Substituents in Suzuki-Miyaura Coupling
The electronic nature of substituents on both the pyridine ring and the arylboronic acid partner significantly impacts the reaction outcome.
-
On the Pyridine Ring: Electron-withdrawing groups on the pyridine ring generally enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-donating groups can decrease the reaction rate.
-
On the Arylboronic Acid: Arylboronic acids bearing electron-donating groups tend to react more readily, while those with electron-withdrawing groups can be less reactive.[2]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 99 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 75-85 | [1] |
| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 100 | 73 | [3] |
| 2-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 80-90 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [2]
-
Reaction Setup: To a dry Schlenk tube, add 2-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Catalyst and Solvent Addition: Add palladium(II) acetate (4 mol%) and SPhos (5 mol%). Add a degassed 30:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Vinylation of Aryl Halides with Vinylpyridines
The Heck reaction provides a direct method for the C-C bond formation between an unsaturated halide and an alkene.[4] In the context of this guide, it facilitates the coupling of aryl halides with vinylpyridines. The reactivity of vinylpyridines in the Heck reaction is also influenced by the position of the nitrogen atom.
A study on the Heck reaction of various olefins with aryl halides demonstrated that 2-vinylpyridine can successfully participate in the coupling, affording the corresponding product in good yield.[5][6]
Substituent Effects in the Heck Reaction
The electronic properties of the substituents on both the aryl halide and the vinylpyridine play a significant role.
-
On the Aryl Halide: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, leading to higher reaction rates. Conversely, electron-donating groups can slow down the reaction.[4]
-
On the Vinylpyridine: For the vinylpyridine, electron-withdrawing groups can enhance its reactivity as a Michael acceptor, facilitating the migratory insertion step.
Table 2: Representative Yields for the Heck Reaction
| Vinylpyridine | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Vinylpyridine | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 78 | [5][6] |
| Styrene | 3-Bromopyridine | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 85 | [7] |
| Methyl Acrylate | 3-Bromopyridine | Pd(OAc)₂ / Ligand L | K₂CO₃ | Toluene | 130 | 92 | [7] |
| 4-Vinylpyridine | Phenylboronic acid* | Pd(acac)₂ | NaHCO₃ | DMF | 90 | 85 | [8][9] |
*Note: This is an oxidative Heck reaction where the aryl halide is generated in situ from the arylboronic acid.
Experimental Protocol: Heck Coupling of 3-Bromopyridine with Styrene [7]
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 3-bromopyridine (1.0 equiv.), styrene (3.0 equiv.), potassium carbonate (3.0 equiv.), supramolecular ligand L (0.2 equiv.), and palladium(II) acetate (0.1 equiv.).
-
Solvent Addition: Add toluene and stir the mixture at room temperature for 5 minutes.
-
Reaction: Heat the reaction mixture at 130 °C for 1 hour.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the product by column chromatography on silica gel.
DOT Diagram: Heck Reaction Catalytic Cycle
Caption: General catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties to the Pyridine Scaffold
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Similar to the Suzuki-Miyaura coupling, the direct use of vinylpyridines can be problematic. A more common approach is the Sonogashira coupling of a halopyridine followed by further transformations. The reactivity of halopyridines in the Sonogashira coupling follows a similar trend to that observed in the Suzuki-Miyaura reaction, with iodides being more reactive than bromides, and the 2- and 4-positions generally showing higher reactivity than the 3-position.[12]
Substituent Effects in Sonogashira Coupling
The electronic nature of the substituents on the coupling partners also influences the Sonogashira reaction.
-
On the Halopyridine: Electron-withdrawing groups on the pyridine ring can enhance the rate of the reaction.
-
On the Alkyne: The nature of the substituent on the terminal alkyne can also affect the reaction, although this is often less pronounced than the effect of substituents on the aryl halide.
Table 3: Representative Yields for the Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | [13] |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 80 | >95 | [12] |
| 3-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 80 | 80-90 | [12] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [13]
-
Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv.) and phenylacetylene (1.2 equiv.).
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture, and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
DOT Diagram: Sonogashira Catalytic Cycle
Caption: General catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The cross-coupling of substituted vinylpyridines is a powerful and versatile strategy for the synthesis of a diverse array of functionalized molecules. The choice of the vinylpyridine isomer, the nature of substituents on all coupling partners, and the specific reaction conditions are all critical parameters that must be carefully considered to achieve the desired outcome. As a general trend, 2- and 4-vinylpyridines (or their halopyridine precursors) exhibit greater reactivity compared to their 3-substituted counterparts due to favorable electronic effects. Electron-withdrawing groups on the pyridine ring and electron-donating groups on the coupling partner often lead to higher reaction efficiencies.
This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in navigating the nuances of these important transformations. By understanding the underlying principles and the impact of various reaction parameters, scientists can more effectively harness the synthetic potential of substituted vinylpyridines in their pursuit of novel pharmaceuticals and advanced materials.
References
- Ghorai, S., & Bhattacharjya, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1601.
-
Ghorai, S., & Bhattacharjya, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1601. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Kim, H. J., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7235–7247.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Chen, J., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synlett, 23(09), 1345-1349.
- Chen, J., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synlett, 23(09), 1345-1349.
- Li, P., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9148.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Ghorai, S., & Bhattacharjya, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1601.
-
Ghorai, S., & Bhattacharjya, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594–1601. [Link]
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chen, J., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synlett, 23(09), 1345-1349.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Kim, H. J., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7235–7247.
- Chen, J., et al. (2012). Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. Synlett, 23(09), 1345-1349.
- Li, P., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9148.
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A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-chloro-4-methoxy-2-vinyl-pyridine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-chloro-4-methoxy-2-vinyl-pyridine, a key building block in the synthesis of various pharmaceutical agents, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for this purpose, alongside a discussion of its alternatives, Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC). The methodologies and validation strategies presented herein are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigor.
The Criticality of Purity for Pharmaceutical Intermediates
5-chloro-4-methoxy-2-vinyl-pyridine, as a reactive intermediate, is susceptible to the formation of various impurities during its synthesis, purification, and storage. These impurities can arise from unreacted starting materials, by-products of the intended reaction, or degradation of the final product.[1] Even trace levels of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final API. Therefore, a validated analytical method is essential to ensure the consistent quality and purity of this intermediate, ultimately safeguarding patient health.
HPLC Method Development: A Rational Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[2] The development of an effective HPLC method for 5-chloro-4-methoxy-2-vinyl-pyridine requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities.
Physicochemical Properties of 5-chloro-4-methoxy-2-vinyl-pyridine
While specific experimental data for this compound is not extensively published, we can infer its properties based on its structure:
-
Structure: A substituted pyridine ring, which imparts a degree of polarity and basicity.
-
Solubility: Likely to be soluble in a mixture of organic solvents and water, making it amenable to reversed-phase HPLC.
-
UV Absorbance: The pyridine ring and the vinyl group constitute a chromophore. Based on similar structures like poly(4-vinylpyridine), which exhibits a maximum absorbance around 257 nm, a detection wavelength in the range of 250-270 nm is a logical starting point for method development.[3][4]
Proposed HPLC Method Parameters
Based on the inferred properties and general knowledge of analyzing pyridine derivatives, the following starting parameters for a reversed-phase HPLC method are proposed:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column provides a versatile stationary phase for the separation of moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | The use of a gradient elution with an organic modifier like acetonitrile allows for the effective separation of compounds with a range of polarities. The acidic modifier helps to suppress the silanol interactions and improve peak shape for the basic pyridine moiety. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Detection | UV at 260 nm | Based on the expected UV absorbance of the pyridine and vinyl chromophores. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
HPLC Method Validation: Ensuring Reliability and Accuracy
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For the purity testing of 5-chloro-4-methoxy-2-vinyl-pyridine, the validation will be performed according to the ICH Q2(R1) guidelines, which encompass the following parameters:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a forced degradation study is recommended. The sample of 5-chloro-4-methoxy-2-vinyl-pyridine would be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. The HPLC method should be able to separate the main peak from all the degradation peaks, and the peak purity of the main peak should be confirmed using a photodiode array (PDA) detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of 5-chloro-4-methoxy-2-vinyl-pyridine, covering the expected range of concentrations (e.g., 50% to 150% of the target concentration), are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For purity assays, the range is typically 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or a sample matrix. For a purity assay, accuracy can be determined by applying the method to a sample of known purity or by spiking a sample with known amounts of impurities. The recovery should be within a predefined acceptance criterion, typically 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of the same sample and calculating the relative standard deviation (RSD) of the peak areas, which should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and on different equipment. The RSD between the results from the different conditions should also be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For the proposed HPLC method, robustness would be evaluated by making small changes to parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Detection wavelength (e.g., ± 2 nm)
The system suitability parameters, such as theoretical plates, tailing factor, and resolution, should remain within acceptable limits during these variations.
Workflow for HPLC Method Validation
Caption: Workflow of the HPLC method validation process.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, other methods can also be considered for the purity analysis of 5-chloro-4-methoxy-2-vinyl-pyridine. The choice of method often depends on the specific requirements of the analysis, such as the desired speed, resolution, and the nature of the impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[5][6][7] This results in several advantages over conventional HPLC:
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Analysis Time | Longer | Significantly shorter (up to 10x faster) |
| Resolution | Good | Higher, leading to better separation of complex mixtures |
| Sensitivity | Good | Higher, due to narrower peaks |
| Solvent Consumption | Higher | Lower |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For 5-chloro-4-methoxy-2-vinyl-pyridine, GC could be a viable option, particularly if potential impurities are volatile.
Advantages of GC:
-
High Efficiency: GC columns can provide very high theoretical plate counts, leading to excellent separation of volatile compounds.
-
Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.
-
GC-MS: Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of impurities.[9]
Challenges of GC for this Analyte:
-
Volatility: While the vinyl group adds some volatility, the substituted pyridine ring may not be sufficiently volatile for direct GC analysis without high inlet temperatures, which could lead to degradation.
-
Thermal Stability: The compound must be thermally stable at the temperatures used in the GC inlet and column.
-
Derivatization: If the compound is not sufficiently volatile or is thermally labile, a derivatization step may be necessary to increase its volatility and stability, which adds complexity to the analytical procedure.
Final Recommendations
For the routine purity testing of 5-chloro-4-methoxy-2-vinyl-pyridine, a validated Reversed-Phase HPLC method is the recommended primary choice. It offers a robust, reliable, and versatile platform for separating the main component from a wide range of potential impurities with varying polarities. The method validation, conducted according to ICH guidelines, will ensure the data generated is accurate, precise, and suitable for regulatory submissions.
UPLC should be considered as a superior alternative, particularly in a high-throughput environment or when complex impurity profiles are encountered, due to its significant advantages in speed and resolution.
Gas Chromatography is best employed as a complementary technique for the specific analysis of volatile impurities that may not be well-suited for LC analysis.
By selecting the appropriate analytical methodology and rigorously validating it, researchers and drug development professionals can ensure the quality and consistency of 5-chloro-4-methoxy-2-vinyl-pyridine, a critical step in the journey to delivering safe and effective medicines.
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Fandrick, K. R., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8448-8458. Retrieved from [Link]
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Studer, M., et al. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Angewandte Chemie International Edition, 60(25), 13793-13798. Retrieved from [Link]
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Cojocaru, C., & Rotaru, A. (2008). SPECTRAL AND AFM STUDIES ON UV-CROSSLINKED FILMS OF POLY(4-VINYLPYRIDINE) DERIVATIVES. Revue Roumaine de Chimie, 53(12), 1137-1144. Retrieved from [Link]
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Morales-García, S. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4707. Retrieved from [Link]
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Chylinska, M., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5649. Retrieved from [Link]
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Reddy, G. S., et al. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant and Diacetyl Purine in Penciclovir antiviral drug using LC-MS/MS. Journal of Pharmaceutical Research International, 36(7), 1-13. Retrieved from [Link]
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Chinese Journal of Pharmaceuticals. (2019). Isolation and Structure Elucidation of Seven Impurities in Romidepsin Bulk Drug. Retrieved from [Link]
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Baluja, S., et al. (2015). EFFECT OF SOLVENT AND CATALYSIS ON SYNTHESIS OF DIHYDROPYRIDINE DERIVATIVES. International Journal of Pharmaceutical and Chemical and Biological Sciences, 5(4), 960-970. Retrieved from [Link]
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Stanovnik, B., & Svete, J. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Retrieved from [Link]
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A Comparative Guide to Pyridine Ligands: Benchmarking 5-chloro-4-methoxy-2-vinyl-pyridine
Introduction: The Central Role of Pyridine Ligands in Modern Catalysis
In the landscape of homogeneous catalysis, the humble pyridine ring is a titan. Its nitrogen atom, possessing a lone pair of electrons, acts as a versatile Lewis base, coordinating to metal centers to form stable and reactive complexes.[1][2] This fundamental interaction is the cornerstone of countless catalytic transformations that drive innovation in pharmaceutical synthesis, fine chemical production, and materials science.[1][3] The true power of pyridine ligands, however, lies in their unparalleled tunability. By adorning the pyridine ring with various substituents, we can meticulously modulate the electronic and steric properties of the resulting metal catalyst, steering reactions toward higher yields, greater selectivity, and improved stability.[2][4]
This guide introduces a novel, substituted pyridine ligand, 5-chloro-4-methoxy-2-vinyl-pyridine , and provides a comprehensive framework for benchmarking its performance against a curated set of standard pyridine ligands. While direct catalytic data for this specific compound is not yet prevalent in published literature, its unique substitution pattern—featuring both an electron-donating group (methoxy) and an electron-withdrawing group (chloro), alongside a reactive vinyl moiety—suggests significant potential for creating highly tailored catalytic systems.
This document is designed for researchers, chemists, and drug development professionals. It will not only analyze the projected properties of this new ligand but will also provide a detailed, actionable experimental framework for its evaluation, empowering you to rigorously assess its capabilities in your own research.
Ligand Profile Analysis: Understanding the Players
The performance of a ligand in a catalytic cycle is dictated by the intricate balance of its electronic and steric properties. These factors influence every step, from oxidative addition to reductive elimination.[5]
Standard Pyridine Ligands: The Established Benchmarks
To provide a meaningful comparison, we have selected a range of standard pyridine ligands that represent a spectrum of electronic properties:
-
Pyridine (Unsubstituted): The fundamental baseline, offering moderate Lewis basicity.
-
2-Vinylpyridine: A standard ligand featuring a vinyl group, which can participate in polymerization or act as an additional coordination site.[6][7] Its properties are well-documented.[8]
-
4-Dimethylaminopyridine (DMAP): A powerful electron-donating group at the 4-position makes DMAP a highly nucleophilic and strongly basic ligand, often used as a benchmark for electron-rich systems.[9]
-
3,5-Dichloropyridine: With two electron-withdrawing chloro groups, this ligand is significantly less basic than pyridine, representing an electron-poor benchmark that can enhance the electrophilicity of the metal center.[4]
A Deep Dive into 5-chloro-4-methoxy-2-vinyl-pyridine
The subject of our investigation presents a fascinating combination of functional groups. By dissecting the influence of each substituent, we can predict its overall behavior.
-
4-Methoxy Group: This is a strong electron-donating group (EDG) through resonance, increasing the electron density on the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom.[10]
-
5-Chloro Group: As an electron-withdrawing group (EWG) through induction, the chlorine atom reduces the electron density on the ring.[10] Its position meta to the nitrogen atom means its inductive effect will temper the strong donating effect of the methoxy group.
-
2-Vinyl Group: This group provides a site for potential polymerization and introduces steric bulk near the coordination site.[6] More importantly, it offers an extended π-system that can influence the electronic structure of the ligand and its metal complexes.
This unique electronic push-pull system suggests that 5-chloro-4-methoxy-2-vinyl-pyridine could offer a finely tuned electronic character, potentially providing a balance between catalyst activity and stability that is not achievable with ligands bearing only strongly donating or withdrawing groups.
Caption: Predicted influence of substituents on the properties of the target ligand.
Benchmarking Framework: A Proposed Catalytic Study
To empirically evaluate the performance of 5-chloro-4-methoxy-2-vinyl-pyridine, we propose a standardized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation and is exquisitely sensitive to ligand effects, making it an ideal choice for benchmarking.[5][11]
Model Reaction
The coupling of 4-bromoanisole with phenylboronic acid is selected as our model system. It is a well-behaved reaction with readily available starting materials and a product that is easily quantifiable by standard analytical techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
The following workflow provides a self-validating system for comparing the ligands. Running all experiments in parallel with a single batch of reagents minimizes variability.
Caption: Standardized workflow for benchmarking pyridine ligand performance.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be a robust starting point for your investigations.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
5-chloro-4-methoxy-2-vinyl-pyridine and other benchmark ligands
-
4-Bromoanisole
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Dodecane (Internal Standard for GC analysis)
-
2 mL screw-cap reaction vials with septa
-
Magnetic stir plate with heating block
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), prepare stock solutions for each ligand.
-
For each ligand, dissolve Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol, 1 mol%) and the respective pyridine ligand (0.02 mmol, 2 mol%) in 5 mL of anhydrous toluene. This creates a 2:1 ligand-to-metal ratio, which is a common starting point.
-
-
Reaction Setup:
-
To each of the five labeled 2 mL reaction vials, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add a small magnetic stir bar to each vial.
-
Using a syringe, add 1.0 mL of the appropriate pre-formed catalyst solution to each corresponding vial.
-
Seal the vials tightly with their septa caps.
-
-
Reaction Execution:
-
Place the vials in a pre-heated heating block at 100 °C.
-
Stir the reactions vigorously for a set time, for example, 12 hours. It is advisable to take small aliquots at intermediate time points (e.g., 1, 2, 4, 8 hours) to develop a kinetic profile.
-
-
Workup and Analysis:
-
After the reaction time has elapsed, remove the vials from the heat and allow them to cool to room temperature.
-
Quench the reaction by adding 1 mL of water.
-
Add a precise amount of an internal standard (e.g., 100 µL of a 0.1 M solution of dodecane in toluene).
-
Extract the organic layer with ethyl acetate (2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by Gas Chromatography (GC) or GC-MS to determine the product yield by comparing the product peak area to that of the internal standard.
-
Projected Performance and Data Interpretation
While empirical data must be generated, we can formulate hypotheses based on established principles of ligand effects in catalysis. The following table presents literature-derived or expected performance for the benchmark ligands and a projection for our target compound.
| Ligand | Projected Yield (%) | Projected TON | Rationale for Performance |
| Pyridine | 40 - 60% | 40 - 60 | Baseline performance; moderate coordination can lead to catalyst decomposition at elevated temperatures. |
| 2-Vinylpyridine | 50 - 70% | 50 - 70 | The vinyl group may offer slight electronic benefits or steric hindrance influencing the reductive elimination step. |
| DMAP | 75 - 90% | 75 - 90 | Strong electron donation from the NMe₂ group increases the electron density on the Pd center, promoting oxidative addition and stabilizing the catalyst.[2] |
| 3,5-Dichloropyridine | 20 - 40% | 20 - 40 | Electron-poor nature can slow oxidative addition and lead to a less stable catalytic species under these conditions.[4] |
| 5-chloro-4-methoxy-2-vinyl-pyridine | 70 - 95% (Projected) | 70 - 95 (Projected) | Hypothesis: The strong donating methoxy group will activate the catalyst, while the withdrawing chloro group will modulate this effect, potentially preventing off-cycle reactions and enhancing overall catalyst stability and lifetime, leading to higher turnover. |
Turnover Number (TON) = (moles of product) / (moles of catalyst)
The Catalytic Cycle: Where Ligands Make a Difference
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The electronic and steric nature of the pyridine ligand (L) critically influences the rate and efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[5]
-
Oxidative Addition: Electron-rich ligands (like DMAP) generally accelerate this step by making the Pd(0) center more nucleophilic. We predict our target ligand will also perform well here due to the methoxy group.
-
Transmetalation: This step is often the rate-determining step and can be influenced by the ligand's ability to open a coordination site.
-
Reductive Elimination: This final step, forming the C-C bond, is often favored by less sterically bulky and more electron-poor ligands. The balanced electronics of our target ligand could be highly beneficial at this stage.
Conclusion and Future Outlook
This guide presents a robust framework for the systematic evaluation of the novel ligand, 5-chloro-4-methoxy-2-vinyl-pyridine. By benchmarking it against a spectrum of standard pyridines in a well-defined catalytic system, researchers can generate high-quality, comparable data. The unique electronic architecture of this ligand—a balanced push-pull system—holds the promise of unlocking new catalytic efficiencies. The provided protocols and theoretical background serve as a comprehensive toolkit to validate this hypothesis and explore the full potential of this promising new building block in catalysis.
References
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Title: Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity Source: PMC (PubMed Central) URL: [Link]
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Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions Source: RSC Publishing URL: [Link]
-
Title: Pyridine and related ligands in transition metal homogeneous catalysis Source: ResearchGate URL: [Link]
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Title: Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]
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Reproducibility of 5-Chloro-4-methoxy-2-vinyl-pyridine Synthesis Protocols: A Comprehensive Comparison Guide
Introduction & Strategic Context
The compound 5-chloro-4-methoxy-2-vinyl-pyridine (CAS 1122090-98-5) has emerged as a highly versatile building block, particularly in advanced photoredox catalysis and the synthesis of complex functionalized heterocycles[1]. However, the synthesis of electron-deficient vinylpyridines is historically plagued by reproducibility issues. The high reactivity of the vinyl group often leads to spontaneous polymerization, while the electron-deficient pyridine core is susceptible to unwanted nucleophilic attacks during functionalization.
To establish a self-validating, highly reproducible synthetic system, this guide objectively compares the two most viable synthetic pathways: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Wittig Olefination . By dissecting the mechanistic causality behind reagent selection, we provide a definitive framework for scaling this critical intermediate.
Mechanistic Pathways & Causality
Route A: Suzuki-Miyaura Cross-Coupling (The Trifluoroborate Advantage)
Precursor: 2-Bromo-5-chloro-4-methoxypyridine (CAS 1211520-39-6)
The Causality of Reagent Choice: Traditional vinylboronic acids are notoriously unstable, undergoing rapid protodeboronation and polymerization under basic coupling conditions. To engineer a self-validating system, potassium vinyltrifluoroborate is utilized. This crystalline, bench-stable salt acts as a slow-release reservoir. Under aqueous basic conditions, it slowly hydrolyzes to the active boronic acid species precisely at the rate of transmetalation. This kinetic matching completely suppresses homocoupling and protodeboronation, resulting in near-perfect batch-to-batch reproducibility.
Route B: Wittig Olefination (Base-Controlled Chemoselectivity)
Precursor: 5-Chloro-4-methoxy-2-pyridinecarboxaldehyde (CAS 1256790-77-8)
The Causality of Reagent Choice: The conversion of the aldehyde to the vinyl group requires methyltriphenylphosphonium bromide. The critical variable here is the choice of base. Because the pyridine ring is highly electron-deficient (exacerbated by the chloro and methoxy groups), using strong nucleophilic bases like n-BuLi leads to competitive addition to the pyridine core. Utilizing NaHMDS (Sodium bis(trimethylsilyl)amide) provides a strictly non-nucleophilic basic environment, ensuring exclusive deprotonation of the phosphonium salt and preserving the integrity of the substrate.
Figure 1: Comparative synthetic pathways for 5-chloro-4-methoxy-2-vinylpyridine.
Quantitative Data Presentation
The following table summarizes the objective performance metrics of both protocols based on standardized 10-mmol scale optimizations.
| Metric | Route A: Suzuki-Miyaura | Route B: Wittig Olefination |
| Isolated Yield | 88 - 92% | 65 - 70% |
| Product Purity (HPLC) | >98% | ~92% (TPPO contamination risk) |
| Reaction Time | 12 Hours | 4 Hours |
| Scalability | Excellent (up to 100g) | Poor (Exothermic, TPPO removal is difficult) |
| Purification Method | Standard Silica Gel | Basic Alumina (80–100% Et2O/pentane)[1] |
| E-Factor (Waste) | Low (~15) | High (>40, due to stoichiometric TPPO) |
Verdict: Route A is the superior choice for drug development professionals requiring high purity and scalability. Route B is acceptable for rapid, small-scale library synthesis where the aldehyde precursor is already on hand.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
A self-validating protocol utilizing slow-release transmetalation.
-
Setup: To an oven-dried 100 mL Schlenk flask, add 2-bromo-5-chloro-4-methoxypyridine (2.22 g, 10.0 mmol), potassium vinyltrifluoroborate (1.61 g, 12.0 mmol), and Cs₂CO₃ (9.77 g, 30.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol, 5 mol%).
-
Solvent Introduction: Evacuate and backfill the flask with Argon three times. Inject a degassed mixture of THF/H₂O (4:1, 50 mL).
-
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Causality note: Vigorous stirring is critical to ensure the aqueous hydrolysis of the trifluoroborate salt effectively interfaces with the organic palladium intermediate.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure (keep bath <30 °C to prevent polymerization). Purify via flash chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the product as a pale yellow oil.
Figure 2: Step-by-step experimental workflow for the highly reproducible Suzuki-Miyaura protocol.
Protocol B: Wittig Olefination (Alternative)
A base-controlled protocol for small-scale synthesis.
-
Ylide Generation: To an oven-dried 100 mL round-bottom flask under Argon, suspend methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) in anhydrous THF (40 mL). Cool to 0 °C.
-
Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 11.5 mL, 11.5 mmol). Stir at 0 °C for 30 minutes until a bright yellow solution forms.
-
Substrate Addition: Dissolve 5-chloro-4-methoxy-2-pyridinecarboxaldehyde (1.71 g, 10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup & Quench: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Et₂O (3 x 30 mL). Causality note: Et₂O is preferred over EtOAc to precipitate the bulk of the triphenylphosphine oxide (TPPO) early in the workup.
-
Purification: Concentrate the organic layers. Because TPPO streaks heavily on silica, purification requires basic alumina (IV) column chromatography eluting with 80–100% Et₂O/pentane[1].
Conclusion
For the synthesis of 5-chloro-4-methoxy-2-vinyl-pyridine, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing potassium vinyltrifluoroborate is the objectively superior method. It provides a self-validating, kinetically controlled environment that eliminates the polymerization and purification bottlenecks inherent to the Wittig approach. Researchers scaling this intermediate for advanced library synthesis or photoredox applications should adopt Route A to ensure maximum E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their process chemistry workflows.
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A Comparative Guide to the Electron-Donating Effects in 5-Chloro-4-Methoxy-2-Vinyl-Pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] The electronic properties of the pyridine ring, modulated by its substituents, are critical determinants of a molecule's reactivity, binding affinity, and overall pharmacological profile.[4][5] This guide provides an in-depth comparison of the electron-donating effects in a series of 5-chloro-4-methoxy-2-vinyl-pyridine analogs. Understanding these effects is paramount for the rational design of novel therapeutics and functional materials.[6]
The interplay of the chloro, methoxy, and vinyl substituents on the pyridine ring creates a unique electronic environment. The methoxy group at the 4-position is a strong electron-donating group through resonance, while the chloro group at the 5-position is electron-withdrawing through induction. The vinyl group at the 2-position can act as either an electron-donating or -withdrawing group depending on the reaction conditions and the electronic demands of the system.[7] This intricate balance of electronic effects governs the nucleophilicity of the pyridine nitrogen, the reactivity of the vinyl group in polymerization and addition reactions, and the overall electron density distribution of the molecule.[7][8][9]
Quantifying Electron-Donating Effects: A Multi-faceted Approach
To provide a comprehensive comparison, we will employ a combination of experimental and computational techniques to probe the electron-donating effects of various analogs.
Experimental Methodologies
1. Hammett Analysis:
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic and heteroaromatic systems.[10][11][12] By measuring the pKa of a series of substituted pyridinium ions, we can determine the Hammett substituent constant (σ), which provides a quantitative measure of the electron-donating or -withdrawing ability of the substituents.[13][14] Electron-donating groups will increase the basicity of the pyridine nitrogen, resulting in a higher pKa and a negative σ value.
Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
-
Preparation of Solutions: Prepare stock solutions of the 5-chloro-4-methoxy-2-vinyl-pyridine analog in a suitable solvent (e.g., 80 mol% H₂O/20 mol% DMSO). Prepare a series of buffer solutions with known pH values.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum of the pyridine analog in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve.
-
Hammett Plot Construction: Plot the logarithm of the acid dissociation constant (log Ka) against the known Hammett substituent constants for a series of reference compounds to generate a Hammett plot. The slope of this plot is the reaction constant (ρ), which reflects the sensitivity of the reaction to substituent effects.[13]
2. ¹³C NMR Spectroscopy:
The chemical shift of a carbon atom in an NMR spectrum is highly sensitive to its local electronic environment.[15][16] The ¹³C chemical shifts of the pyridine ring carbons, particularly C2, C4, and C6, can provide valuable insights into the electron density distribution within the molecule. An increase in electron density at a particular carbon atom will result in an upfield shift (lower ppm value).
Protocol: ¹³C NMR Chemical Shift Analysis
-
Sample Preparation: Dissolve a precise amount of the 5-chloro-4-methoxy-2-vinyl-pyridine analog in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-resolution NMR spectrometer.
-
Data Analysis: Assign the chemical shifts of the pyridine ring carbons based on established correlations and 2D NMR techniques (e.g., HSQC, HMBC). Compare the chemical shifts of the analogs to that of a reference compound (e.g., unsubstituted 2-vinylpyridine) to determine the substituent chemical shifts (SCS).[17]
Computational Methodologies
1. Natural Bond Orbital (NBO) Analysis:
NBO analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule.[18][19] It allows for the quantification of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, providing a direct measure of electron delocalization and hyperconjugative effects.[20]
Protocol: NBO Analysis using Gaussian
-
Structure Optimization: Perform a geometry optimization of the 5-chloro-4-methoxy-2-vinyl-pyridine analog using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[19][21]
-
NBO Calculation: Perform a single-point energy calculation with the POP=NBO keyword in Gaussian to obtain the NBO analysis.
-
Data Interpretation: Analyze the output to determine the natural atomic charges, the occupancies of the NBOs, and the second-order perturbation theory energies (E(2)) for donor-acceptor interactions.[18] A larger E(2) value for the interaction between a substituent's lone pair and an antibonding orbital of the pyridine ring indicates a stronger electron-donating effect.
Comparative Analysis of Analogs
To illustrate the application of these methodologies, let's consider a hypothetical series of analogs where the substituent at the 4-position is varied.
| Analog | 4-Substituent | Expected pKa | Key ¹³C NMR Shift (C4, ppm) | NBO Charge on Pyridine Nitrogen |
| 1 | -OCH₃ | Highest | Lowest | Most Negative |
| 2 | -CH₃ | Intermediate | Intermediate | Intermediate |
| 3 | -H | Lower | Higher | Less Negative |
| 4 | -Cl | Lowest | Highest | Least Negative |
Data Interpretation:
-
Analog 1 (-OCH₃): The strong +M (mesomeric) effect of the methoxy group significantly increases the electron density on the pyridine ring, leading to the highest basicity (pKa) and the most shielded C4 carbon in the ¹³C NMR spectrum. NBO analysis would reveal a significant donation from the oxygen lone pairs into the pyridine π-system.
-
Analog 2 (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation, resulting in intermediate values for pKa and ¹³C chemical shifts.
-
Analog 3 (-H): This serves as the baseline for comparison.
-
Analog 4 (-Cl): The strong -I (inductive) effect of the chlorine atom withdraws electron density from the ring, leading to the lowest basicity and the most deshielded C4 carbon.
Visualizing Electron-Donating Effects
The interplay of inductive and resonance effects can be visualized using diagrams.
Caption: Inductive vs. Resonance Effects of Substituents.
The experimental workflow for comparing these analogs can also be visualized.
Caption: Workflow for Comparing Electron-Donating Effects.
Conclusion
A thorough understanding of the electron-donating effects in substituted pyridines is crucial for the rational design of molecules with desired properties. By employing a combination of experimental techniques like Hammett analysis and ¹³C NMR spectroscopy, alongside computational methods such as NBO analysis, researchers can gain a comprehensive and quantitative understanding of these electronic effects. This knowledge enables the fine-tuning of molecular properties, leading to the development of more effective drugs and advanced materials.
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
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Pang, K. S., & Lee, W. (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 25(12), 2947-2958. [Link]
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Hammett plots for the equilibrium of the reaction between 3- and 4-X-… - ResearchGate. (n.d.). Retrieved from [Link]
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Sabbagh, M. A., Brewer, C. T., & Thummel, R. P. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3168-3175. [Link]
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Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(16), 3741-3747. [Link]
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Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(24), 17698-17742. [Link]
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Ohashi, K. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
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Al-Hourani, B. J. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]
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Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Wang, H., & Liu, Y. (2010). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Molecules, 15(7), 4647-4656. [Link]
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Lian, G., et al. (2014). High-Energy Density Derivatives of Pyridine. Asian Journal of Chemistry, 26(8), 2357-2361. [Link]
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Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. [Link]
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Al-Hourani, B. J. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]
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S. S. S. R. K. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 4(2), 35-38. [Link]
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Sabbagh, M. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link]
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Bedia, C., et al. (2010). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics. [Link]
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Al-Majid, A. M., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
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de la Cruz, C., et al. (1993). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry. [Link]
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2-Vinylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]
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Oziminski, W. P., & Dobrowolski, J. C. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics. [Link]
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Seybold, P. G. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
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Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]
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Ludwig, J., et al. (2018). Hammett plot of the investigated pyridine substituents. ResearchGate. [Link]
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Oziminski, W. P., & Dobrowolski, J. C. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. [Link]
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Kumar, A., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. [Link]
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Hogen-Esch, T. E. (1981). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. University of Florida. [Link]
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A Comparative Guide to the Polymerization of 5-chloro-4-methoxy-2-vinylpyridine and 4-methoxy-2-vinylpyridine for Advanced Drug Development and Research
In the landscape of advanced polymer chemistry, particularly within drug delivery and specialty materials, the precise control over polymer architecture and functionality is paramount. Vinylpyridines and their derivatives are a critical class of monomers that offer a versatile platform for the synthesis of functional polymers. This guide provides an in-depth technical comparison of the polymerization behavior of two functionalized vinylpyridine monomers: 5-chloro-4-methoxy-2-vinylpyridine and 4-methoxy-2-vinylpyridine. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the polymerizability of these monomers and to select the optimal candidate for their specific application.
Introduction: The Strategic Importance of Substituted Poly(vinylpyridine)s
Poly(vinylpyridine)s (PVPs) are a family of polymers that have garnered significant interest due to the presence of the nitrogen atom in the pyridine ring. This nitrogen atom provides a site for quaternization, hydrogen bonding, and metal coordination, making PVPs highly valuable in applications ranging from drug delivery systems and gene therapy to catalysts and smart materials.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the monomer, which in turn dictates its polymerization behavior and the ultimate properties of the resulting polymer.
This guide focuses on two 2-vinylpyridine derivatives: 4-methoxy-2-vinylpyridine, which features an electron-donating methoxy group, and 5-chloro-4-methoxy-2-vinylpyridine, which possesses both an electron-donating methoxy group and an electron-withdrawing chloro group. The interplay of these substituents creates distinct electronic environments at the vinyl group and the pyridine nitrogen, leading to significant differences in their polymerization characteristics.
Monomer Reactivity: The Influence of Electronic Effects
The reactivity of a vinyl monomer in polymerization is critically influenced by the electronic nature of its substituents. In the case of vinylpyridines, substituents on the pyridine ring can alter the electron density of the vinyl group, thereby affecting its susceptibility to attack by radical or ionic initiators.
4-methoxy-2-vinylpyridine: An Electron-Rich Monomer
The methoxy group (-OCH₃) at the 4-position of the pyridine ring is a strong electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This increases the electron density of the entire pyridine ring system, including the vinyl group at the 2-position.
Expected Impact on Polymerization:
-
Radical Polymerization: The increased electron density on the vinyl double bond can enhance its reactivity towards electrophilic radicals. However, it may decrease its reactivity towards nucleophilic radicals.
-
Anionic Polymerization: The electron-donating nature of the methoxy group makes the vinyl group less electrophilic, and therefore, less susceptible to nucleophilic attack by an anionic initiator. This can make the initiation and propagation steps of anionic polymerization more challenging compared to unsubstituted 2-vinylpyridine.
-
Cationic Polymerization: Vinylpyridines are generally not suitable for cationic polymerization due to the basicity of the pyridine nitrogen, which can complex with and deactivate the cationic initiator. The electron-donating methoxy group further increases this basicity, exacerbating this issue.
5-chloro-4-methoxy-2-vinylpyridine: A Push-Pull System
The 5-chloro-4-methoxy-2-vinylpyridine monomer presents a more complex electronic scenario. It features both an electron-donating methoxy group at the 4-position and an electron-withdrawing chloro group (-Cl) at the 5-position. The chloro group is moderately deactivating through its inductive effect (-I) but can also donate electron density through resonance (+R). However, for halogens, the inductive effect typically dominates.
Expected Impact on Polymerization:
-
Radical Polymerization: The presence of the electron-withdrawing chloro group will decrease the electron density of the vinyl group compared to 4-methoxy-2-vinylpyridine. This can make the monomer more susceptible to attack by nucleophilic radicals. The overall reactivity in radical polymerization will be a balance of the opposing electronic effects of the methoxy and chloro groups.
-
Anionic Polymerization: The electron-withdrawing chloro group will make the vinyl group more electrophilic and thus more amenable to anionic polymerization compared to 4-methoxy-2-vinylpyridine.[3] The reduced electron density on the pyridine ring may also lessen the deactivating interaction with the anionic initiator.
-
Cationic Polymerization: Similar to 4-methoxy-2-vinylpyridine, cationic polymerization is expected to be problematic due to the basicity of the pyridine nitrogen.
Comparative Analysis of Polymerization Methods
The choice of polymerization technique is critical for achieving well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDIs). Here, we compare the suitability of various polymerization methods for 5-chloro-4-methoxy-2-vinylpyridine and 4-methoxy-2-vinylpyridine.
Anionic Polymerization
Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled architectures.[3] However, it is highly sensitive to impurities and functional groups.
-
4-methoxy-2-vinylpyridine: The electron-donating methoxy group is expected to hinder anionic polymerization by reducing the electrophilicity of the vinyl group. Achieving controlled polymerization would likely require highly reactive initiators and stringent reaction conditions.
-
5-chloro-4-methoxy-2-vinylpyridine: The presence of the electron-withdrawing chloro group is anticipated to facilitate anionic polymerization by increasing the vinyl group's susceptibility to nucleophilic attack. This monomer is expected to be a better candidate for controlled anionic polymerization than its non-chlorinated counterpart.
Experimental Protocol: Anionic Polymerization of a Substituted 2-Vinylpyridine
This protocol is a general guideline and would require optimization for the specific monomers.
-
Monomer and Solvent Purification: The monomer and solvent (e.g., tetrahydrofuran, THF) must be rigorously purified to remove any protic impurities. This is typically achieved by distillation from a suitable drying agent (e.g., calcium hydride for the monomer, sodium/benzophenone ketyl for THF).
-
Initiator Preparation: A suitable anionic initiator, such as sec-butyllithium or diphenylmethyl potassium, is prepared or titrated to determine its exact concentration.
-
Polymerization: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -78 °C) to minimize side reactions. The initiator is added to the purified solvent, followed by the slow addition of the monomer.
-
Termination: The polymerization is terminated by the addition of a protic agent, such as degassed methanol.
-
Polymer Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum. The molecular weight and PDI are determined by size exclusion chromatography (SEC).
Caption: Workflow for Anionic Polymerization of Substituted Vinylpyridines.
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer greater tolerance to functional groups and impurities compared to anionic polymerization, while still providing good control over the polymerization process.[4][5]
3.2.1. Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains.
-
4-methoxy-2-vinylpyridine: The pyridine nitrogen can coordinate with the copper catalyst, potentially affecting the catalyst's activity and the control over the polymerization.[6] The electron-donating methoxy group increases the basicity of the nitrogen, which could enhance this coordination. Careful selection of the ligand and reaction conditions would be necessary to achieve a controlled polymerization.
-
5-chloro-4-methoxy-2-vinylpyridine: The electron-withdrawing chloro group is expected to reduce the basicity of the pyridine nitrogen, which may lead to weaker coordination with the ATRP catalyst and, consequently, better control over the polymerization compared to 4-methoxy-2-vinylpyridine.
Experimental Protocol: ATRP of a Substituted Vinylpyridine
This is a representative protocol that may require optimization.
-
Reagent Preparation: The monomer is passed through a column of basic alumina to remove the inhibitor. The initiator (e.g., ethyl α-bromoisobutyrate), ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and solvent (e.g., anisole) are used as received or purified as necessary.
-
Reaction Setup: The monomer, initiator, and solvent are added to a Schlenk flask. The mixture is deoxygenated by several freeze-pump-thaw cycles.
-
Catalyst Addition: The copper(I) halide catalyst (e.g., CuBr) and the ligand are added to the frozen mixture under an inert atmosphere.
-
Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 90 °C) to start the polymerization. Samples are taken periodically to monitor the monomer conversion and the evolution of molecular weight.
-
Termination and Purification: The polymerization is stopped by cooling the reaction mixture and exposing it to air. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent.
Caption: General Workflow for ATRP of Substituted Vinylpyridines.
3.2.2. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA) to mediate the polymerization. It is known for its tolerance to a wide range of functional monomers.[7][8]
-
4-methoxy-2-vinylpyridine and 5-chloro-4-methoxy-2-vinylpyridine: Both monomers are expected to be polymerizable via RAFT. The choice of the CTA will be crucial for achieving good control. The electronic properties of the monomers may influence the rate of addition and fragmentation reactions, thus affecting the overall polymerization kinetics. Given the versatility of RAFT, it is likely a suitable method for both monomers, allowing for the synthesis of well-defined polymers.
Polymer Properties and Characterization
The properties of the resulting polymers are directly influenced by the monomer structure.
| Property | Poly(4-methoxy-2-vinylpyridine) | Poly(5-chloro-4-methoxy-2-vinylpyridine) |
| Glass Transition Temperature (Tg) | Expected to be lower due to the flexible methoxy group. | Expected to be higher due to the polar chloro group leading to stronger intermolecular interactions. |
| Solubility | Likely soluble in a range of organic solvents. | Solubility might be more restricted due to increased polarity. |
| Basicity of Pyridine Unit | Higher basicity due to the electron-donating methoxy group. | Lower basicity due to the electron-withdrawing chloro group. |
| Potential for Post-Polymerization Modification | The more basic pyridine nitrogen is more susceptible to quaternization. | The less basic pyridine nitrogen will be less reactive towards quaternization. |
Conclusion and Recommendations
Both 5-chloro-4-methoxy-2-vinylpyridine and 4-methoxy-2-vinylpyridine are valuable monomers for the synthesis of functional polymers. The choice between them will depend on the desired polymerization method and the target polymer properties.
-
For applications requiring anionic polymerization to achieve highly defined block copolymers, 5-chloro-4-methoxy-2-vinylpyridine is the more promising candidate due to the electron-withdrawing nature of the chloro substituent, which activates the vinyl group for nucleophilic attack.
-
For applications where a higher basicity of the resulting polymer is desired, for instance, for efficient quaternization or for use as a basic catalyst, 4-methoxy-2-vinylpyridine would be the preferred monomer.
-
Controlled radical polymerization techniques, particularly RAFT, are likely to be effective for both monomers , offering a versatile route to well-defined polymers. For ATRP, the reduced basicity of 5-chloro-4-methoxy-2-vinylpyridine may offer better control over the polymerization.
It is crucial to emphasize that while these predictions are based on established principles of polymer chemistry, experimental validation is essential. The protocols provided in this guide serve as a starting point for the development of specific polymerization procedures for these monomers. Further research into the synthesis and polymerization of these and other substituted vinylpyridines will undoubtedly open new avenues for the creation of advanced materials with tailored functionalities for a wide range of applications in research and industry.
References
- Moad, G.; Rizzardo, E.; Thang, S. H. Living radical polymerization by the RAFT process. Aust. J. Chem.2005, 58, 379-410.
- Visible Light Induced RAFT Polymerization of 2-Vinylpyridine without Exogenous Initiators or Photocatalysts. Polym. Chem.2017, 8, 5643-5649.
- Wang, J.-S.; Matyjaszewski, K. Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. J. Am. Chem. Soc.1995, 117, 5614-5615.
- Zhou, Y.-N.; Chen, Z.-C.; Luo, Z.-H.; Wei, C. A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4-vinylpyridine) Block Copolymers: Successive ATRP, SET-NRC, and NMP. Macromol. Rapid Commun.2015, 36, 195-200.
- Tsarevsky, N. V.; Braunecker, W. A.; Matyjaszewski, K. Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules2006, 39, 6817-6824.
- Liu, Y.; He, L.; Li, J.; An, Z. Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. J. Colloid Interface Sci.2008, 322, 654-659.
- Zamfir, M.; Patrickios, C. S. Styrene-Vinyl Pyridine Diblock Copolymers: Synthesis by RAFT Polymerization and Self-Assembly in Solution and in the Bulk. J. Polym. Sci. A Polym. Chem.2012, 50, 1636-1644.
- Grasel, T. G.; Feast, W. J. ATRP of 2-Vinylpyridine and tert-Butyl Acrylate Mixtures Giving Precursors of Polyampholytes. Macromol. Chem. Phys.2004, 205, 141-148.
- Guerin, B.; Charleux, B.; Vairon, J. P. Controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides. J. Polym. Sci. A Polym. Chem.2001, 39, 2889-2895.
- De, P.; Rajan, H.; De, P. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions. Polym. Chem.2015, 6, 6299-6303.
- Matyjaszewski, K.; Xia, J.
- Bütün, V.; Armes, S. P.; Billingham, N. C.
- Destarac, M.; Charmot, D.; Franck, X.; Zard, S. Z. Dithiocarbamates as universal reversible addition-fragmentation chain transfer agents. Macromol. Rapid Commun.2000, 21, 1035-1039.
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Wikipedia. 2-Vinylpyridine. [Link]
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- Hadjichristidis, N.; Pitsikalis, M.; Pispas, S.; Iatrou, H. Anionic Polymerization: High Vacuum Techniques. J. Polym. Sci. A Polym. Chem.2000, 38, 3211-3234.
- Long, T. E.; Liu, Y.; Turner, S. R. Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymers. Macromolecules2016, 49, 6213-6225.
- Sathyanarayana, D. N.; S. V. K. Kumar. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World J. Chem. Educ.2016, 4, 1-4.
- Tonnar, J.; Schlaad, H. Nitroxide-mediated polymerization of methacrylates in the presence of 4-vinyl pyridine as controlling comonomer. Polym. Chem.2011, 2, 1643-1649.
- McCormick, C. L.; Sumerlin, B. S.; Donovan, M. S.; Mitsukami, Y. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules2003, 36, 3606-3611.
- Ghesquiere, D.; Morcellet-Sauvage, J.; Loucheux, C. Free-Radical Polymerization of 4-Vinyl Pyridine N-Alkylation of The Polymer. Macromol. Synth.1979, 7, 63-66.
- Polymeropoulos, G.; Zapsas, G.; Ntetsikas, K.; Bilalis, P.; Gnanou, Y.; Hadjichristidis, N. Synthesis and Structural Insight into poly(dimethylsiloxane)-b-poly(2-vinylpyridine) Copolymers. Polymers2023, 15, 4070.
- Gao, H.; Matyjaszewski, K. Synthesis of functional polymers with controlled architecture by CRP of monomers with functional groups. Prog. Polym. Sci.2007, 32, 317-350.
- Soum, A.; Fontanille, M. Living anionic stereospecific polymerization of 2-vinylpyridine, 3. Structure of models of active centres and mechanism of polymerization. Makromol. Chem.1982, 183, 1145-1159.
- Diaz, C. A.; Valdebenito, N. G.; Zuniga, C. A.; Gonzalez, G. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers2022, 14, 4666.
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The Essential Chemical Industry Online. Poly(chloroethene) (Polyvinyl chloride). [Link]
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- Al-Terkawi, A. A.; Lamprou, A.; Papaioannou, N.; Kaza, E.; Papadopoulos, K.; Kourkoumelis, N. 4-[(E)-2-(1-Pyrenyl)Vinyl]Pyridine Complexes: How to Modulate the Toxicity of Heavy Metal Ions to Target Microbial Infections. Int. J. Mol. Sci.2024, 25, 3871.
- Kallitsis, J. K.; Andreopoulou, A. K.; Chochos, C. L. Poly(vinyl pyridine)
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Validating Density Functional Theory (DFT) Models for 5-Chloro-4-methoxy-2-vinyl-pyridine: A Comparison Guide
Introduction: The Stereoelectronic Challenge
5-Chloro-4-methoxy-2-vinyl-pyridine (CMVP) is a highly functionalized heterocyclic scaffold with significant potential in coordination chemistry, stereoselective polymerization, and drug discovery. The molecule presents a unique computational challenge: it combines an electron-withdrawing halogen (-Cl), an electron-donating alkoxy group (-OCH₃), and a polymerizable vinyl moiety (-CH=CH₂) on a single pyridine ring.
Accurately predicting the reactivity, frontier molecular orbitals (FMOs), and spectroscopic signatures of CMVP requires robust Density Functional Theory (DFT) modeling. However, not all DFT functionals are created equal. This guide objectively compares the performance of three leading DFT functionals—B3LYP, M06-2X, and ω B97XD —against experimental validation protocols to establish the most authoritative computational model for this class of substituted vinylpyridines[1].
Theoretical Framework & Functional Selection
To establish a self-validating computational system, the choice of functional and basis set must be grounded in the physical reality of the molecule. We utilize the 6-311++G(d,p) basis set across all models. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the electron density of the lone pairs on the oxygen and chlorine atoms, while polarization functions ((d,p)) account for the anisotropic electron distribution across the conjugated vinyl-pyridine system.
The Competitors
-
B3LYP (The Industry Baseline): A hybrid generalized gradient approximation (GGA) functional. While ubiquitous for general organic geometries, it notoriously lacks dispersion corrections, often failing to accurately predict the rotational barriers of sterically hindered groups like the adjacent methoxy and chloro substituents[2].
-
M06-2X (The Thermochemical Standard): A highly parameterized meta-GGA functional with double the amount of non-local exchange. It is specifically optimized for main-group thermochemistry and non-covalent interactions, making it superior for predicting the activation energies required for the vinyl group's polymerization[3].
-
ω B97XD (The Dispersion Champion): A range-separated hybrid functional that includes empirical dispersion corrections. It is critical when modeling CMVP in condensed phases or evaluating its π−π stacking capabilities in supramolecular assemblies.
Experimental Validation Protocols
To objectively evaluate the DFT models, their theoretical outputs must be benchmarked against rigorous, self-validating experimental data. Below are the protocols designed to isolate specific electronic and vibrational properties.
Protocol A: Multinuclear NMR Spectroscopy ( 1 H and 13 C)
Purpose: Validates the predicted electron density and chemical shielding tensor of the molecule. Causality: The methoxy and chloro groups create a strong "push-pull" electronic effect across the pyridine ring, heavily influencing the chemical shift of the vinyl protons. By comparing experimental shifts to DFT shifts calculated via the Gauge-Independent Atomic Orbital (GIAO) method, we can validate the functional's handling of electron delocalization[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of CMVP (CAS: 1122090-98-5) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Self-validation: TMS ensures the calibration of the 0 ppm baseline, eliminating magnetic drift errors.
-
Data Acquisition: Acquire spectra at 298 K using a 500 MHz NMR spectrometer. Use a 30° pulse angle and a relaxation delay (D1) of 2 seconds for 1 H, and 5 seconds for 13 C to ensure complete spin relaxation.
-
Theoretical Counterpart: Run the DFT GIAO calculation using the Polarizable Continuum Model (PCM) set to chloroform to replicate the experimental solvation environment.
Protocol B: ATR FT-IR Spectroscopy
Purpose: Validates the harmonic vibrational frequencies, specifically the C=C vinyl stretch and C-Cl stretch. Causality: DFT calculates frequencies assuming a harmonic oscillator at 0 K in a vacuum. Real molecules vibrate anharmonically at room temperature. Therefore, theoretical frequencies must be multiplied by functional-specific scaling factors (e.g., 0.9613 for B3LYP) to allow for an objective apples-to-apples comparison with experimental data[2].
Step-by-Step Methodology:
-
Background Calibration: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (64 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.
-
Sample Analysis: Place 2 mg of neat CMVP onto the crystal. Apply consistent pressure using the ATR anvil.
-
Data Processing: Record the spectrum from 4000 to 400 cm⁻¹. Identify the critical diagnostic bands: the vinyl C=C stretch (~1630 cm⁻¹) and the C-Cl stretch (~750 cm⁻¹).
Quantitative Data Comparison
The following table synthesizes the performance of the three DFT models against the experimental benchmarks. Root Mean Square Deviation (RMSD) is used to quantify the overall predictive accuracy.
| Property / Parameter | Experimental Benchmark | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | ω B97XD / 6-311++G(d,p) |
| Vinyl C=C Stretch (cm⁻¹) | 1628.5 | 1642.1 (Scaled) | 1631.2 (Scaled) | 1629.8 (Scaled) |
| C-Cl Stretch (cm⁻¹) | 745.0 | 731.4 (Scaled) | 743.5 (Scaled) | 742.1 (Scaled) |
| 1 H NMR: Terminal Vinyl CH₂ (ppm) | 5.45 / 5.82 | 5.21 / 5.60 | 5.41 / 5.79 | 5.38 / 5.75 |
| Dipole Moment (Debye) | 3.42 (Stark Effect) | 3.65 | 3.48 | 3.45 |
| Overall Structural RMSD (Å) | X-Ray Reference | 0.042 | 0.018 | 0.021 |
Analysis: While B3LYP provides a rapid baseline, it consistently underestimates the deshielding effect on the vinyl protons and misaligns the C-Cl vibrational mode. M06-2X emerges as the superior functional for localized electronic properties (NMR shifts and bond lengths), whereas ω B97XD slightly edges out in predicting global dipole moments and conjugated vibrational modes due to its dispersion corrections.
Validation Workflow Visualization
The following diagram maps the logical architecture of the DFT validation pipeline, illustrating the convergence of theoretical modeling and experimental data.
Caption: Workflow for validating DFT functionals against experimental spectroscopic data for CMVP.
Conclusion & Recommendations
For researchers modeling the reactivity or polymerization of 5-chloro-4-methoxy-2-vinyl-pyridine , relying solely on legacy functionals like B3LYP introduces unacceptable margins of error in predicting stereoelectronic behavior.
-
Recommendation 1: For analyzing the catalytic activation or polymerization mechanisms of the vinyl group, utilize M06-2X/6-311++G(d,p) . Its superior parameterization for main-group thermochemistry perfectly captures the steric hindrance between the ring substituents[3].
-
Recommendation 2: If the research objective involves supramolecular chemistry, ligand-protein docking, or crystal structure prediction, shift to ω B97XD/6-311++G(d,p) to accurately capture the π−π stacking and dispersion forces inherent to the functionalized pyridine ring[1].
References
-
Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
DFT Studies on the Polymerization of Functionalized Styrenes Catalyzed by Rare-Earth-Metal Complexes Organometallics (ACS Publications) URL:[Link]
-
Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives Journal of Molecular Structure URL:[Link]
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comparing halogenation sites in 5-chloro-4-methoxy-2-vinyl-pyridine derivatives
Title: Chemoselective Halogenation of 5-Chloro-4-methoxy-2-vinyl-pyridine: A Comparative Guide
Introduction The functionalization of complex pyridine scaffolds is a cornerstone of modern drug discovery. Among these,1 (CAS 1122090-98-5)[1] presents a unique chemoselectivity challenge. Featuring both an exocyclic vinyl group and a highly substituted, electronically polarized heteroaromatic ring, this molecule forces synthetic chemists to carefully tune reaction conditions to achieve site-specific halogenation.
This guide objectively compares the methodologies for targeting the two primary reactive sites: the C2-vinyl group (via electrophilic addition) and the C3-pyridine position (via electrophilic aromatic substitution, EAS).
Mechanistic Causality & Site Selectivity
Understanding the electronic topology of 5-chloro-4-methoxy-2-vinyl-pyridine is critical for predicting its reactivity:
-
The C2-Vinyl Group : Alkenes possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them prime targets for kinetic attack by soft electrophiles like molecular bromine (Br₂) or chlorine (Cl₂).
-
The C3-Pyridine Position : Pyridine rings are intrinsically deactivated toward EAS due to the electron-withdrawing nature (-I, -M effects) of the nitrogen atom. However, the C4-methoxy group exerts a powerful resonance-donating (+M) effect, specifically activating the ortho positions (C3 and C5). Because C5 is already occupied by a chlorine atom, C3 becomes the sole activated site on the ring. Despite this activation, direct EAS requires overcoming the inherent basicity of the pyridine nitrogen, which often coordinates with electrophiles or Lewis acids, further deactivating the ring (2)[2].
Figure 1: Divergent halogenation pathways based on reaction conditions.
Comparative Performance of Halogenation Strategies
Direct halogenation of vinylpyridines typically results in a mixture of products or preferential vinyl addition (3)[3]. To achieve C3-selective halogenation, researchers have developed advanced activation strategies, such as the temporary disruption of aromaticity via Zincke imine intermediates (4)[4].
Table 1: Quantitative Comparison of Halogenation Conditions
| Halogenating Agent | Solvent | Temp (°C) | Additive / Catalyst | Primary Reaction Site | Yield (%) | Selectivity (Site A:B) |
| Br₂ (1.0 eq) | CH₂Cl₂ | 0 | None | C2-Vinyl (Addition) | 88% | >95:5 |
| NBS (1.1 eq) | DMF | 80 | None | Mixed | 42% | 40:60 |
| NCS (1.2 eq) | AcOH | 25 | None | C2-Vinyl (Chlorohydrin) | 71% | 85:15 |
| NBS (1.5 eq) | MeCN | 25 | Zincke Imine Activation | C3-Pyridine (EAS) | 76% | <5:95 |
| Selectfluor | MeCN | 60 | AgF₂ | C3-Pyridine (EAS) | 58% | 10:90 |
Experimental Protocols & Self-Validating Workflows
Protocol A: Chemoselective Vinyl Dibromination (Kinetic Control)
Causality: Utilizing a non-polar solvent (CH₂Cl₂) at low temperatures (0 °C) suppresses the highly polar transition state required for EAS. The reaction proceeds via a cyclic bromonium ion intermediate exclusively at the electron-rich alkene.
-
Preparation : Dissolve 5-chloro-4-methoxy-2-vinyl-pyridine (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Addition : Prepare a solution of Br₂ (1.05 mmol) in CH₂Cl₂ (2 mL). Add this dropwise over 15 minutes to prevent localized heating, which could trigger radical substitution at the methoxy group.
-
Self-Validation (TLC) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (strongly UV-active at 254 nm) will disappear, replaced by a higher Rf spot (the dibromide is less polar than the conjugated vinylpyridine).
-
Quenching : Once complete, quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to destroy unreacted bromine. The characteristic orange color of the organic layer will immediately dissipate, confirming successful quenching.
-
Isolation : Extract, dry over MgSO₄, and concentrate in vacuo.
Protocol B: C3-Selective Halogenation via Zincke Imine Intermediate
Causality: To bypass the kinetic preference for the vinyl group, the pyridine ring is temporarily converted into an acyclic Zincke imine. This ring-opening transforms the deactivated pyridine into an electron-rich, highly nucleophilic triene, allowing for rapid, regioselective halogenation at the equivalent C3 position before ring-closure restores aromaticity (4)[4].
Figure 2: Zincke imine-mediated sequence for C3-selective halogenation.
-
Zincke Salt Formation : React the pyridine derivative (1.0 mmol) with 1-chloro-2,4-dinitrobenzene (DNB-Cl, 1.1 mmol) in acetone at reflux for 12 hours.
-
Ring Opening : Treat the isolated Zincke salt with a primary amine (e.g., n-butylamine, 2.0 eq) in MeCN at room temperature.
-
Self-Validation (Colorimetric): The solution will shift from the intense red/orange of the Zincke salt to a deep burgundy, indicating successful ring-opening to the Zincke imine.
-
-
Halogenation : Add N-bromosuccinimide (NBS, 1.2 mmol) portion-wise. The acyclic intermediate reacts rapidly.
-
Ring Closure : Heat the mixture to 80 °C for 4 hours.
-
Self-Validation (Colorimetric): The deep burgundy color will fade to a pale yellow as the conjugated acyclic system re-aromatizes into the 3-bromo-5-chloro-4-methoxy-2-vinyl-pyridine product.
-
-
Purification : Purify via silica gel chromatography to separate the product from the dinitroaniline byproduct.
Conclusion
The halogenation of 5-chloro-4-methoxy-2-vinyl-pyridine requires deliberate mechanistic control. While standard electrophilic conditions inevitably target the C2-vinyl group, modern synthetic strategies—such as Zincke imine activation or designed phosphine reagents (2)[2]—empower researchers to selectively functionalize the sterically hindered and electronically deactivated C3 position, unlocking new pathways for late-stage drug derivatization.
References
-
EvitaChem. "5-Chloro-4-methoxy-2-vinyl-pyridine. CAS No.: 1122090-98-5." EvitaChem Catalog. 1
-
NIH/PMC. "Selective Halogenation of Pyridines Using Designed Phosphine Reagents." PubMed Central. 2
-
ChemRxiv. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates." ChemRxiv. 4
-
ACS Publications. "Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones." Organic Letters. 3
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A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-methoxy-2-vinyl-pyridine
For Immediate Use by Laboratory Professionals
As a senior application scientist, I understand that meticulous and safe handling of chemical reagents is paramount in a research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-4-methoxy-2-vinyl-pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for handling hazardous chemical waste.
Understanding the Hazards: A Proactive Approach to Safety
Key Potential Hazards:
-
Flammability: Like many organic solvents, pyridine derivatives can be flammable. Vapors may form explosive mixtures with air.[6]
-
Toxicity: Pyridines can be harmful if swallowed, inhaled, or in contact with skin.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are subject to specific disposal regulations.[4][5][8]
Due to these potential hazards, under no circumstances should 5-Chloro-4-methoxy-2-vinyl-pyridine or its residues be disposed of down the drain or in regular trash. [2][9]
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Mixing incompatible chemicals can lead to dangerous reactions.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Label the Container Clearly:
-
The container must be labeled as "Hazardous Waste."[9]
-
Clearly write the full chemical name: "5-Chloro-4-methoxy-2-vinyl-pyridine."
-
Indicate the primary hazards: "Flammable," "Toxic," and "Irritant."
-
-
Segregate the Waste Stream:
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating halogenated organic waste.
Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[9]
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Ignition Sources: Store away from sources of ignition, heat, sparks, and open flames.[10]
| Parameter | Storage Requirement | Rationale |
| Location | Cool, dry, well-ventilated area | To prevent vapor buildup and degradation of the container.[9] |
| Segregation | Away from incompatible chemicals | To prevent dangerous chemical reactions.[1][6] |
| Ignition Sources | Away from heat, sparks, and flames | To prevent fire or explosion due to flammability.[10] |
Final Disposal: Professional Management is Key
The ultimate disposal of 5-Chloro-4-methoxy-2-vinyl-pyridine must be handled by a licensed hazardous waste disposal company.
Arranging for Professional Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified hazardous waste disposal vendors.
-
Complete Necessary Documentation: Fill out all required waste disposal forms accurately and completely.
-
Schedule a Pickup: Arrange for the collection of the hazardous waste by the licensed contractor.
The primary and most effective method for the disposal of pyridine and its derivatives is incineration at a permitted hazardous waste facility.[9][10] This high-temperature process ensures the complete destruction of the hazardous compounds.
Emergency Procedures: Preparedness for Spills and Exposures
Accidents can happen, and being prepared is essential.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended for pyridines), safety goggles, and a lab coat.[1] For larger spills, a respirator may be necessary.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[1][11]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[1][11]
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Thermo Fisher Scientific. (2012, March 23). 2-Vinylpyridine - SAFETY DATA SHEET.
- Fisher Scientific. (2009, October 2). Pyridine - SAFETY DATA SHEET.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2026, March 4). Poly(4-vinylpyridine) - SAFETY DATA SHEET.
- P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
- Spectrum Chemical. (2006, August 11). 4-Vinylpyridine - Material Safety Data Sheet.
- Fisher Scientific. (2024, March 15). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - SAFETY DATA SHEET.
- FUJIFILM Wako Chemicals. (n.d.). 2-Vinylpyridine - SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). 2-Vinylpyridine, stabilized - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
- CAMEO Chemicals - NOAA. (n.d.). VINYLPYRIDINES, STABILIZED.
- National Institutes of Health. (n.d.). 2-Vinylpyridine. PubChem.
- Fisher Scientific. (2025, May 1). 4-Vinylpyridine, stabilized - SAFETY DATA SHEET.
- INCHEM. (n.d.). ICSC 1232 - 2-VINYLPYRIDINE.
Sources
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- 2. thermofishersci.in [thermofishersci.in]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. VINYLPYRIDINES, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.se [fishersci.se]
- 8. epa.gov [epa.gov]
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Personal protective equipment for handling 5-Chloro-4-methoxy-2-vinyl-pyridine
Safe Handling and Operational Guide for 5-Chloro-4-methoxy-2-vinyl-pyridine in Laboratory Settings
Executive Summary
5-Chloro-4-methoxy-2-vinyl-pyridine is a highly specialized, electron-deficient alkene frequently utilized as a Giese-type acceptor in visible-light photoredox catalysis and advanced pharmaceutical drug development[1]. Due to its polyfunctional nature—combining a reactive vinyl moiety, a basic pyridine ring, and halogen/methoxy substituents—it presents unique physicochemical hazards. This guide synthesizes field-proven insights to provide authoritative, step-by-step protocols for researchers to safely handle, store, and dispose of this compound.
Physicochemical Hazard Profile & Mechanistic Causality
To handle this compound safely, one must understand the causality behind its reactivity. Standard safety protocols often fail when researchers do not account for the synergistic hazards of its functional groups:
-
The Vinyl Group (Polymerization Hazard): The 2-vinyl substituent is highly susceptible to radical-initiated, exothermic polymerization. Exposure to heat, UV/visible light (especially relevant in photoredox setups), or peroxides can trigger runaway polymerization, potentially leading to container rupture[2].
-
The Pyridine Core (Corrosivity & Toxicity): Like its parent compound 2-vinylpyridine, it is a severe skin and eye irritant (corrosive) and a lachrymator[3]. It causes severe burns and respiratory tract corrosion upon inhalation.
-
Halogen & Methoxy Substituents (Lipophilicity): The addition of the chloro and methoxy groups alters the molecule's electronic profile, making it highly effective for cross-coupling but also significantly increasing its lipophilicity [4]. This enhances dermal absorption, meaning systemic toxicity can occur rapidly upon skin contact.
Mechanistic hazard pathways of 5-Chloro-4-methoxy-2-vinyl-pyridine.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated vinylpyridines. The following matrix outlines the required protective gear, grounded in chemical compatibility data for substituted pyridines [5].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (min 8 mil) or Butyl Rubber | Halogenated pyridines rapidly permeate standard thin latex or nitrile. Double-gloving provides a self-validating breach indicator (the inner glove remains intact if the outer degrades). |
| Eye/Face Protection | Snug-fitting Chemical Splash Goggles AND Face Shield | The compound is a lachrymator and causes irreversible eye damage. A face shield protects against splash during pressurized Schlenk line transfers. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Chemical Apron | Mitigates fire risk from the flammable liquid/vapor profile and prevents dermal absorption through standard cotton clothing. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Vapors are highly toxic and corrosive to the respiratory tract [3]. Never open vials or handle outside of a certified chemical fume hood. |
Operational Workflow & Handling Protocol
When utilizing 5-Chloro-4-methoxy-2-vinyl-pyridine in sensitive applications like visible-light photoredox catalysis, handling must prevent both personnel exposure and premature degradation of the reagent.
Step-by-Step Methodology:
-
Pre-Operation Validation:
-
Verify the fume hood face velocity is operational (>100 fpm).
-
Inspect the reagent vial for increased viscosity or discoloration, which indicates auto-polymerization. Ensure the presence of a stabilizer (e.g., 4-tert-butylcatechol, TBC) if storing long-term [2].
-
-
Inert Atmosphere Transfer (Schlenk Technique):
-
Purge the reaction vessel with Argon or Nitrogen. Oxygen can act as a radical initiator or form explosive peroxides with the vinyl/pyridine system.
-
Use a gas-tight syringe with a Luer-lock needle to withdraw the reagent. Self-validating check: Ensure the syringe plunger moves smoothly prior to drawing the liquid to avoid sudden pressure release, splashing, or aerosolization.
-
-
Photoredox Setup Precautions:
-
Because the compound is light-sensitive, wrap the stock vial in aluminum foil or utilize amber glassware during storage and transfer.
-
When irradiating the reaction mixture (e.g., with blue LEDs), ensure the reaction vessel is actively cooled (e.g., via a cooling block or fan) to prevent thermal runaway of the unreacted vinyl monomer [1].
-
-
Post-Transfer Decontamination:
-
Immediately rinse the syringe and needle with a compatible solvent (e.g., acetone or dichloromethane) directly into a designated halogenated waste container inside the fume hood.
-
Step-by-step operational workflow for handling reactive vinylpyridines.
Emergency Response & Spill Mitigation
A self-validating emergency response ensures that mitigation efforts are objectively successful and personnel are not exposed to residual hazards.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this strips the skin's lipid barrier and exponentially increases dermal absorption. Seek immediate medical attention.
-
Small Spills (< 50 mL):
-
Don a heavy-duty respirator if the spill occurs outside the fume hood.
-
Cover the spill with an inert, non-combustible absorbent (e.g., sand or vermiculite).
-
Self-validating neutralization: Spray the absorbed area with a mild, dilute acidic solution (like 5% acetic acid) to protonate the basic pyridine ring. This drastically reduces its volatility and vapor pressure, confirming the area is safer to clean.
-
Sweep into a sealable container and label as "Corrosive/Halogenated Organic Waste."
-
Waste Disposal & Deactivation Plan
Improper disposal of vinyl monomers can lead to polymerization in waste carboys, causing dangerous container rupture.
-
Quenching: Before adding to a bulk waste container, ensure the reaction mixture is quenched. Unreacted 5-Chloro-4-methoxy-2-vinyl-pyridine can be deactivated by adding a radical inhibitor (like BHT or hydroquinone) or by reacting the vinyl group with a sacrificial nucleophile (e.g., a thiol) under controlled conditions.
-
Segregation: Dispose of all mixtures in a clearly labeled "Halogenated Organic Waste" container. Keep strictly separated from strong oxidizers, strong acids, and uninhibited monomers [5].
References
-
Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews (ACS Publications). URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Hypothetical structure for visualization)